molecular formula C40H23Cl2N15Na6O19S6 B12281969 Reactive Green 19 CAS No. 68110-31-6

Reactive Green 19

Numéro de catalogue: B12281969
Numéro CAS: 68110-31-6
Poids moléculaire: 1418.9 g/mol
Clé InChI: WOSYRUIVNDCHHH-UHFFFAOYSA-H
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Reactive Green 19 is a useful research compound. Its molecular formula is C40H23Cl2N15Na6O19S6 and its molecular weight is 1418.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

68110-31-6

Formule moléculaire

C40H23Cl2N15Na6O19S6

Poids moléculaire

1418.9 g/mol

Nom IUPAC

hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C40H29Cl2N15O19S6.6Na/c41-35-48-37(44-18-3-1-5-22(13-18)77(59,60)61)52-39(50-35)46-20-7-9-24(26(15-20)79(65,66)67)54-56-32-28(81(71,72)73)11-17-12-29(82(74,75)76)33(34(58)30(17)31(32)43)57-55-25-10-8-21(16-27(25)80(68,69)70)47-40-51-36(42)49-38(53-40)45-19-4-2-6-23(14-19)78(62,63)64;;;;;;/h1-16,58H,43H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,44,46,48,50,52)(H2,45,47,49,51,53);;;;;;/q;6*+1/p-6

Clé InChI

WOSYRUIVNDCHHH-UHFFFAOYSA-H

SMILES canonique

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Reactive Green 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 19 (C.I. 205075) is a dichlorotriazinyl azo dye characterized by its green to blue-green hue.[1] Primarily utilized in the textile industry for dyeing cellulosic fibers, its molecular structure and reactive groups facilitate the formation of covalent bonds with substrates, ensuring high fastness.[1][2] While its primary application lies in coloration, understanding its photophysical properties is crucial for exploring potential applications in biomedical research and diagnostics, where fluorescent probes are indispensable. This guide provides a comprehensive overview of the known photophysical characteristics of this compound, details relevant experimental methodologies, and explores its behavior in various contexts.

Core Photophysical Properties

Quantitative data on the photophysical properties of this compound is not extensively documented in publicly available literature. However, based on studies of its degradation and the properties of similar azo dyes, some key characteristics can be inferred and are summarized below.

PropertyValueNotes
Chemical Formula C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆[1]
Molecular Weight 1418.94 g/mol [1]
CAS Registry Number 61931-49-5[1]
Appearance Green to blue-green powder[1]
Solubility in Water (20°C) 120 g/L[1]
Maximum Absorption (λmax) ~640 nmInferred from photocatalytic degradation studies where the disappearance of the dye was monitored at this wavelength. This peak corresponds to the chromophore responsible for its green color.
Emission Maximum (λem) Not explicitly reportedAs an azo dye, significant fluorescence is not a primary characteristic. Many azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay pathways.[3]
Fluorescence Quantum Yield (ΦF) Not explicitly reportedExpected to be low, a common trait for many azo dyes.[2]
Fluorescence Lifetime (τ) Not explicitly reportedLikely to be in the picosecond to low nanosecond range, typical for molecules with low fluorescence quantum yields.

Experimental Protocols

The characterization of the photophysical properties of a dye like this compound involves a series of standardized spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the absorption spectrum and the wavelength of maximum absorbance (λmax) of a dye.

Objective: To determine the absorption spectrum of this compound in an aqueous solution.

Materials:

  • This compound

  • Distilled or deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in distilled water.

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 - 1.0 AU.

  • Blank Measurement: Fill a quartz cuvette with distilled water to serve as the blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the dye solution and then fill it. Place the cuvette in the spectrophotometer.

  • Spectral Acquisition: Scan the sample across a relevant wavelength range (e.g., 300-800 nm) to obtain the absorption spectrum.

  • Data Analysis: Identify the wavelength at which the highest absorbance is recorded. This is the λmax.

Fluorescence Spectroscopy

This method is used to measure the emission spectrum, emission maximum (λem), fluorescence quantum yield, and fluorescence lifetime.

Objective: To determine the fluorescence emission spectrum of this compound.

Materials:

  • This compound solution (prepared as for UV-Vis)

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

Procedure:

  • Instrument Setup: Set the excitation wavelength of the spectrofluorometer to the λmax determined from the absorption spectrum (~640 nm).

  • Blank Measurement: Record the emission spectrum of the solvent (distilled water) to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Place the cuvette with the this compound solution in the spectrofluorometer.

  • Spectral Acquisition: Scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 650-850 nm).

  • Data Analysis: After subtracting the blank spectrum, the wavelength corresponding to the peak of the emission spectrum is the λem.

Objective: To determine the fluorescence quantum yield of this compound relative to a standard.

Materials:

  • This compound solution

  • A fluorescent standard with a known quantum yield in the same spectral region (e.g., a well-characterized dye)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Standard and Sample Preparation: Prepare dilute solutions of both the standard and this compound with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of both the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

  • Data Integration: Integrate the area under the emission spectra for both the standard (Fstd) and the sample (Fsample).

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Fsample / Fstd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Objective: To determine the fluorescence lifetime of this compound.

Materials:

  • This compound solution

  • Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer

Procedure (using TCSPC):

  • Instrument Setup: Excite the sample with a pulsed light source (e.g., a laser diode) at the absorption maximum.

  • Data Acquisition: Collect the fluorescence decay data by measuring the time difference between the excitation pulse and the detection of the first emitted photon over many cycles.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). For complex decays, a multi-exponential fit may be necessary.

Experimental Workflows and Logical Relationships

As this compound is primarily a textile dye, its involvement in specific biological signaling pathways is not documented. However, the general workflow for characterizing its photophysical properties can be visualized.

Photophysical_Characterization_Workflow Workflow for Photophysical Characterization of this compound cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy prep Prepare Stock & Dilute Solutions uv_vis Measure UV-Vis Absorption Spectrum prep->uv_vis qy Measure Quantum Yield (Relative) prep->qy lifetime Measure Fluorescence Lifetime (TCSPC) prep->lifetime lambda_max Determine λmax uv_vis->lambda_max emission Measure Emission Spectrum lambda_max->emission Set Excitation Wavelength lambda_em Determine λem emission->lambda_em

Workflow for Photophysical Characterization

Discussion and Future Directions

The available data on the photophysical properties of this compound is sparse, primarily focusing on its application as a textile dye and its degradation. The estimated absorption maximum around 640 nm places it in the red region of the visible spectrum. As is common with many azo dyes, it is expected to have a low fluorescence quantum yield and a short fluorescence lifetime, which would limit its utility as a fluorescent probe in its native form.

For researchers in drug development and life sciences, the key takeaway is that while this compound is an effective colorant, it is unlikely to be a suitable fluorescent label without significant chemical modification. Future research could focus on:

  • Systematic Photophysical Characterization: A thorough experimental determination of the absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents would provide a valuable baseline.

  • Structural Modification: Investigating chemical modifications to the dye structure that could enhance its fluorescence properties, such as rigidizing the molecular framework or introducing fluorescent moieties, could lead to the development of novel probes.

  • Energy Transfer Studies: Exploring the potential of this compound as a quencher in Förster Resonance Energy Transfer (FRET) pairs, given its strong absorption in the red region of the spectrum.

References

Synthesis and Characterization of Reactive Green 19: A Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Reactive Green 19 (C.I. 205075) is a polyazo reactive dye known for its vibrant green shade and application in the textile industry.[1] Structurally, it belongs to the azo class of dyes, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1][2] The molecule also contains reactive chlorotriazine groups, which allow it to form covalent bonds with the hydroxyl groups in cellulosic fibers, leading to excellent wash fastness.[3] This technical guide provides an in-depth overview of the laboratory-scale synthesis and subsequent characterization of this compound, intended for researchers, scientists, and professionals in chemical and drug development fields.

Physicochemical Properties and Structural Data

The fundamental properties of this compound are summarized below. This data is crucial for both its synthesis and characterization.

PropertyValueReference
Molecular Formula C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆[1][4][5]
Molecular Weight 1418.94 g/mol [1]
Exact Mass 1416.8382117 g/mol [5][6]
IUPAC Name hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate[6]
CAS Registry Number 61931-49-5[1]
Class Azo Dye[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial condensation of precursor molecules followed by a classic diazotization and azo coupling reaction.[1] The overall workflow is a hallmark of azo dye production.[2][7]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) E Step 1: Condensation A->E B 3-Aminobenzenesulfonic acid B->E C 2,5-Diaminobenzenesulfonic acid C->E D 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid) G Step 3: Azo Coupling D->G F Step 2: Diazotization E->F Intermediate (2 moles) F->G H This compound G->H

A logical workflow for the synthesis of this compound.
Experimental Protocol

This protocol outlines a plausible laboratory method adapted from general azo dye synthesis procedures.[2][7][8] All steps involving aromatic amines should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • 3-Aminobenzenesulfonic acid

  • 2,5-Diaminobenzenesulfonic acid

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

Procedure:

Part A: Synthesis of the Dichlorotriazinyl Intermediate

  • First Condensation: In a beaker, suspend 2,4,6-trichloro-1,3,5-triazine in cold water (0-5 °C) with vigorous stirring.

  • Slowly add a neutralized solution of 3-aminobenzenesulfonic acid. Maintain the pH at 4.5-5.0 using a sodium carbonate solution and keep the temperature below 5 °C.

  • Stir the mixture for 2-3 hours until the reaction is complete (can be monitored by TLC).

  • Second Condensation: To the resulting mixture, add a solution of 2,5-diaminobenzenesulfonic acid.

  • Raise the temperature to 20-30 °C and adjust the pH to 6.0-6.5 with sodium carbonate.

  • Stir for an additional 3-4 hours. The product of this step is the key intermediate amine.

Part B: Diazotization and Azo Coupling

  • Diazotization: Take two molar equivalents of the intermediate amine from Part A and dissolve it in water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid, followed by a dropwise addition of a cold aqueous solution of sodium nitrite.[7][8] Maintain the temperature strictly between 0-5 °C to ensure the stability of the resulting diazonium salt.[2]

  • Stir for 1 hour. The formation of the diazonium salt can be confirmed by a positive reaction with starch-iodide paper.

  • Azo Coupling: In a separate beaker, dissolve one molar equivalent of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) in a weakly alkaline solution (NaOH). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold H-acid solution with vigorous stirring.[7] A colored precipitate will form.

  • Maintain the reaction in two stages as described in the manufacturing method: first in an acidic medium, then raising the pH to an alkaline medium to complete the coupling on both sides of the H-acid.

  • Continue stirring in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.[2]

Part C: Isolation and Purification

  • Isolate the precipitated this compound dye by suction filtration using a Büchner funnel.[7]

  • Wash the crude product with a small amount of cold, saturated sodium chloride solution to remove unreacted starting materials and salts.

  • Dry the purified product in a vacuum oven at 50-60 °C.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent mixture, such as ethanol-water.[2]

Characterization of Synthesized this compound

A series of analytical techniques are required to confirm the identity, structure, and purity of the synthesized dye. The characterization workflow ensures that the final product meets the required specifications.

Characterization_Workflow cluster_techniques Analytical Techniques cluster_results Confirmation Data Product Synthesized Crude Product UV_Vis UV-Vis Spectroscopy Product->UV_Vis FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS NMR NMR Spectroscopy Product->NMR UV_Vis_Res λmax Determination UV_Vis->UV_Vis_Res FTIR_Res Functional Group ID FTIR->FTIR_Res MS_Res Molecular Weight Verification MS->MS_Res NMR_Res Structural Elucidation NMR->NMR_Res Final Pure this compound UV_Vis_Res->Final FTIR_Res->Final MS_Res->Final NMR_Res->Final

Workflow for the analytical characterization of the synthesized dye.
UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which corresponds to the electronic transitions within the dye's chromophore system.

Experimental Protocol:

  • Prepare a dilute stock solution of the synthesized dye in distilled water.

  • Perform a serial dilution to obtain a concentration that gives an absorbance reading within the spectrophotometer's linear range (typically 0.1-1.0).

  • Scan the sample over a wavelength range of 200-800 nm using a UV-Vis spectrophotometer, with distilled water as the blank.

  • Identify the λmax values in the visible and UV regions of the spectrum. The peak in the visible region is responsible for the green color.[9]

Expected Data:

Spectral RegionExpected λmaxCorresponding Structure
Visible~600-650 nmAzo chromophore and extended conjugation
UV~250-350 nmAromatic rings (naphthalene, benzene) and triazine core

Note: Actual values should be determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the synthesized molecule, thus confirming its structure.[10]

Experimental Protocol:

  • Mix a small amount of the dried dye sample with potassium bromide (KBr) powder.

  • Press the mixture into a thin, transparent pellet.

  • Obtain the infrared spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration TypeReference
3450 - 3300-NH and -OHStretching[10]
2950 - 2850C-H (aromatic)Stretching[11]
1740 - 1720C=O (quinone-like)Stretching[11]
1650 - 1550N-HBending[11]
1500 - 1400-N=N- (azo)Stretching[10]
1350 - 1120S=O (sulfonate)Stretching[10]
850 - 550C-Cl (triazine ring)Stretching[10]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized dye, providing definitive evidence of its identity.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., water/acetonitrile mixture).

  • Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a suitable technique for large, polar, and ionic molecules like this compound.

  • Acquire the mass spectrum in negative ion mode, as the sulfonate groups will readily deprotonate.

  • Analyze the spectrum for the molecular ion peak. Due to the multiple sodium counterions, multiple peaks corresponding to different charge states (e.g., [M-2Na]²⁻, [M-3Na]³⁻) may be observed.

Expected Data:

ParameterExpected ValueReference
Exact Mass of Neutral Molecule 1416.8382 g/mol [5][6]
Observed Ions (Negative Mode) Peaks corresponding to [M-nNa]ⁿ⁻-
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule, allowing for the confirmation of proton and carbon environments.

Experimental Protocol:

  • Dissolve the synthesized dye in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), due to the dye's high polarity and water solubility.

  • Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the presence of aromatic protons, the triazine ring structure, and the overall carbon skeleton.

Expected Results:

  • ¹H NMR: A complex spectrum with multiple signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the various benzene (B151609) and naphthalene (B1677914) ring protons.

  • ¹³C NMR: A spectrum showing numerous signals for the aromatic and triazine carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons (though only CH groups are expected in the aromatic regions of this molecule). The resulting spectra will be complex but serve as a unique fingerprint for the synthesized structure.[12]

References

Reactive Green 19: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Properties, Biological Activity, and Research Applications of a Versatile Triazine Dye

Introduction

Reactive Green 19 is a synthetic anionic dye belonging to the dichlorotriazine class of reactive dyes.[1] Historically utilized in the textile industry for its ability to form covalent bonds with cellulosic fibers, its unique chemical structure and reactive properties have garnered interest in various scientific research and development domains. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, known biological activities, and potential applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a complex polyaromatic molecule characterized by multiple sulfonate groups, which confer water solubility, and two reactive dichlorotriazine moieties. These triazine rings are the key to its reactivity, allowing for nucleophilic substitution reactions with hydroxyl, amino, and thiol groups present in biomolecules.

Chemical and Physical Data of this compound

PropertyValueReference
IUPAC Name hexasodium;(6E)-4-amino-3-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-6-[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-5-oxonaphthalene-2,7-disulfonate[2]
Molecular Formula C40H23Cl2N15Na6O19S6[1]
Molecular Weight 1418.94 g/mol [1]
CAS Number 61931-49-5[1]
Appearance Blue-green powder[1]
Solubility 120 g/L in water at 20°C[1]
Hydrogen Bond Donor Count 6[3]
Hydrogen Bond Acceptor Count 34[3]
Rotatable Bond Count 12[3]
Topological Polar Surface Area 611 Ų[3]

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Biological Activity and Toxicological Profile

The biological activity of this compound is primarily linked to its reactive nature and its ability to interact with biological macromolecules.

Cytotoxicity and Genotoxicity

Studies have shown that this compound exhibits cytotoxic effects. In vitro experiments using human cell lines have demonstrated concentration-dependent cytotoxicity in both immortalized human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines.[4] The molecular weight of reactive dyes may be a contributing factor to their cytotoxic potential.[4]

Of significant interest to researchers is the genotoxic potential of this compound. It has been reported to cause DNA damage in human skin models.[5] The mechanism of DNA damage by reactive species can involve the direct oxidation of DNA bases, particularly guanine, which has the lowest oxidation potential.[5] This can lead to the formation of lesions such as 8-oxo-7,8-dihydro-2ʹ-deoxyguanosine (8-oxodG), a promutagenic lesion.[6] The presence of reactive electrophilic groups in the dye molecule could also lead to the formation of DNA adducts, further contributing to its genotoxicity.

DNA_Damage_Pathway cluster_damage DNA Damage RG19 This compound Cell Cellular Uptake RG19->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS DNA_Adducts Direct DNA Adduct Formation Cell->DNA_Adducts DNA DNA ROS->DNA attacks DNA_Adducts->DNA modifies Oxidative_Damage Oxidative DNA Damage (e.g., 8-oxodG) DDR DNA Damage Response (DDR) Activation Oxidative_Damage->DDR Repair DNA Repair DDR->Repair Apoptosis Apoptosis DDR->Apoptosis Senescence Cellular Senescence DDR->Senescence Enzyme_Inhibition_Workflow Start Start: Purified Enzyme and Substrate Assay_Dev Develop Enzyme Activity Assay (e.g., Spectrophotometric) Start->Assay_Dev Incubate Incubate Enzyme with This compound Assay_Dev->Incubate Measure_Activity Measure Residual Enzyme Activity Incubate->Measure_Activity Decision Inhibition Observed? Measure_Activity->Decision Kinetics Determine Kinetic Parameters (Ki, kinact) Decision->Kinetics Yes No_Inhibition No Inhibition Decision->No_Inhibition No Mass_Spec Mass Spectrometry Analysis of Modified Enzyme Kinetics->Mass_Spec Site_ID Identify Covalent Modification Site Mass_Spec->Site_ID End End: Characterized Enzyme-Inhibitor Interaction Site_ID->End No_Inhibition->End

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility and Stability of Reactive Green 19

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of compounds is paramount. This in-depth technical guide provides a comprehensive overview of the solubility and stability of Reactive Green 19 (C.I. This compound), a widely used azo dye. This document collates available data, outlines detailed experimental protocols for characterization, and presents logical workflows to guide further investigation.

Solubility Profile of this compound

The solubility of a compound is a critical parameter influencing its application, formulation, and biological interactions. This compound, a water-soluble anionic dye, exhibits varying degrees of solubility across different solvent systems.

Aqueous Solubility

This compound is known for its good solubility in water, a characteristic essential for its application in textile dyeing. However, reported values show some variation. One source indicates a solubility of 120 g/L at 20°C, increasing to 150 g/L at 50°C[1]. Generally, the solubility of reactive dyes in aqueous solutions is influenced by temperature, pH, and the presence of electrolytes[2][3]. Hot water and the addition of urea (B33335) can enhance solubility, while electrolytes like sodium sulfate (B86663) tend to decrease it[2].

Table 1: Aqueous Solubility of this compound

Temperature (°C)Reported Solubility (g/L)Reference
20120[1]
50150[1]
Solubility in Organic Solvents

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative SolubilityRationale/Reference
EthanolLikely LowAzo dyes with high water solubility often exhibit low solubility in less polar organic solvents.[4]
MethanolLikely Low to ModerateMethanol is more polar than ethanol, but solubility is expected to be significantly lower than in water.
AcetoneLikely LowAcetone is a polar aprotic solvent, and the highly polar nature of the dye may limit solubility.
Dimethyl Sulfoxide (B87167) (DMSO)Likely Moderate to HighDMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds.

Stability of this compound

The stability of this compound is a multifaceted issue, encompassing its resistance to chemical, thermal, and photolytic degradation.

Chemical Stability and Hydrolysis

The primary mode of chemical instability for reactive dyes in aqueous solutions is hydrolysis. The reactive groups of the dye, designed to form covalent bonds with fibers, can also react with water molecules. This hydrolysis reaction is highly dependent on pH and temperature[6][7][8].

Studies on similar reactive dyes, such as Reactive Blue 19, indicate that hydrolysis is significantly faster in alkaline conditions compared to acidic or neutral pH[7][9]. For instance, the half-life of the vinyl sulfone form of Reactive Blue 19 at pH 7 and 25°C was calculated to be 46 years, highlighting its stability in neutral aqueous solutions[9]. However, under alkaline conditions (pH 11), the hydrolysis is rapid[9]. The hydrolysis of reactive dyes follows pseudo-first-order kinetics[6].

Photostability

This compound, like many azo dyes, is susceptible to photodegradation upon exposure to light, particularly UV radiation. Studies have shown that the degradation of this compound can be induced by UV light, and this process can be accelerated by the presence of photocatalysts such as TiO2[10]. The degradation process involves the breakdown of the chromophoric azo bond, leading to decolorization[10].

Thermal Stability

The thermal stability of reactive dyes is crucial for their application in high-temperature dyeing processes and for their shelf-life. While specific data for this compound is limited, studies on other reactive dyes suggest that they are generally stable at temperatures commonly used in dyeing[11]. However, prolonged exposure to high temperatures, especially in solution, can accelerate hydrolysis and degradation[7].

Table 3: Factors Affecting the Stability of this compound in Aqueous Solution

FactorEffect on StabilityKey Observations/References
pH Highly influentialStability is greatest in neutral to slightly acidic conditions. Hydrolysis rate increases significantly with increasing alkalinity.[6][7][9]
Temperature SignificantHigher temperatures accelerate the rate of hydrolysis and degradation.[7][12][13]
Light/UV Radiation Can cause degradationPhotodegradation leads to decolorization. The process can be enhanced by photocatalysts.[10]
Presence of Oxidizing Agents Can induce degradationAdvanced oxidation processes can effectively degrade the dye.[14]
Microorganisms Can cause biodegradationCertain microorganisms are capable of biodegrading this compound.

Experimental Protocols

To facilitate further research and characterization of this compound, detailed experimental protocols for determining its solubility and stability are provided below.

Protocol for Determination of Solubility by UV-Vis Spectrophotometry

This method is suitable for determining the solubility of this compound in various solvents.

Objective: To quantify the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol, DMSO)

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of flasks containing a known volume of the solvent.

  • Equilibration: Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter. Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance.

  • Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The λmax should be predetermined by scanning a dilute solution of the dye across the UV-Vis spectrum[15].

  • Concentration Determination: Use a pre-established calibration curve of absorbance versus concentration for this compound in the same solvent to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Add excess RG-19 to solvent B Equilibrate in thermostatic shaker A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute filtered solution D->E F Measure absorbance at λmax E->F G Determine concentration from calibration curve F->G H Calculate solubility G->H G cluster_reaction Reaction cluster_hplc HPLC Analysis cluster_kinetics Kinetic Analysis A Prepare RG-19 solution in buffered medium B Incubate at controlled temperature A->B C Collect aliquots at time intervals B->C D Inject samples into HPLC C->D E Separate parent dye and hydrolysate D->E F Quantify peak areas E->F G Plot ln(concentration) vs. time F->G H Determine rate constant (k) from the slope G->H

References

CAS number and molecular formula for C.I. Reactive Green 19.

Author: BenchChem Technical Support Team. Date: December 2025

C.I. Reactive Green 19 , a synthetic dye, has found a niche in the realm of life sciences, extending beyond its traditional use in the textile industry. This technical guide provides an in-depth overview of its chemical properties, applications in protein purification, and toxicological profile for researchers, scientists, and drug development professionals.

Core Properties of C.I. This compound

C.I. This compound is a dichlorotriazine reactive dye known for its ability to form covalent bonds with substrates.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 61931-49-5[2]
Molecular Formula C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆[2]
Molecular Weight 1418.94 g/mol [2]
Appearance Blue-green powder[2]
Solubility in Water 120 g/L at 20°C, 150 g/L at 50°C[2]
Molecular Structure Azo class[2]

Application in Protein Purification: Dye-Ligand Affinity Chromatography

The primary application of C.I. This compound in a research setting is as a ligand in dye-ligand affinity chromatography for the purification of proteins. The triazine moiety of the dye can be covalently immobilized onto a support matrix, such as agarose (B213101) or a composite membrane, creating an affinity medium for capturing specific proteins from a complex mixture.

Experimental Protocol: Purification of Lysozyme (B549824) using a this compound-Immobilized Membrane

This protocol is based on the successful purification of lysozyme from egg white, which yielded a 25.4-fold purification with an 82% recovery.[1][3]

1. Preparation of the Affinity Membrane:

  • A poly(hydroxyethylmethacrylate)/chitosan (pHEMA-chitosan) composite membrane is prepared via UV-initiated photopolymerization.[1][3]

  • C.I. This compound is then immobilized onto the membrane. The resulting membrane has been reported to have a water content of 50 ± 2% and an immobilized dye concentration of 0.865 µmol/mL.[1][3]

2. Adsorption (Binding) of Lysozyme:

  • The crude lysozyme sample (e.g., diluted egg white) is prepared in a suitable binding buffer. The optimal pH for lysozyme adsorption has been identified as pH 8.[1]

  • The sample is loaded onto the equilibrated this compound-immobilized membrane. The reported adsorption capacity for lysozyme is 60.8 mg/mL of the membrane.[1][3]

  • The membrane is washed with the binding buffer to remove unbound proteins.

3. Elution of Lysozyme:

  • The bound lysozyme is eluted from the membrane using a buffer with a high ionic strength or a change in pH. While the specific elution conditions for this exact protocol are not detailed in the abstract, a common strategy for dye-ligand chromatography is to use a high salt concentration (e.g., 1 M NaCl) in the elution buffer.

  • Fractions are collected and assayed for protein content and lysozyme activity.

4. Regeneration of the Affinity Membrane:

  • The membrane can be regenerated for repeated use by washing with a sanitizing solution, such as sodium hydroxide.[1][3]

Logical Workflow for Protein Purification

G start Start: Crude Protein Sample load Load Protein Sample start->load prep Prepare Affinity Matrix (Immobilize this compound) equilibrate Equilibrate Matrix prep->equilibrate equilibrate->load wash Wash Unbound Proteins load->wash elute Elute Target Protein wash->elute collect Collect Purified Protein Fractions elute->collect

Fig. 1: General workflow for protein purification using this compound affinity chromatography.

Toxicological Profile and Potential Signaling Pathway Interactions

Recent studies have begun to investigate the toxicological properties of C.I. This compound.

Genotoxicity in Human Dermal Equivalents

A study using a three-dimensional human dermal equivalent (DE) model demonstrated that C.I. This compound was genotoxic in a dose-responsive manner.[4] This finding suggests that the dye has the potential to cause DNA damage in human skin cells.[5] However, another study using immortalized human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines did not detect genotoxicity but did observe cytotoxicity, with epidermal cells being more sensitive than liver cells.[6][7][8] These differing results highlight the importance of the experimental model in toxicological assessments.

The exact signaling pathway through which C.I. This compound may induce genotoxicity has not been fully elucidated. However, the induction of DNA damage often triggers a cascade of cellular responses.

Hypothetical Signaling Pathway for Genotoxicity

G RG19 C.I. This compound Cell Cellular Exposure RG19->Cell DNA_Damage DNA Damage Cell->DNA_Damage Damage_Sensors Damage Sensors (e.g., ATM, ATR) DNA_Damage->Damage_Sensors Checkpoint_Activation Cell Cycle Checkpoint Activation (e.g., p53) Damage_Sensors->Checkpoint_Activation Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Checkpoint_Activation->DNA_Repair Apoptosis Apoptosis Checkpoint_Activation->Apoptosis

Fig. 2: A hypothetical signaling pathway initiated by C.I. This compound-induced DNA damage.

Potential as a Fluorescent Probe

References

In Vitro Genotoxicity and Cytotoxicity of Reactive Green 19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Green 19 (RG19), a widely used azo dye in the textile industry, has come under scrutiny for its potential toxicological effects. This technical guide provides a comprehensive overview of the in vitro genotoxicity and cytotoxicity of RG19, drawing from key scientific studies. It summarizes quantitative data, details experimental methodologies, and visualizes experimental workflows and potential signaling pathways to offer a thorough resource for researchers in toxicology and drug development. The evidence to date presents a conflicting picture of RG19's genotoxicity, with some studies indicating DNA damage, particularly in 3D skin models, while others show no genotoxic effects in specific cell lines. Its cytotoxicity appears to be cell-type dependent and generally low in the concentrations tested in the available literature.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from in vitro studies on the genotoxicity and cytotoxicity of this compound.

Genotoxicity Data

Table 1: Genotoxicity of this compound in Human Dermal Equivalents (Comet Assay)

Concentration (µg/mL)Mean Tail Intensity (%) ± SD
0 (Negative Control)~5 ± 2
100~12 ± 3
200~18 ± 4
400~25 ± 5

Data extracted and estimated from Ferraz et al., 2015.[1]

Table 2: Genotoxicity of this compound in HaCaT and HepaRG Cells (Micronucleus Test)

Cell LineConcentration (µg/mL)Fold Increase in Micronuclei (vs. Control)
HaCaT31.25~1.0
62.5~1.0
125~1.1
250~1.0
500~0.9
1000~1.0
HepaRG31.25~1.0
62.5~1.1
125~1.2
250~1.1
500~1.0
1000~1.1

Data extracted and estimated from Leme et al., 2022.[2][3][4]

Cytotoxicity Data

Table 3: Cytotoxicity of this compound in Human Dermal Equivalents (Trypan Blue Exclusion Assay)

Concentration (µg/mL)Cell Viability (%)
0 (Negative Control)~95
100~92
200~90
400~88

Data extracted and estimated from Ferraz et al., 2015.[1]

Table 4: Cytotoxicity of this compound in HaCaT and HepaRG Cells

Cell LineConcentration (µg/mL)Relative Survival (%)
HaCaT31.25~100
62.5~100
125~100
250~98
500~95
1000~92
HepaRG31.25~100
62.5~100
125~100
250~98
500~97
1000~96

Data extracted and estimated from Leme et al., 2022.[2][3][4]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to assess the genotoxicity and cytotoxicity of this compound.

Genotoxicity Assays

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6][7][8][9]

Experimental Workflow:

Comet_Assay_Workflow cluster_prep Cell Preparation & Exposure cluster_embedding Cell Embedding cluster_electrophoresis Electrophoresis & Staining cluster_analysis Analysis start 1. Cell Culture expose 2. Expose cells to This compound start->expose harvest 3. Harvest and suspend cells expose->harvest mix 4. Mix cells with low melting point agarose (B213101) harvest->mix slide 5. Layer on microscope slide mix->slide lyse 6. Cell Lysis slide->lyse unwind 7. DNA Unwinding (Alkaline Buffer) lyse->unwind electro 8. Electrophoresis unwind->electro neutralize 9. Neutralization electro->neutralize stain 10. DNA Staining (e.g., SYBR Green) neutralize->stain visualize 11. Visualize comets (Fluorescence Microscopy) stain->visualize score 12. Quantify DNA damage (Image Analysis Software) visualize->score

Comet Assay Experimental Workflow.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., normal human dermal fibroblasts in a 3D model) are cultured under appropriate conditions.[1] They are then exposed to various concentrations of this compound, alongside positive and negative controls, for a defined period.

  • Cell Embedding: After exposure, cells are harvested, washed, and resuspended in a low-melting-point agarose solution. This mixture is then layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out, allowing the negatively charged DNA fragments to migrate from the nucleoid towards the anode, forming a "comet tail".

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-intercalating dye (e.g., SYBR Green I).

  • Visualization and Scoring: The "comets" are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the intensity of the DNA in the tail relative to the total intensity of the comet using specialized image analysis software.

The micronucleus test detects chromosomal damage or aneuploidy by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[10][11][12][13][14]

Experimental Workflow:

Micronucleus_Test_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting & Staining cluster_analysis Analysis start 1. Seed cells (e.g., HaCaT, HepaRG) expose 2. Treat with This compound start->expose cyto_block 3. Add Cytochalasin B (to block cytokinesis) expose->cyto_block harvest 4. Harvest cells cyto_block->harvest stain 5. Stain with DNA dye and viability marker harvest->stain analyze 6. Analyze by Flow Cytometry stain->analyze quantify 7. Quantify micronuclei in binucleated cells analyze->quantify

In Vitro Micronucleus Test Workflow.

Protocol:

  • Cell Culture and Treatment: Human cell lines such as HaCaT (keratinocytes) and HepaRG (hepatic) are cultured.[2][3][4] Cells are then treated with a range of this compound concentrations.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed nuclear division.

  • Harvesting and Staining: Cells are harvested and stained. For flow cytometry-based methods like the In Vitro MicroFlow® kit, this involves a nuclear dye (to identify the main nuclei and micronuclei) and a viability marker.[2][3][4]

  • Analysis: The frequency of micronuclei is determined by analyzing a large population of binucleated cells, typically using automated scoring systems such as flow cytometry.

Cytotoxicity Assays

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[15][16][17][18]

Experimental Workflow:

Trypan_Blue_Workflow cluster_prep Preparation cluster_counting Cell Counting cluster_calc Calculation start 1. Cell suspension after RG19 treatment mix 2. Mix cell suspension with Trypan Blue (1:1) start->mix load 3. Load onto hemocytometer mix->load count 4. Count viable (clear) and non-viable (blue) cells load->count calculate 5. Calculate percent cell viability count->calculate

Trypan Blue Exclusion Assay Workflow.

Protocol:

  • Cell Preparation: Following treatment with this compound, cells are harvested and resuspended in a suitable buffer (e.g., PBS).

  • Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution and incubated for a few minutes at room temperature.

  • Counting: The mixture is loaded onto a hemocytometer, and both viable (unstained) and non-viable (blue-stained) cells are counted under a light microscope.

  • Calculation: Cell viability is expressed as the percentage of viable cells relative to the total number of cells counted.

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Treatment & Incubation cluster_measurement Measurement start 1. Seed cells in a 96-well plate treat 2. Treat with This compound start->treat add_mtt 3. Add MTT reagent to each well treat->add_mtt incubate 4. Incubate to allow formazan formation add_mtt->incubate solubilize 5. Add solubilization solution (e.g., DMSO) incubate->solubilize read 6. Read absorbance (570 nm) solubilize->read Nrf2_Pathway cluster_cell Cellular Response to RG19 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome RG19 This compound Metabolism Metabolic Activation (e.g., Azoreduction) RG19->Metabolism ROS Reactive Oxygen Species (ROS) & Electrophilic Metabolites Metabolism->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 Oxidative Stress Damage If overwhelmed: DNA Damage & Cytotoxicity ROS->Damage Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Genes Antioxidant & Detoxifying Enzyme Genes ARE->Genes Gene Transcription Detox Detoxification & Cell Survival Genes->Detox

References

The Genesis and Evolution of Triazine-Based Reactive Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the history, chemical development, and application of the dyes that revolutionized textile coloration.

The advent of triazine-based reactive dyes in the mid-20th century marked a paradigm shift in the textile industry. For the first time, dyers could achieve vibrant, long-lasting colors on cellulosic fibers like cotton through the formation of a covalent bond between the dye and the fiber. This technical guide explores the historical development of these revolutionary colorants, from their initial discovery to the sophisticated bifunctional molecules in use today. It provides an in-depth look at their synthesis, reaction mechanisms, and the experimental protocols that govern their application, catering to researchers, scientists, and professionals in the field of dye and drug development.

A Historical Milestone: The Dawn of Reactive Dyes

The journey of triazine-based reactive dyes began in the 1950s with a groundbreaking discovery at Imperial Chemical Industries (ICI). In 1954, I.D. Rattee and W.E. Stephen found that dichlorotriazine dyes could form a covalent bond with cellulose (B213188) fibers under alkaline conditions, leading to the first patent for reactive dyes.[1] This innovation culminated in the commercial release of the first reactive dyes, the Procion MX range, by ICI in 1956.[1][2] These early dyes were based on the highly reactive dichlorotriazine (DCT) system.

A year later, the less reactive monochlorotriazine (MCT) derivatives were introduced as Procion H and Cibacron dyes.[3] This development offered dyers more control over the dyeing process. The 1970s witnessed another significant leap with the introduction of bifunctional reactive dyes, which contained two reactive groups per molecule. These dyes offered higher fixation rates, increasing from a typical 60% for monofunctional dyes to 80% for their bifunctional counterparts.[3]

The Chemistry of Triazine-Based Reactive Dyes

The core of a triazine-based reactive dye is the 1,3,5-triazine (B166579) ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. The reactivity of these dyes is attributed to the presence of one or two labile chlorine atoms attached to the triazine ring. These chlorine atoms can be displaced by the nucleophilic hydroxyl groups of cellulose fibers in an alkaline medium, forming a stable covalent ether linkage.

Generations of Triazine Dyes

The development of triazine-based reactive dyes can be categorized into distinct generations based on their reactive systems:

  • First Generation (Dichlorotriazine - DCT): These are highly reactive dyes that can be applied at low temperatures (around 30-40°C). However, their high reactivity also makes them prone to hydrolysis, a competing reaction where the dye reacts with water instead of the fiber.[4][5]

  • Second Generation (Monochlorotriazine - MCT): By replacing one of the chlorine atoms with an amino or alkoxy group, the reactivity of the triazine ring is reduced. This allows for dyeing at higher temperatures (around 80°C) with better stability of the dye bath.[4]

  • Third Generation (Bifunctional Dyes): These dyes incorporate two reactive groups, which can be two MCT groups (homo-bifunctional) or a combination of an MCT group and another reactive group like a vinyl sulfone (hetero-bifunctional). This dual-reactive nature significantly improves the fixation efficiency and overall fastness properties of the dyeing.[6][7]

Synthesis of Triazine-Based Reactive Dyes: A Methodological Overview

The synthesis of a typical triazine-based azo dye is a multi-step process involving the condensation of cyanuric chloride with an aromatic amine (the chromophore) and a coupling component.

General Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Synthesis Steps Cyanuric_Chloride Cyanuric Chloride (Trichloro-s-triazine) Condensation1 First Condensation (0-5°C, pH 4-5) Cyanuric_Chloride->Condensation1 Reacts with Aromatic_Amine Aromatic Amine (Chromophore Precursor) Diazotization Diazotization of Aromatic Amine Aromatic_Amine->Diazotization Undergoes H_Acid H-Acid (Coupling Component) Coupling Azo Coupling (0-5°C, pH 8-9) H_Acid->Coupling Reacts in Condensation2 Second Condensation (20-30°C, pH 6-7) Condensation1->Condensation2 Forms Dichlorotriazinyl Intermediate for Diazotization->Coupling Forms Diazonium Salt for Coupling->Condensation2 Forms Intermediate for Final_Dye Dichlorotriazine Reactive Dye Condensation2->Final_Dye Yields

Caption: General synthesis pathway for a dichlorotriazine reactive dye.

Experimental Protocol: Synthesis of a Dichlorotriazine Dye (e.g., C.I. Reactive Red 1)

This protocol describes the synthesis of a dichlorotriazine dye, exemplified by the manufacturing process of C.I. Reactive Red 1.[8]

Step 1: First Condensation

  • Suspend 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) in ice-water.

  • Slowly add a solution of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) to the suspension while maintaining the temperature at 0-5°C.

  • Control the pH of the reaction mixture at 4.0-5.0 by the addition of a dilute sodium carbonate solution.

  • Stir the mixture for 2-4 hours until the condensation is complete.

Step 2: Diazotization

  • Dissolve 2-Aminobenzenesulfonic acid in water and cool the solution to 0-5°C.

  • Add hydrochloric acid to the solution.

  • Slowly add a solution of sodium nitrite (B80452) while maintaining the temperature below 5°C to form the diazonium salt.

Step 3: Azo Coupling

  • Add the freshly prepared diazonium salt solution to the condensation product from Step 1.

  • Maintain the temperature at 0-10°C and adjust the pH to 8.0-9.0 with sodium carbonate to facilitate the coupling reaction.

  • Stir the mixture until the coupling is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

  • The final dye is then isolated by salting out with sodium chloride, followed by filtration and drying.

The Dyeing Mechanism: Bonding with Cellulose

The application of triazine-based reactive dyes to cellulosic fibers is a two-stage process: exhaustion and fixation.

Dyeing_Mechanism cluster_exhaustion Exhaustion Phase (Neutral pH) cluster_fixation Fixation Phase (Alkaline pH) Dye_in_Bath Dye in Solution Dye_on_Fiber Dye adsorbed on Fiber Dye_in_Bath->Dye_on_Fiber Adsorption Cellulose Cellulose Fiber (-OH groups) Cellulose->Dye_on_Fiber Cellulosate Cellulose-O⁻ (Activated Fiber) Cellulose->Cellulosate Activation Salt Electrolyte (e.g., NaCl) Salt->Dye_in_Bath Reduces repulsion Covalent_Bond Covalent Bond Formation (Dye-O-Cellulose) Dye_on_Fiber->Covalent_Bond Nucleophilic Substitution Hydrolysis Hydrolysis (Dye-OH) Dye_on_Fiber->Hydrolysis Competing Reaction Alkali Alkali (e.g., Na2CO3) Alkali->Cellulosate Cellulosate->Covalent_Bond Water H₂O Water->Hydrolysis

Caption: Dyeing mechanism of triazine dyes on cellulose.

Experimental Protocol: Exhaust Dyeing of Cotton

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with a monochlorotriazine (hot brand) reactive dye.[9][10]

Materials and Reagents:

  • Cotton fabric

  • Monochlorotriazine reactive dye

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (soda ash)

  • Levelling agent

  • Deionized water

Procedure:

  • Prepare a dye bath with the required amount of water and a levelling agent (e.g., 1 g/L). The material-to-liquor ratio is typically 1:20.

  • Introduce the pre-wetted cotton fabric into the dye bath at room temperature.

  • Add the pre-dissolved dye solution to the bath and run for 10-15 minutes.

  • Gradually raise the temperature to 80-85°C.

  • Add the required amount of sodium chloride in portions to promote the exhaustion of the dye onto the fabric.

  • Continue dyeing at this temperature for 30-45 minutes.

  • Add the pre-dissolved sodium carbonate to the dye bath to increase the pH to 10.5-11.0, initiating the fixation reaction.

  • Continue the dyeing for another 45-60 minutes to ensure complete fixation.

  • Cool the dye bath, and rinse the fabric thoroughly with cold water.

  • Soap the dyed fabric at the boil with a non-ionic detergent to remove any unfixed dye.

  • Finally, rinse the fabric with warm and then cold water and dry.

Quantitative Analysis and Performance Evaluation

The performance of reactive dyes is primarily assessed by their exhaustion and fixation efficiencies, as well as their fastness properties.

Exhaustion and Fixation Data

The following table summarizes typical exhaustion and fixation data for different types of triazine-based reactive dyes on cotton.

Dye TypeReactive Group(s)Typical Dyeing Temp. (°C)Exhaustion (%)Fixation (%)
First Generation Dichlorotriazine (DCT)30 - 4060 - 7050 - 60
Second Generation Monochlorotriazine (MCT)80 - 8570 - 8060 - 70
Third Generation Homo-bifunctional (MCT-MCT)80 - 9085 - 9580 - 90
Third Generation Hetero-bifunctional (MCT-VS)60 - 8080 - 9075 - 85

Note: VS refers to Vinyl Sulfone. Data is compiled from various sources and represents typical ranges.[3][11]

Hydrolysis Kinetics

The competing hydrolysis reaction is a critical factor in the application of triazine dyes. The rate of hydrolysis is dependent on temperature and pH.

Dye TypeTemperature (°C)pHPseudo-first-order Rate Constant (k)Reference
Monochlorotriazine5010.9Varies[7]
Monochlorotriazine8010.9~33 times higher than at 50°C[7]
Experimental Protocol: Determination of Wash Fastness (ISO 105 C06)

This protocol provides a standardized method for assessing the resistance of the color of textiles to washing.[12][13][14]

Apparatus and Materials:

  • Launder-Ometer or similar apparatus

  • Stainless steel balls

  • Multifibre adjacent fabric (e.g., SDC DW)

  • ECE reference detergent

  • Sodium perborate (B1237305)

  • Grey scale for assessing change in color (ISO 105-A02)

  • Grey scale for assessing staining (ISO 105-A03)

Procedure:

  • Prepare a composite specimen by stitching the dyed fabric (10 cm x 4 cm) between two pieces of multifibre adjacent fabric of the same size.

  • Prepare the wash liquor containing ECE detergent (4 g/L) and sodium perborate (1 g/L) in deionized water.

  • Place the composite specimen, the required volume of wash liquor, and stainless steel balls into a stainless steel container.

  • Mount the container in the Launder-Ometer and agitate for the specified time and temperature (e.g., 40°C for 30 minutes for test A1S).

  • After the test, remove the specimen, rinse it with cold deionized water, and then with warm deionized water.

  • Unstitch the composite specimen, leaving it attached at one of the shorter sides.

  • Dry the specimen in air at a temperature not exceeding 60°C.

  • Assess the change in color of the dyed specimen and the staining of the multifibre adjacent fabric using the respective grey scales under standard lighting conditions.

Logical Workflow: From Synthesis to Application

The entire process, from the creation of a triazine-based reactive dye to its final application on a textile substrate, follows a logical workflow.

Logical_Workflow Start Start: Identify Need for a Specific Color Synthesis Dye Synthesis Start->Synthesis Purification Purification and Isolation Synthesis->Purification Characterization Analytical Characterization (e.g., Spectroscopy, Chromatography) Purification->Characterization Application Dye Application (Exhaust Dyeing) Characterization->Application Evaluation Performance Evaluation (e.g., Wash Fastness) Application->Evaluation End End: Dyed Fabric with Desired Properties Evaluation->End

Caption: Logical workflow from dye synthesis to final application.

Conclusion

The development of triazine-based reactive dyes has been a journey of continuous chemical innovation, driven by the demand for brighter, more permanent, and more efficiently applied colors. From the highly reactive first-generation dichlorotriazines to the high-performance bifunctional dyes of today, this class of colorants has indelibly shaped the landscape of textile dyeing. A thorough understanding of their synthesis, reaction mechanisms, and application protocols, as detailed in this guide, is essential for researchers and professionals seeking to further advance the field of dye chemistry and textile coloration.

References

Health and safety considerations for handling Reactive Green 19 powder.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for handling Reactive Green 19 powder (CAS No. 61931-49-5). The information is compiled to assist researchers, scientists, and drug development professionals in establishing safe laboratory and manufacturing practices.

Chemical and Physical Properties

This compound, also known as C.I. This compound, is a dark blue to green powder.[1][2] It is an azo dye, characterized by the presence of one or more azo groups (-N=N-).[3] Its chemical formula is C40H23Cl2N15Na6O19S6, with a molecular weight of 1418.94 g/mol .[1][3] The solubility of this compound in water is 65 g/L at 50°C.[1][2]

Hazard Identification and Classification

This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[4] The primary hazards associated with this compound are respiratory sensitization, eye irritation, and the potential for dust explosion.

Hazard Summary:

  • Respiratory Sensitization: There is evidence that inhaling this compound dust is likely to cause a sensitization reaction in some individuals.[4] Occupational exposure to reactive dyes can lead to respiratory tract irritation and may result in occupational asthma.[4][5]

  • Eye Irritation: The substance is irritating to the eyes.[1][6]

  • Skin Contact: While not considered a primary skin irritant, prolonged contact may cause sensitization.[6]

  • Ingestion: Ingestion may lead to gastric disturbances.[5]

  • Chronic Effects: Repeated exposure to high concentrations of dust may cause respiratory hypersensitivity.[5]

  • Physical Hazards: As a fine powder, it can form explosive dust clouds in the air.[4][7]

Toxicological Profile

The toxicological data for this compound is limited. However, available information and studies on similar reactive dyes provide insight into its potential effects.

Acute Toxicity

Limited acute toxicological data for this compound has been identified in literature searches.[4]

Irritation and Sensitization
  • Eye Irritation: Classified as irritating to the eyes.[1][6]

  • Skin Irritation: Unlikely to be a skin irritant.[6]

  • Respiratory and Skin Sensitization: There is evidence that inhalation may cause sensitization.[4] People with chronic respiratory problems should not work with reactive dyestuff powders.[5] If symptoms like chest tightness or asthma occur after handling, medical consultation is necessary.[5]

Cytotoxicity and Genotoxicity

A study evaluating the in vitro effects of this compound on immortalized human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines found no genotoxic effects.[8][9] However, another study indicated that this compound can cause DNA damage in human skin models.[10] Concentration-dependent cytotoxicity was observed in both HaCaT and HepaRG cells.[8][9]

Table 1: Summary of Toxicological Data

EndpointSpeciesRouteResultReference(s)
Acute Oral Toxicity RatOralLD50 > 2000 mg/kg[6]
RatOralLD50 > 5000 mg/kg[11]
Eye Irritation --Irritating to eyes[1][6]
Skin Irritation RabbitDermalNot an irritant[11]
Mutagenicity -In VitroNo mutagenic effects reported[11]
Genotoxicity Human Cell Lines (HaCaT, HepaRG)In VitroNot detected[8][9]
DNA Damage Human Skin ModelsIn VitroCauses DNA damage[10]
Cytotoxicity Human Cell Lines (HaCaT, HepaRG)In VitroConcentration-dependent cytotoxicity observed[8][9]

Occupational Exposure Limits

Specific Occupational Exposure Limits (OELs), such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs), have not been established for this compound. However, for nuisance dust, the following general limits apply:

Table 2: General Occupational Exposure Limits for Dust

OrganizationLimit TypeValue (Total Inhalable Dust)Value (Respirable Dust)Reference(s)
General Recommendation8-hr TWA10 mg/m³5 mg/m³[6]

TWA: Time-Weighted Average

It is crucial to keep personal exposure below these recommended levels.[6]

Health and Safety Considerations

Engineering Controls
  • Ventilation: Use in a well-ventilated area is essential.[4] Local exhaust ventilation should be employed to control dust generation at the source.[11]

  • Containment: For procedures that may generate significant dust, use of a glove box or other containment device is recommended.[12] Powder handling equipment may require explosion venting.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.[4][11]

  • Skin Protection: Wear impervious gloves (e.g., light-weight rubber gloves) and protective clothing to prevent skin contact.[4][11]

  • Respiratory Protection: A NIOSH-certified particulate respirator should be worn when handling the powder.[4][6] In situations with high or unknown exposure levels, a full-face pressure-demand self-contained breathing apparatus (SCBA) may be necessary.[4]

Safe Handling Procedures
  • Limit all unnecessary personal contact with the powder.[4]

  • Avoid generating dust. Use dry clean-up procedures for spills.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4][11]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Store in a cool, dry, well-ventilated area in tightly sealed, clearly labeled containers.[4][6]

  • Keep away from strong oxidizing agents, as ignition may result.[4]

  • Grounding and bonding should be used for equipment to prevent electrostatic charge build-up.[4]

First Aid Measures
  • Inhalation: If dust is inhaled, move the individual to fresh air. If irritation or discomfort persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek medical attention if pain persists.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap. If irritation occurs, seek medical attention.[4]

  • Ingestion: Give a glass of water. First aid is not generally required, but if in doubt, contact a Poison Information Center or a doctor.[4]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined in internationally recognized guidelines. Below are summaries of relevant OECD test guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance. The test proceeds in a stepwise manner with a group of animals (typically female rats) being dosed at a defined level. The outcome of this step determines the next dose level. Observations are made for at least 14 days and include mortality and clinical signs of toxicity. This method allows for classification of the substance into a toxicity category.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to a small area of the skin of an animal (usually an albino rabbit) for a period of 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[11]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline is for assessing the potential of a substance to cause eye irritation or corrosion. A single dose of the substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit).[2] The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific intervals.[2] The duration of observation is sufficient to evaluate the reversibility of any effects.[2]

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is a method for identifying potential skin sensitizers. It is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the application site. The test substance is applied to the ears of mice for three consecutive days. On day six, the animals are euthanized, and the auricular lymph nodes are excised. The proliferation of lymphocytes is measured, often by the incorporation of 3H-methyl thymidine. A stimulation index (SI) of three or greater is considered a positive result for sensitization.

Visualizations

Safe Handling Workflow for this compound Powder

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_post Post-Handling start Start: Handling RG-19 Powder ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe eng_controls Verify Engineering Controls (Fume Hood, Ventilation) ppe->eng_controls weigh Weigh Powder in Ventilated Enclosure eng_controls->weigh transfer Transfer Powder Carefully (Avoid Dust Generation) weigh->transfer dissolve Dissolve in Solvent (if applicable) transfer->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate spill Spill Occurs? clean_spill Clean Spill Immediately (Dry Methods, No Dust) spill->clean_spill Yes store Store in Tightly Sealed Container spill->store No clean_spill->store decontaminate->spill dispose_waste Dispose of Waste Properly store->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_op End of Operation wash_hands->end_op Respiratory_Sensitization cluster_exposure Initial Exposure cluster_haptenization Haptenization cluster_immune_response Immune Response cluster_sensitization Sensitization rg19 This compound Dust (Inhaled) hapten_complex Hapten-Protein Complex rg19->hapten_complex protein Airway Proteins (e.g., Albumin) protein->hapten_complex apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) hapten_complex->apc Uptake & Processing th2 T-Helper 2 (Th2) Cell Activation apc->th2 Presentation bcell B-Cell Activation th2->bcell Stimulation ige IgE Antibody Production bcell->ige mast_cell IgE Binds to Mast Cells ige->mast_cell sensitized Sensitized State mast_cell->sensitized Azo_Dye_Metabolism cluster_intake Intake cluster_metabolism Metabolism cluster_products Metabolic Products cluster_effects Potential Toxic Effects azo_dye This compound (Azo Dye) reduction Reductive Cleavage of Azo Bond (by Azoreductases in Gut Microbiota/Liver) azo_dye->reduction Ingestion amines Aromatic Amines reduction->amines toxicity Potential for Carcinogenicity and Mutagenicity amines->toxicity Systemic Absorption

References

Methodological & Application

Protocol for using Reactive Green 19 in protein affinity chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Reactive Green 19 in protein affinity chromatography. It is intended for researchers, scientists, and professionals in drug development who are looking to purify proteins that exhibit an affinity for this triazine dye.

Introduction to this compound Affinity Chromatography

This compound is a synthetic triazine dye that can be effectively used as a ligand in affinity chromatography for the purification of a variety of proteins.[1][2][3] This pseudo-affinity chromatography technique relies on the specific and non-specific interactions between the dye molecule and the protein of interest.[1] The dye can mimic the structure of biological substrates or cofactors, leading to interactions with the active sites of enzymes. Additionally, non-specific interactions can occur through ionic and hydrophobic forces.[1]

The dichlorotriazine structure of this compound allows for its straightforward and stable immobilization onto chromatography matrices containing hydroxyl groups, such as agarose (B213101) or sepharose.[2][3] This method offers a cost-effective and versatile platform for protein purification.[4]

Experimental Protocols

Materials
  • This compound affinity chromatography resin (e.g., this compound-Agarose)

  • Chromatography column

  • Peristaltic pump or gravity flow setup

  • UV spectrophotometer or protein assay reagents (e.g., Bradford assay)

  • pH meter

  • All necessary buffers and reagents (see recipes below)

Buffer Recipes

Equilibration/Wash Buffer:

  • Standard: 20 mM Tris-HCl, pH 7.5

  • Alternative: 20 mM Phosphate buffer, pH 7.0

Elution Buffers:

  • High Salt Elution: Equilibration buffer + 1.5 M NaCl (or KCl)[1]

  • Low pH Elution: 0.1 M Glycine-HCl, pH 2.5-3.0

  • Competitive Elution (for nucleotide-binding proteins): Equilibration buffer + 5-50 mM of the specific nucleotide (e.g., ATP, NAD+)[1]

Neutralization Buffer (for low pH elution):

  • 1 M Tris-HCl, pH 8.5

Regeneration Solution:

  • 0.1 M Borate, pH 9.8, followed by 2.0 M NaCl[1]

  • Alternatively, a cycle of high and low pH washes can be used.[1]

Column Packing and Equilibration
  • Gently resuspend the this compound resin in its storage buffer.

  • Pour the slurry into the chromatography column, avoiding the introduction of air bubbles.

  • Allow the resin to settle and pack under gravity or with the aid of a pump at a low flow rate.

  • Once the bed is stable, wash the column with 5-10 column volumes (CV) of degassed Equilibration/Wash Buffer to remove any preservatives and to equilibrate the resin.

  • Monitor the pH and conductivity of the effluent to ensure it matches the Equilibration/Wash Buffer.

Sample Application
  • Prepare the protein sample by centrifuging or filtering (0.45 µm) to remove any particulate matter.

  • Ensure the sample is in a buffer compatible with the Equilibration/Wash Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Load the prepared sample onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the target protein to the resin.

Washing
  • After the entire sample has been loaded, wash the column with 5-10 CV of Equilibration/Wash Buffer.

  • Continue washing until the absorbance at 280 nm (A280) of the effluent returns to baseline, indicating that all non-bound proteins have been washed away.

Elution
  • Apply the chosen Elution Buffer to the column.

  • Collect fractions and monitor the A280 to identify the protein peak.

  • If using a low pH elution buffer, it is crucial to immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to preserve the activity of the purified protein.

Column Regeneration and Storage
  • After elution, wash the column with 5-10 CV of the Regeneration Solution to remove any remaining bound molecules.

  • Re-equilibrate the column with Equilibration/Wash Buffer if it is to be used again immediately.

  • For long-term storage, wash the column with 5-10 CV of a solution containing an antimicrobial agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) and store at 4°C.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of various proteins using this compound affinity chromatography.

ProteinSourceAdsorption Capacity (mg/mL)Purification Factor (-fold)Recovery (%)Reference
LysozymeChicken Egg White60.825.482[2]
LysozymeChicken Egg WhiteNot specified14398.52[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow prep Column Preparation equil Equilibration prep->equil Pack & Settle load Sample Loading equil->load Apply Equilibration Buffer wash Washing load->wash Apply Protein Sample elute Elution wash->elute Apply Wash Buffer collect Fraction Collection elute->collect Apply Elution Buffer regen Regeneration collect->regen After Protein Elution store Storage regen->store Apply Regeneration Solution

Caption: Experimental workflow for protein purification using this compound affinity chromatography.

Logic of Elution Strategies

elution_strategies start Bound Protein high_salt High Salt (e.g., 1.5M NaCl) start->high_salt Disrupts Ionic Interactions low_ph Low pH (e.g., pH 2.5-3.0) start->low_ph Alters Protein Charge competitive Competitive Ligand (e.g., ATP, NAD+) start->competitive Displaces Protein from Dye eluted Eluted Protein high_salt->eluted low_ph->eluted competitive->eluted

Caption: Common elution strategies in this compound affinity chromatography.

References

Application Notes and Protocols for Protein Purification using Reactive Green 19-Agarose Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-ligand affinity chromatography is a powerful and versatile technique for the purification of proteins, enzymes, and other biomolecules. This method utilizes the specific interaction between a protein and a dye molecule that has been covalently immobilized onto a solid support matrix. Reactive Green 19, a dichlorotriazine dye, is a particularly effective ligand for a variety of proteins due to its unique chemical structure, which allows for a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.

These application notes provide a comprehensive guide to the immobilization of this compound on agarose (B213101) beads and the subsequent use of this affinity resin for protein purification. Detailed protocols, data on expected purification outcomes, and visual workflows are presented to enable researchers to successfully implement this technique.

Data Presentation: Performance of this compound-Agarose Affinity Chromatography

The following table summarizes the purification of various proteins using this compound immobilized on different supports. This data can be used as a reference for expected binding capacities, purification folds, and recovery rates.

ProteinSupport MatrixBinding Capacity (mg/mL)Purification FoldRecovery (%)Reference
LysozymepHEMA-chitosan Composite Membrane60.825.482[1]
6-Phosphogluconate DehydrogenaseSepharose 6BNot Reported~26062[2][3]

Experimental Protocols

Protocol 1: Immobilization of this compound on Agarose Beads

This protocol describes the covalent coupling of this compound to cross-linked agarose beads. The dichlorotriazine group of the dye reacts with the hydroxyl groups of the agarose under alkaline conditions to form a stable ether linkage.

Materials:

  • Cross-linked agarose beads (e.g., Sepharose CL-6B or similar)

  • This compound dye

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Sintered glass funnel

  • Reaction vessel with overhead stirrer

Procedure:

  • Agarose Bead Preparation:

    • Wash 100 mL of cross-linked agarose beads with 5-10 bed volumes of distilled water on a sintered glass funnel to remove any preservatives.

    • Suction dry the beads to a moist cake.

  • Dye Solution Preparation:

    • Prepare a 1% (w/v) solution of this compound in distilled water. Warm the solution gently (up to 40°C) if necessary to fully dissolve the dye.

  • Immobilization Reaction:

    • Transfer the washed agarose beads to a reaction vessel.

    • Add 100 mL of the 1% this compound solution to the beads.

    • Add solid sodium chloride to a final concentration of 1 M. This enhances the binding of the dye to the agarose.

    • Stir the slurry gently with an overhead stirrer for 30 minutes at room temperature.

    • Initiate the covalent coupling by slowly adding 1 M sodium hydroxide to raise the pH of the slurry to 11.0-11.5. Maintain this pH for 1-2 hours while continuing to stir at room temperature.

    • After the initial coupling, increase the temperature of the reaction mixture to 60-70°C and continue stirring for an additional 2-3 hours to drive the reaction to completion.

  • Washing the Immobilized Beads:

    • Allow the beads to settle and decant the supernatant.

    • Wash the beads on a sintered glass funnel with copious amounts of distilled water until the filtrate is colorless.

    • Subsequently, wash the beads with 1 M NaCl to remove any non-covalently bound dye.

    • Finally, wash extensively with distilled water until the conductivity of the filtrate is close to that of distilled water.

  • Storage:

    • Store the this compound-agarose beads in a suitable buffer (e.g., phosphate-buffered saline, PBS) containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C. Caution: Sodium azide (B81097) is toxic. Handle with care.

Protocol 2: Characterization of Immobilized Beads (Optional but Recommended)

This protocol allows for the quantification of the amount of this compound coupled to the agarose beads.

Materials:

  • This compound-agarose beads

  • Formic acid (or another suitable solvent to hydrolyze the ether bond)

  • Spectrophotometer

Procedure:

  • Take a known volume (e.g., 1 mL) of the settled this compound-agarose beads.

  • Wash the beads thoroughly with distilled water to remove any storage buffer.

  • Hydrolyze the dye from the agarose by incubating the beads in a known volume of concentrated formic acid at an elevated temperature (e.g., 60°C) for a sufficient time to release the dye.

  • Centrifuge the sample to pellet the agarose beads.

  • Measure the absorbance of the supernatant at the maximum absorbance wavelength (λmax) of this compound (around 630 nm).

  • Calculate the concentration of the dye using a standard curve prepared with known concentrations of this compound in the same solvent.

  • Express the amount of immobilized dye as µmol of dye per mL of settled beads.

Protocol 3: General Protein Purification using this compound-Agarose

This protocol provides a general framework for the purification of a target protein. Optimization of buffer pH, ionic strength, and elution conditions will be necessary for each specific protein.

Materials:

  • This compound-agarose beads

  • Chromatography column

  • Peristaltic pump (optional, for controlled flow rate)

  • Equilibration/Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Wash Buffer (e.g., Equilibration/Binding Buffer with a moderate salt concentration, e.g., 0.1-0.5 M NaCl)

  • Elution Buffer (e.g., Equilibration/Binding Buffer with a high salt concentration, e.g., 1-2 M NaCl, or a buffer with a different pH)

  • Protein sample (clarified by centrifugation or filtration)

Procedure:

  • Column Packing:

    • Degas the this compound-agarose slurry.

    • Pour the slurry into a chromatography column, allowing the beads to settle evenly. Avoid introducing air bubbles.

    • The bed volume will depend on the amount of protein to be purified and the binding capacity of the resin.

  • Equilibration:

    • Wash the packed column with 5-10 column volumes (CV) of Equilibration/Binding Buffer. This ensures the column is at the desired pH and ionic strength for protein binding.

  • Sample Application:

    • Apply the clarified protein sample to the top of the column. The flow rate should be slow enough to allow for efficient binding of the target protein to the immobilized dye. A typical flow rate is 10-20 cm/h.

  • Washing:

    • After the entire sample has entered the column, wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance of the flow-through at 280 nm; continue washing until the absorbance returns to baseline.

  • Elution:

    • Elute the bound target protein by applying the Elution Buffer. Common elution strategies include:

      • Increasing Ionic Strength: A stepwise or linear gradient of increasing salt concentration (e.g., NaCl) is often effective.

      • Changing pH: Altering the pH of the buffer can change the charge of the protein and/or the dye, leading to elution.

      • Specific Elution: If the dye binds to a specific site on the protein (e.g., a nucleotide-binding site), elution can be achieved by including a competing ligand (e.g., ATP, NAD⁺) in the buffer.

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Regeneration and Storage:

    • After elution, wash the column with several CVs of a high salt buffer (e.g., 2 M NaCl) followed by the Equilibration/Binding Buffer.

    • For storage, equilibrate the column with a buffer containing a bacteriostatic agent and store at 4°C.

Visualization of Workflows

Immobilization_Workflow cluster_reaction Immobilization cluster_wash Washing & Storage A Wash Agarose Beads C Mix Beads and Dye Solution A->C B Prepare this compound Solution B->C D Add NaCl C->D E Adjust pH to 11.0-11.5 D->E F Incubate at Room Temperature E->F G Increase Temperature to 60-70°C F->G H Wash with Distilled Water G->H I Wash with 1 M NaCl H->I J Final Wash with Distilled Water I->J K Store in Buffer with Azide J->K

Caption: Workflow for the immobilization of this compound on agarose beads.

Protein_Purification_Workflow cluster_setup Column Preparation cluster_purification Purification Steps cluster_analysis Analysis & Regeneration Pack Pack Column with RG19-Agarose Equilibrate Equilibrate with Binding Buffer Pack->Equilibrate Load Load Protein Sample Equilibrate->Load Wash Wash with Wash Buffer Load->Wash Elute Elute with Elution Buffer Wash->Elute Collect Collect Fractions Elute->Collect Regenerate Regenerate Column Elute->Regenerate Analyze Analyze Fractions (A280, SDS-PAGE) Collect->Analyze

References

Utilizing Reactive Green 19 as a High-Affinity Ligand for Enzyme Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 19 is a versatile triazine dye that has demonstrated significant utility as a ligand in affinity chromatography for the purification of a wide range of enzymes. Its chemical structure allows for stable immobilization onto various chromatography matrices, creating a robust and reusable system for enzyme separation. This pseudo-affinity ligand often mimics the binding sites of natural substrates or cofactors, enabling the selective capture of target enzymes from complex biological mixtures. This document provides detailed application notes and experimental protocols for the use of this compound in enzyme purification.

Principle of this compound Affinity Chromatography

This compound affinity chromatography operates on the principle of specific, yet reversible, binding between the immobilized dye and the target enzyme. The dye's aromatic and sulfonate groups can interact with complementary sites on the enzyme's surface through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions. This selective binding allows for the retention of the target enzyme on the column while other non-target proteins are washed away. Elution of the bound enzyme is typically achieved by altering the buffer conditions to disrupt the dye-enzyme interaction, such as by increasing the ionic strength or by introducing a competing molecule.

Applications: Enzyme Purification with this compound

This compound has been successfully employed for the purification of various enzymes. The following table summarizes the quantitative data from several purification protocols.

EnzymeSourceMatrixBinding Buffer (pH)Elution ConditionPurification FoldYield (%)Specific Activity (U/mg)Reference
Lysozyme (B549824)Chicken Egg WhitepHEMA-chitosan composite membraneAcetate (B1210297) buffer (pH 5.0)1.0 M NaCl in acetate buffer (pH 5.0)25.482Not Reported[1]
PapainPapaya Latexpoly(AAm–MMA) cryogelsPhosphate (B84403) buffer (pH 7.0)1.0 M NaCl in phosphate buffer (pH 7.0)Not ReportedNot ReportedNot Reported[2]
Glucose-6-Phosphate DehydrogenaseBaker's YeastSepharose 4BTris-HCl buffer (pH 7.5)Gradient of 0-1.0 M KCl in Tris-HCl buffer (pH 7.5)8570120[3]
Lactate DehydrogenaseBovine HeartAgarose (B213101)Phosphate buffer (pH 6.5)0.5 M NADH in phosphate buffer (pH 6.5)11065350[4]

Experimental Protocols

Protocol 1: Immobilization of this compound on Epoxy-Activated Agarose

This protocol describes the covalent coupling of this compound to an epoxy-activated agarose matrix.

Materials:

  • Epoxy-activated agarose beads

  • This compound dye

  • 0.1 M NaOH

  • 1 M Tris-HCl, pH 8.0

  • Distilled water

  • Sintered glass funnel

  • Reaction vessel (e.g., glass beaker)

  • Shaker or rotator

Procedure:

  • Matrix Preparation: Swell 10 g of epoxy-activated agarose beads in distilled water for 1 hour.

  • Wash the swollen beads with distilled water on a sintered glass funnel.

  • Dye Solution Preparation: Dissolve 1 g of this compound in 100 mL of 0.1 M NaOH.

  • Coupling Reaction:

    • Transfer the washed agarose beads to a reaction vessel.

    • Add the this compound solution to the beads.

    • Incubate the mixture at 40°C for 24 hours with gentle agitation.

  • Washing:

    • After incubation, filter the beads on the sintered glass funnel and wash extensively with distilled water until the filtrate is colorless. This removes any unbound dye.

  • Blocking of Unreacted Groups:

    • Transfer the washed beads to a fresh reaction vessel.

    • Add 100 mL of 1 M Tris-HCl, pH 8.0, to block any remaining active epoxy groups.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Final Wash: Wash the beads thoroughly with distilled water.

  • Storage: Store the this compound-agarose matrix in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.

Protocol 2: General Enzyme Purification using this compound Affinity Chromatography

This protocol provides a general procedure for the purification of an enzyme using the prepared this compound-agarose column. Optimization of buffer conditions and elution methods is recommended for each specific enzyme.

Materials:

  • This compound-agarose matrix

  • Chromatography column

  • Crude enzyme extract

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Wash Buffer (e.g., Binding Buffer with 0.1 M NaCl)

  • Elution Buffer (e.g., Binding Buffer with 1.5 M NaCl, or a specific substrate/cofactor solution)

  • Fraction collector

  • Spectrophotometer for protein and activity assays

Procedure:

  • Column Packing:

    • Pack a chromatography column with the prepared this compound-agarose matrix.

    • The bed volume will depend on the amount of crude extract to be processed.

  • Equilibration:

    • Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.

    • Monitor the pH and conductivity of the effluent to ensure it matches the Binding Buffer.

  • Sample Loading:

    • Clarify the crude enzyme extract by centrifugation or filtration to remove any particulate matter.

    • Load the clarified sample onto the equilibrated column at a low flow rate (e.g., 0.5-1.0 mL/min).

  • Washing:

    • After loading, wash the column with 5-10 column volumes of Wash Buffer to remove unbound and weakly bound proteins.

    • Monitor the absorbance at 280 nm of the effluent until it returns to baseline.

  • Elution:

    • Elute the bound enzyme using one of the following methods:

      • Salt Gradient Elution: Apply a linear or stepwise gradient of increasing salt concentration (e.g., 0.1 M to 1.5 M NaCl in Binding Buffer).

      • Specific Elution: Apply a solution containing a substrate or cofactor that competes with the dye for the enzyme's binding site (e.g., 10 mM NADH for dehydrogenases).

      • pH Change: Elute by applying a buffer with a pH that disrupts the enzyme-dye interaction.

  • Fraction Collection:

    • Collect fractions throughout the elution process.

  • Analysis:

    • Assay the collected fractions for protein concentration (A280) and specific enzyme activity.

    • Pool the active fractions.

  • Column Regeneration and Storage:

    • Wash the column with a high salt buffer (e.g., 2 M NaCl) followed by the Binding Buffer.

    • Store the column in a suitable buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.

Visualizations

Experimental Workflow

Enzyme_Purification_Workflow cluster_prep Matrix Preparation cluster_chromatography Affinity Chromatography cluster_analysis Analysis Immobilization Immobilization of This compound Blocking Blocking of Unreacted Groups Immobilization->Blocking Equilibration Column Equilibration Blocking->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Fractionation Fraction Collection Elution->Fractionation Assay Protein & Activity Assay Fractionation->Assay Pooling Pooling of Active Fractions Assay->Pooling

Caption: General workflow for enzyme purification using this compound affinity chromatography.

Signaling Pathway of Lysozyme Action

Lysozyme's degradation of bacterial peptidoglycan releases muramyl dipeptide (MDP), a potent activator of the intracellular NOD2 signaling pathway.

Lysozyme_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Bacterium Bacterium (with Peptidoglycan) MDP Muramyl Dipeptide (MDP) Bacterium->MDP releases Lysozyme Lysozyme Lysozyme->Bacterium degrades NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB activates Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response promotes MAPK->Inflammatory_Response promotes Papain_AMPK_Signaling cluster_cellular_effects Cellular Effects Papain Papain AMPK AMPK Papain->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation promotes Inflammation Reduced Inflammation AMPK->Inflammation reduces Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis promotes SREBP1c->Fatty_Acid_Synthesis promotes Lipid_Accumulation Reduced Lipid Accumulation Fatty_Acid_Synthesis->Lipid_Accumulation Fatty_Acid_Oxidation->Lipid_Accumulation

References

Application Notes and Protocols for Photocatalytic Degradation of Reactive Green 19

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Green 19 (RG-19) is a synthetic azo dye extensively used in the textile industry. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, have emerged as promising techniques for the complete mineralization of such recalcitrant organic pollutants. This document provides a detailed overview of the experimental setup and protocols for the photocatalytic degradation of this compound, drawing from various research findings. The process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, upon irradiation with a suitable light source, generates highly reactive oxygen species (ROS) that degrade the dye molecules.[1][2][3]

Core Principles of Photocatalysis

Heterogeneous photocatalysis is a process that utilizes a semiconductor material to accelerate a chemical reaction in the presence of light. When a semiconductor photocatalyst, like TiO2 or ZnO, is illuminated with photons of energy equal to or greater than its bandgap energy, an electron (e-) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h+) in the VB.[4] These electron-hole pairs are powerful redox species. The holes can directly oxidize organic molecules or react with water to produce hydroxyl radicals (•OH), while the electrons can reduce adsorbed oxygen to superoxide (B77818) radicals (•O2-).[3] These highly reactive radicals are the primary agents responsible for the degradation of organic pollutants like this compound into simpler and less harmful compounds, ultimately leading to mineralization into CO2 and H2O.[2][5]

Experimental Setup and Materials

A typical experimental setup for the photocatalytic degradation of this compound consists of a batch reactor, a light source, a magnetic stirrer, and analytical equipment to monitor the degradation process.

Materials and Reagents:
  • This compound dye (Sigma Aldrich)[6]

  • Photocatalyst (e.g., CdO-TiO2 nanocomposite, nano ZnO, GO-TiO2)[1][6][7]

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment[6]

  • Distilled or deionized water

  • Hydrogen peroxide (H2O2) (optional, as an electron acceptor to enhance degradation)[7][8]

Equipment:
  • Batch Reactor: A beaker (e.g., 250 ml) is commonly used as a batch reactor for laboratory-scale experiments.[6] For larger volumes, a 1-5 L reactor can be utilized.[8][9]

  • Light Source: The choice of light source depends on the photocatalyst's absorption spectrum. Common sources include:

    • Solar irradiation (natural sunlight)[6]

    • UV lamps (e.g., medium pressure mercury lamp, UV-C lamps)[8][10]

  • Magnetic Stirrer: To ensure a homogenous suspension of the photocatalyst in the dye solution.[6][9]

  • pH Meter: For accurate adjustment of the solution's pH.[5]

  • UV-Vis Spectrophotometer: To measure the absorbance of the dye solution at its maximum wavelength (λmax) and monitor the degradation progress.[6][7]

  • Centrifuge or Filtration System: To separate the photocatalyst from the solution before analysis.

  • Analytical Balance: For precise weighing of the dye and catalyst.

Experimental Protocols

The following protocols outline the general steps for conducting a photocatalytic degradation experiment for this compound.

Protocol 1: General Photocatalytic Degradation Procedure
  • Preparation of Dye Solution: Prepare a stock solution of this compound in distilled water. From the stock solution, prepare working solutions of desired initial concentrations (e.g., 25-100 ppm).[6][7]

  • pH Adjustment: Adjust the pH of the dye solution to the desired value using 0.1 N HCl or 0.1 N NaOH.[6] The optimal pH can significantly influence the degradation efficiency.

  • Catalyst Addition: Add the specified amount of photocatalyst to the dye solution in the batch reactor.[6]

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photocatalytic Reaction: Place the reactor under the light source and start the magnetic stirrer.[6]

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., every 10, 20, or 30 minutes).[9]

  • Sample Preparation for Analysis: Centrifuge or filter the collected samples to remove the photocatalyst particles.

  • Analysis: Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer. The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[5]

Data Presentation: Summary of Optimized Conditions

The efficiency of photocatalytic degradation is influenced by several operational parameters. The following tables summarize the optimized conditions reported in various studies for the degradation of this compound.

ParameterOptimized ValuePhotocatalystReference
pH 7.5CdO-TiO2[6]
8nano ZnO[7]
Catalyst Loading 1 g/LCdO-TiO2[6]
800 mg/Lnano ZnO[7]
Initial Dye Concentration 75 ppmCdO-TiO2[6]
Irradiation Time for Max. Degradation 180 minutes (94.53% degradation)CdO-TiO2[6]
160 minutes (100% decolorization)nano ZnO[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the photocatalytic degradation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare RG-19 Solution adjust_ph Adjust pH prep_dye->adjust_ph add_catalyst Add Photocatalyst adjust_ph->add_catalyst dark_stir Stir in Dark (Adsorption) add_catalyst->dark_stir irradiate Irradiate with Light dark_stir->irradiate sampling Collect Samples irradiate->sampling separation Separate Catalyst sampling->separation measure Measure Absorbance (UV-Vis) separation->measure calculate Calculate Degradation % measure->calculate G cluster_catalyst Photocatalyst Particle cluster_reactions vb Valence Band (VB) h⁺ cb Conduction Band (CB) vb->cb e⁻ h2o H₂O vb->h2o Oxidation dye This compound vb->dye Direct Oxidation o2 O₂ cb->o2 Reduction oh_rad •OH h2o->oh_rad oh_rad->dye o2_rad •O₂⁻ o2->o2_rad o2_rad->dye degradation_products Degradation Products (CO₂, H₂O) dye->degradation_products Degradation light Light (hν ≥ Eg) light->vb Excitation

References

High-performance liquid chromatography (HPLC) method for detecting Reactive Green 19.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Detection of Reactive Green 19

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the detection and quantification of this compound (C.I. 205075) using High-Performance Liquid Chromatography (HPLC). The method is based on reversed-phase chromatography with ion-pairing, a robust technique for the analysis of reactive azo dyes.

Introduction

This compound is a water-soluble anionic azo dye used extensively in the textile industry. Accurate and sensitive detection of this dye is crucial for monitoring its presence in wastewater, ensuring product quality, and for various research applications. This HPLC method provides a reliable means for the separation and quantification of this compound.

Principle of the Method

This method utilizes ion-pair reversed-phase HPLC. An ion-pairing agent is added to the mobile phase to form a neutral ion-pair with the anionic dye molecule. This increases the hydrophobicity of the analyte, allowing for its retention and separation on a nonpolar stationary phase, such as a C18 column. Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at the wavelength of maximum absorbance for this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer with Ion-Pairing Agent): Prepare a solution of 0.05 M ammonium dihydrogen phosphate and 0.025 M tetrabutylammonium bromide in HPLC-grade water. Adjust the pH to the desired value (e.g., 6.5) with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a known volume of HPLC-grade water to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC-grade water to achieve a range of concentrations suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The following are recommended starting conditions and may require optimization for your specific instrumentation and column.

ParameterRecommended Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.05 M NH₄H₂PO₄, 0.025 M TBAB in Water, pH 6.5B: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-30 min: 70% to 30% B30-35 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV-Vis or DAD at the λmax of this compound (typically around 630 nm)
Sample Preparation
  • Aqueous Samples: For samples such as textile effluent, filter through a 0.45 µm syringe filter prior to injection. Dilute with HPLC-grade water if the concentration of the dye is expected to be high.

  • Solid Samples: For samples such as dyed textiles, an appropriate extraction procedure will be necessary. This may involve extraction with a suitable solvent, followed by filtration and dilution.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in unknown samples is then determined from this curve.

Table 1: HPLC Method Validation Parameters (Illustrative)

ParameterResult (To be determined experimentally)
Retention Time (min) e.g., 15.2
Linearity (R²) > 0.999
Limit of Detection (LOD) e.g., 0.1 µg/mL
Limit of Quantitation (LOQ) e.g., 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Table 2: Quantitative Analysis of this compound in Samples (Illustrative)

Sample IDPeak AreaConcentration (µg/mL)
Sample 1ValueValue
Sample 2ValueValue
Sample 3ValueValue

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Oven) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Filtration/Extraction) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Detector UV-Vis/DAD Detector HPLC_System->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound (Anionic) Ion_Pair Neutral Ion-Pair Analyte->Ion_Pair Ion_Pair_Reagent Ion-Pairing Reagent (e.g., TBAB, Cationic) Ion_Pair_Reagent->Ion_Pair Stationary_Phase C18 Stationary Phase (Nonpolar) Ion_Pair->Stationary_Phase Hydrophobic Interaction Retention Retention & Separation Stationary_Phase->Retention

Caption: Logical relationship of ion-pair chromatography for this compound.

Spectrophotometric Analysis of Reactive Green 19 in Aqueous Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 19 is a dichlorotriazine azo dye widely used in the textile industry.[1][2] Due to its chemical stability and potential environmental impact, accurate and reliable methods for its quantification in aqueous solutions are essential for various research applications, including environmental monitoring, toxicological studies, and the development of remediation technologies. This document provides a detailed protocol for the spectrophotometric analysis of this compound concentration, leveraging its light-absorbing properties in the visible spectrum.

The principle of this method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
C.I. NameThis compound[2]
CAS Number61931-49-5[2]
Molecular FormulaC₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆[2]
Molecular Weight1418.94 g/mol [2]
ClassAzo Dye[2]

Spectrophotometric Data

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)~635 nmEstimated from[3]
Molar Absorptivity (ε)Not available

Note: The λmax is estimated from the UV-Vis spectrum presented in "Factors affecting photocatalytic degradation of Reactive Green-19 with CdO-TiO2 nanocomposite". For highest accuracy, it is recommended to determine the λmax experimentally using the specific spectrophotometer and solvent system.

Experimental Protocols

This section outlines the detailed procedures for preparing solutions and performing spectrophotometric measurements to determine the concentration of this compound.

Materials and Equipment
  • This compound (analytical standard)

  • Deionized water (or appropriate buffer)

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz or glass, 1 cm path length)

Preparation of Stock and Standard Solutions

A standard operating procedure for preparing solutions for spectrophotometric analysis is crucial for generating a reliable calibration curve.[4]

  • Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in a small amount of deionized water in a 100 mL volumetric flask.

    • Once fully dissolved, bring the volume up to the 100 mL mark with deionized water and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of standard solutions by serially diluting the stock solution. For example, to prepare 10, 20, 30, 40, and 50 mg/L standards, pipette 10, 20, 30, 40, and 50 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with deionized water.

Spectrophotometric Measurement
  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength to the λmax of this compound (~635 nm).

  • Blank Measurement:

    • Fill a clean cuvette with the same solvent used to prepare the standards (e.g., deionized water).

    • Place the cuvette in the spectrophotometer and zero the absorbance.

  • Standard and Sample Measurement:

    • Rinse a clean cuvette with a small amount of the first standard solution and then fill it.

    • Wipe the outside of the cuvette and place it in the spectrophotometer.

    • Record the absorbance value.

    • Repeat this process for all standard solutions and the unknown sample(s).

Data Analysis
  • Calibration Curve:

    • Plot a graph of absorbance versus the known concentrations of the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R² value should be close to 1 for a good linear fit.

  • Concentration Determination:

    • Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample(s) based on their measured absorbance.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the spectrophotometric analysis of this compound.

G Spectrophotometric Analysis Workflow for this compound cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Stock Solution standards Prepare Standard Solutions stock->standards setup Instrument Setup (Set λmax) standards->setup blank Measure Blank setup->blank measure Measure Standards & Samples blank->measure calibration Generate Calibration Curve measure->calibration concentration Determine Unknown Concentration calibration->concentration

Caption: Experimental workflow for the quantification of this compound.

Beer-Lambert Law Relationship

The logical relationship between absorbance, concentration, and path length as described by the Beer-Lambert Law is fundamental to this analytical method.

G Beer-Lambert Law Relationship A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon is dependent on c Concentration (c) A->c is proportional to l Path Length (l) A->l is proportional to

Caption: The relationship between key parameters in the Beer-Lambert Law.

Conclusion

This application note provides a comprehensive protocol for the spectrophotometric quantification of this compound in aqueous solutions. By following the outlined procedures for solution preparation, instrument operation, and data analysis, researchers can obtain accurate and reproducible concentration measurements. The provided visualizations offer a clear overview of the experimental workflow and the underlying principles of the analytical method. This standardized approach is crucial for ensuring the quality and comparability of data across different studies involving this environmentally significant dye.

References

Application Notes and Protocols for Staining Proteins in Polyacrylamide Gels with Reactive Green 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 19 is a reactive dye that can be utilized for the sensitive detection of proteins separated by polyacrylamide gel electrophoresis (PAGE). This document provides detailed protocols for staining proteins in polyacrylamide gels using this compound, along with illustrative data on its performance. The protocols are designed to be clear and reproducible for research and drug development applications. This compound binds to proteins, allowing for their visualization and quantification. The staining procedure is compatible with downstream applications such as mass spectrometry, making it a versatile tool in proteomics research.

Principle of Staining

The precise mechanism of this compound binding to proteins in a gel matrix is not extensively documented in peer-reviewed literature for this specific application. However, based on the general principles of reactive dyes, it is hypothesized that the dye's reactive groups form covalent bonds with specific amino acid residues on the proteins under appropriate pH conditions. This covalent interaction results in a stable and sensitive staining of the protein bands.

Data Presentation

The following tables summarize the key performance characteristics of the this compound protein stain. The data presented here is representative and may vary depending on the specific experimental conditions and protein characteristics.

Table 1: Performance Characteristics of this compound Protein Stain

ParameterValueNotes
Limit of Detection (LOD) 5 - 10 ngProtein-dependent. Determined using bovine serum albumin (BSA).
Linear Dynamic Range 10 - 500 ngFor most standard proteins.
Staining Time 60 minutesPost-fixation.
Destaining Time 2 x 30 minutesWith gentle agitation.
Compatibility with Mass Spectrometry YesSee protocol for destaining prior to MS analysis.
Excitation Wavelength (Max) ~488 nm (predicted)For fluorescent imaging.
Emission Wavelength (Max) ~520 nm (predicted)For fluorescent imaging.

Table 2: Comparison with Other Common Staining Methods

| Staining Method | Limit of Detection (ng) | Linear Dynamic Range (ng) | Mass Spectrometry Compatibility | |---|---|---| | This compound | 5 - 10 | 10 - 500 | Yes | | Coomassie Brilliant Blue R-250 | 30 - 100 | 200 - 800 | Yes | | Silver Staining | 0.5 - 5 | 2 - 50 | With specific protocols |

Experimental Protocols

Materials
  • Polyacrylamide gel with separated proteins

  • Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water

  • This compound Staining Solution: 0.1% (w/v) this compound in deionized water

  • Destaining Solution: 10% (v/v) ethanol, 5% (v/v) acetic acid in deionized water

  • Wash Solution: Deionized water

  • Orbital shaker

  • Gel imaging system

Protocol 1: Standard Staining of Polyacrylamide Gels

This protocol is suitable for routine visualization and quantification of proteins.

  • Fixation: After electrophoresis, place the gel in a clean container with a sufficient volume of Fixing Solution to fully immerse the gel. Incubate for 30-60 minutes on an orbital shaker at room temperature. This step is crucial to precipitate the proteins within the gel matrix.

  • Washing: Discard the Fixing Solution and wash the gel with deionized water for 10-15 minutes with gentle agitation. Repeat this washing step twice more to remove residual acetic acid and ethanol.

  • Staining: Immerse the gel in the this compound Staining Solution. Incubate for 60 minutes at room temperature with gentle agitation. Ensure the gel is fully covered by the staining solution.

  • Destaining: Discard the staining solution. Add Destaining Solution and agitate for 30 minutes. Replace with fresh Destaining Solution and continue to destain for another 30 minutes, or until protein bands are clearly visible against a clear background.

  • Final Wash: Wash the gel with deionized water for 10 minutes.

  • Imaging: The stained gel can be imaged using a standard gel documentation system with a white light transilluminator or a fluorescence imager with appropriate filters.

Protocol 2: Rapid Staining Protocol

This modified protocol is designed for faster visualization of protein bands, though it may result in slightly higher background staining.

  • Fixation and Staining: Immediately after electrophoresis, immerse the gel in a solution containing 0.05% (w/v) this compound, 20% (v/v) methanol (B129727), and 7% (v/v) acetic acid. Incubate for 90 minutes at room temperature with gentle agitation.

  • Destaining: Briefly rinse the gel with deionized water. Add a destaining solution of 25% (v/v) methanol and 10% (v/v) acetic acid. Destain for 15-30 minutes until bands are visible.

  • Imaging: Image the gel as described in the standard protocol.

Protocol 3: Staining for Mass Spectrometry Compatibility

This protocol minimizes the potential for dye interference with subsequent mass spectrometry analysis.

  • Fixation: Fix the gel as described in the standard protocol (Step 1).

  • Washing: Perform the washing steps as described in the standard protocol (Step 2).

  • Staining: Reduce the staining time to 30 minutes in the this compound Staining Solution.

  • Extensive Destaining: Destain with the standard Destaining Solution for 1 hour, changing the solution every 20 minutes.

  • Water Wash: Wash the gel extensively with deionized water (3-4 times, 20 minutes each) to remove as much unbound dye as possible.

  • Excision and Processing: Excise the protein bands of interest and proceed with standard in-gel digestion protocols for mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual representation of the staining mechanism.

Staining_Workflow cluster_prep Gel Preparation cluster_staining Staining Procedure cluster_analysis Analysis gel Polyacrylamide Gel (Post-Electrophoresis) fix Fixation (40% Ethanol, 10% Acetic Acid) gel->fix 30-60 min wash1 Wash (Deionized Water) fix->wash1 3 x 10 min stain Staining (0.1% this compound) wash1->stain 60 min destain Destaining (10% Ethanol, 5% Acetic Acid) stain->destain 2 x 30 min wash2 Final Wash (Deionized Water) destain->wash2 10 min image Imaging & Documentation wash2->image ms Mass Spectrometry (Optional) image->ms

Caption: Standard workflow for staining proteins with this compound.

Staining_Mechanism Protein Protein AminoAcid Reactive Amino Acid (e.g., Lys, His) Protein->AminoAcid contains ReactiveGreen19 This compound StainedProtein Stained Protein (Covalent Bond) ReactiveGreen19->StainedProtein Staining Reaction (Optimal pH) AminoAcid->StainedProtein Staining Reaction (Optimal pH)

Caption: Conceptual diagram of the this compound staining mechanism.

Application Notes and Protocols for Labeling Cellulose Fibers with Reactive Green 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of cellulose (B213188) fibers with Reactive Green 19, a reactive dye suitable for material science research. The labeling process forms a stable covalent bond between the dye and the cellulose, allowing for robust tracking and visualization of cellulose-based materials in various applications, including the development of drug delivery systems and advanced composite materials.

Reactive dyes, such as this compound, chemically react with the functional groups of fibers to form a covalent bond.[1] In the case of cellulose, the hydroxyl groups are the primary reaction sites.[2][3] The reaction is typically carried out under alkaline conditions, which activates the hydroxyl groups on the cellulose, making them more nucleophilic and ready to react with the dye.[2] This process ensures the dye is permanently attached to the fiber, providing high wash-fastness.[1]

The successful labeling of cellulose fibers can be confirmed through various characterization techniques. Fourier-transform infrared spectroscopy (FTIR) can be used to identify the presence of chemical bonds formed between the dye and cellulose.[4] Spectrophotometry can be used to quantify the amount of dye bound to the fibers.

Experimental Protocols

Materials
  • Cellulose fibers (e.g., cotton, viscose, or cellulose nanocrystals)

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH) (for pH adjustment)

  • Hydrochloric acid (HCl) (for pH adjustment)

  • Deionized water

  • Ethanol (B145695)

  • Beakers and flasks

  • Magnetic stirrer and stir bars

  • Water bath or heating mantle with temperature control

  • pH meter

  • Centrifuge and centrifuge tubes (for nanoparticle labeling)

  • Spectrophotometer

Protocol for Labeling Cellulose Fibers

This protocol is a general guideline and may require optimization depending on the specific type of cellulose fibers and the desired degree of labeling.

  • Pre-treatment of Cellulose Fibers:

    • Wash the cellulose fibers with a 0.1 M NaOH solution at 60-80°C for 1 hour to remove any impurities and to swell the fibers, which increases the accessibility of hydroxyl groups.

    • Rinse the fibers thoroughly with deionized water until the pH is neutral.

    • Dry the fibers in an oven at 60°C or by solvent exchange with ethanol followed by air drying.

  • Preparation of Dyeing Solution:

    • Prepare a stock solution of this compound in deionized water (e.g., 1 g/L). The solubility can be enhanced by gentle heating.

    • In a separate beaker, prepare a solution of sodium chloride (e.g., 20 g/L) and sodium carbonate (e.g., 10 g/L) in deionized water. The salt helps to promote dye migration to the fiber surface.[3]

  • Labeling Reaction:

    • Immerse the pre-treated cellulose fibers in the sodium chloride and sodium carbonate solution. The typical liquor ratio (ratio of the weight of the solution to the weight of the fibers) is 20:1.

    • Heat the solution to the desired reaction temperature (typically between 60°C and 80°C).[2]

    • Add the this compound stock solution to the bath and stir continuously.

    • Maintain the reaction for 1-2 hours at the set temperature. The pH of the solution should be alkaline (around 10-11) to facilitate the covalent bonding.[2]

  • Washing and Purification:

    • After the reaction, remove the labeled fibers and rinse them with cold deionized water to remove any unbound dye.

    • Perform a series of hot washes (soaping) at 80-90°C with a mild detergent or a solution of 1 g/L sodium carbonate to remove any hydrolyzed, unfixed dye. This step is crucial for achieving high wash-fastness.[1]

    • Continue rinsing with hot and then cold deionized water until the rinsing water is clear and the pH is neutral.

    • Dry the labeled cellulose fibers.

Quantitative Data Summary

The following table provides an example of the type of quantitative data that can be collected to characterize the labeling process. The values are hypothetical and will vary based on experimental conditions.

ParameterCondition 1Condition 2Condition 3
Dye Concentration (g/L) 0.51.02.0
Temperature (°C) 607080
Reaction Time (hours) 11.52
Dye Uptake (%) 758592
Fixation Efficiency (%) 808895
Color Strength (K/S) 8.512.316.8
  • Dye Uptake (%): The percentage of dye from the bath that is adsorbed onto the fibers.

  • Fixation Efficiency (%): The percentage of the adsorbed dye that is covalently bound to the fibers.

  • Color Strength (K/S): A measure of the color intensity of the dyed fibers, determined by spectrophotometry.

Visualizations

G cluster_0 Experimental Workflow A Cellulose Fiber Pre-treatment C Labeling Reaction (Dyeing) A->C B Dye Solution Preparation B->C D Washing and Purification C->D E Characterization D->E

Experimental workflow for labeling cellulose fibers.

G cluster_1 Chemical Reaction Cellulose Cellulose-OH Hydroxyl Group on Cellulose LabeledCellulose Cellulose-O-Dye Covalent Bond Cellulose->LabeledCellulose + ReactiveDye (Alkaline conditions) ReactiveDye Dye-Cl Reactive Group on Dye HCl HCl LabeledCellulose->HCl +

Covalent bond formation between cellulose and a reactive dye.

References

Application Notes and Protocols for the Use of Reactive Green 19 in Dye-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Green 19 is a versatile triazine dye that has found significant application in the study of dye-protein interactions. Its ability to bind to a variety of proteins makes it a valuable tool for researchers in biochemistry, molecular biology, and drug development. This document provides detailed application notes and protocols for utilizing this compound in various experimental techniques to characterize and quantify these interactions. The methodologies described herein are essential for understanding protein structure, function, and for the screening of potential therapeutic agents.

Data Presentation: Quantitative Analysis of this compound-Protein Interactions

The following tables summarize quantitative data from studies on the interaction of this compound and other reactive dyes with various proteins. This data is crucial for comparative analysis and for designing new experiments.

Table 1: Adsorption Capacity of Proteins on Immobilized this compound

ProteinMatrixAdsorption Capacity (mg/mL)Reference
LysozymePoly(hydroxyethylmethacrylate)/chitosan composite membrane60.8[1]
Hypothetical Data:
Human Serum AlbuminAgarose Beads45.2N/A
TrypsinSepharose CL-6B32.5N/A
Carbonic AnhydrasePolyacrylamide Gel28.9N/A

Table 2: Illustrative Binding Constants of Reactive Dyes with Serum Albumins

DyeProteinTechniqueBinding Constant (K_a) (M⁻¹)Reference
Malachite GreenBovine Serum AlbuminFluorescence Spectroscopy3.73 x 10⁴[2][3]
Reactive Red 195Human Serum AlbuminFluorescence SpectroscopyHigh Affinity (qualitative)[4]
Hypothetical Data:
This compoundHuman Serum AlbuminSpectrophotometry1.2 x 10⁵N/A
This compoundTrypsinFluorescence Quenching5.8 x 10⁴N/A

Experimental Protocols

Spectrophotometric Titration for Determining Binding Parameters

This protocol outlines the use of UV-Visible spectrophotometry to determine the binding constant and stoichiometry of the this compound-protein interaction. The principle lies in monitoring the change in the dye's absorbance spectrum upon binding to a protein.

Materials:

  • This compound stock solution (e.g., 1 mM in a suitable buffer)

  • Purified protein stock solution of known concentration

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a series of solutions with a constant concentration of the protein and varying concentrations of this compound in the chosen buffer.

    • Prepare a corresponding series of blank solutions containing only the dye at the same concentrations.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range that covers the absorbance maximum of this compound (typically around 630 nm).

    • Record the absorbance spectra for all protein-dye solutions and the corresponding dye-only blanks.

  • Data Analysis:

    • Subtract the absorbance of the dye-only blank from the absorbance of the protein-dye mixture at the wavelength of maximum absorbance to obtain the difference in absorbance (ΔA).

    • Plot ΔA against the concentration of this compound.

    • The data can be analyzed using various models, such as the Scatchard plot or non-linear regression, to determine the binding constant (K_a) and the number of binding sites (n).

Diagram: Spectrophotometric Titration Workflow

spectrophotometry_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Solution (Constant Concentration) mix Mix Protein and Dye Solutions prep_protein->mix prep_dye Prepare this compound Solutions (Varying Concentrations) prep_dye->mix prep_blank Prepare Dye Blanks measure Record Absorbance Spectra prep_blank->measure mix->measure calculate_delta_A Calculate ΔA measure->calculate_delta_A plot Plot ΔA vs. [Dye] calculate_delta_A->plot analyze Determine K_a and n plot->analyze

Caption: Workflow for spectrophotometric titration.

Fluorescence Quenching Assay for Binding Affinity

Fluorescence spectroscopy is a highly sensitive technique to study dye-protein interactions. The intrinsic fluorescence of proteins (due to tryptophan, tyrosine, and phenylalanine residues) can be quenched upon binding of a ligand like this compound. This quenching can be used to determine binding parameters.

Materials:

  • This compound stock solution

  • Purified protein stock solution

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.

    • Set the emission wavelength range from 300 nm to 450 nm.

  • Titration:

    • To a cuvette containing a fixed concentration of the protein solution, make successive additions of small aliquots of the this compound stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum after each addition of the dye.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant.

    • The binding constant (K_a) and the number of binding sites (n) can be calculated from the modified Stern-Volmer equation.

Diagram: Fluorescence Quenching Experimental Workflow

fluorescence_workflow cluster_setup Setup cluster_titration Titration & Measurement cluster_analysis Data Analysis set_wavelengths Set Excitation and Emission Wavelengths add_dye Add Aliquots of This compound set_wavelengths->add_dye prep_protein Prepare Protein Solution (Fixed Concentration) prep_protein->add_dye equilibrate Equilibrate add_dye->equilibrate measure_fluorescence Record Fluorescence Spectrum equilibrate->measure_fluorescence correct_dilution Correct for Dilution measure_fluorescence->correct_dilution stern_volmer Apply Stern-Volmer Equation correct_dilution->stern_volmer calculate_params Determine K_a and n stern_volmer->calculate_params

Caption: Workflow for fluorescence quenching assay.

Affinity Chromatography for Protein Purification and Interaction Studies

This compound can be immobilized on a solid support to create an affinity chromatography matrix for the purification of proteins that bind to it. This technique can also be used to study the relative binding affinities of different proteins.

Materials:

  • This compound immobilized chromatography matrix (e.g., this compound-Agarose)

  • Chromatography column

  • Binding buffer (e.g., low salt concentration buffer at a specific pH)

  • Elution buffer (e.g., high salt concentration buffer or a buffer with a different pH)

  • Protein sample (crude or partially purified)

  • Fraction collector

Procedure:

  • Column Packing and Equilibration:

    • Pack the chromatography column with the this compound matrix.

    • Equilibrate the column by washing it with several column volumes of binding buffer.

  • Sample Application:

    • Load the protein sample onto the column at a slow flow rate to allow for binding.

  • Washing:

    • Wash the column with the binding buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound protein by applying the elution buffer. The change in ionic strength or pH will disrupt the dye-protein interaction.

  • Fraction Collection and Analysis:

    • Collect the eluted fractions using a fraction collector.

    • Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm) and for the presence of the target protein (e.g., by SDS-PAGE or activity assays).

Diagram: Affinity Chromatography Workflow

affinity_chromatography_workflow cluster_prep Column Preparation cluster_separation Separation cluster_analysis Analysis pack_column Pack Column with This compound Matrix equilibrate_column Equilibrate with Binding Buffer pack_column->equilibrate_column load_sample Load Protein Sample equilibrate_column->load_sample wash_column Wash with Binding Buffer load_sample->wash_column elute_protein Elute with Elution Buffer wash_column->elute_protein collect_fractions Collect Fractions elute_protein->collect_fractions analyze_fractions Analyze Fractions (A280, SDS-PAGE) collect_fractions->analyze_fractions

Caption: Workflow for affinity chromatography.

Conclusion

This compound is a powerful tool for investigating dye-protein interactions. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this dye in their studies. By employing techniques such as spectrophotometry, fluorescence spectroscopy, and affinity chromatography, detailed insights into the binding characteristics of proteins can be obtained, contributing to a deeper understanding of their biological roles and facilitating the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactive Green 19 Binding to Lysozyme

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the binding of Reactive Green 19 to lysozyme (B549824).

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the binding of this compound to lysozyme?

The primary factors that affect the binding affinity and capacity of this compound for lysozyme are the adsorption pH, ionic strength of the buffer, and the concentration of the immobilized dye.[1][2] Temperature can also play a role in the binding thermodynamics. The interactions are typically a combination of electrostatic and hydrophobic forces.[1]

Q2: What is the optimal pH for lysozyme binding to a this compound matrix?

The optimal pH for lysozyme adsorption onto a this compound immobilized support is approximately 7.0 to 7.5.[1][3] At this pH, lysozyme, which has an isoelectric point (pI) around 11, carries a net positive charge, facilitating strong electrostatic interactions with the negatively charged sulfonic acid groups on the this compound dye.

Q3: How does ionic strength affect the binding interaction?

Increasing the ionic strength of the buffer (e.g., by adding NaCl) generally decreases the binding capacity of lysozyme to the this compound matrix.[1][4] This is because the salt ions shield the electrostatic interactions between the positively charged lysozyme and the negatively charged dye. This principle is often utilized for eluting the bound lysozyme from the affinity matrix.

Q4: Can this compound binding cause conformational changes or unfolding in lysozyme?

While strong interactions can sometimes induce conformational changes in proteins, studies on similar dye-protein interactions suggest that the binding of reactive dyes to lysozyme primarily involves surface interactions without causing significant unfolding, especially under optimized conditions.[5] However, extreme pH, temperature, or the presence of denaturing agents can lead to lysozyme unfolding.[6][7][8] The binding of some ligands can cause partial destabilization of the lysozyme polypeptide chain.[5]

Troubleshooting Guide

Problem: Low or no binding of lysozyme to the this compound matrix.

Possible Cause Troubleshooting Step
Suboptimal pH Ensure the binding buffer pH is between 7.0 and 7.5.[1][3] Verify the pH of your buffer with a calibrated pH meter.
High Ionic Strength The binding buffer should have a low ionic strength (e.g., 0.01 M).[1] Avoid high concentrations of salts like NaCl in the binding/loading step.
Insufficient Dye Immobilization Confirm that the this compound dye has been successfully immobilized onto your support matrix. The density of the immobilized dye can significantly impact binding capacity.[3]
Steric Hindrance Over-coupling of the dye on the support matrix could potentially lead to steric hindrance, although increasing dye concentration generally leads to higher binding capacity.[4]
Inactive Lysozyme Ensure the lysozyme sample is properly folded and active. Denatured lysozyme may not bind effectively.[6][9]

Problem: Difficulty in eluting the bound lysozyme.

Possible Cause Troubleshooting Step
Elution Buffer Too Weak Increase the ionic strength of the elution buffer. A high concentration of NaCl (e.g., 1.0 M) is commonly used to disrupt the electrostatic interactions and elute the lysozyme.[4]
Strong Hydrophobic Interactions If high salt is insufficient, consider adding a mild non-ionic detergent or an organic solvent (e.g., ethylene (B1197577) glycol) to the elution buffer to disrupt hydrophobic interactions.
Suboptimal Elution pH Adjusting the pH of the elution buffer away from the optimal binding pH can also facilitate elution.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on lysozyme binding to reactive dye-immobilized matrices.

Table 1: Optimal Conditions for Lysozyme Adsorption

Parameter Optimal Value Reference
Adsorption pH7.0 - 7.5[1][3]
Ionic Strength0.01 M[1]
Immobilized Dye Concentration0.865 µmol/ml (on pHEMA-chitosan membrane)[1]

Table 2: Performance Metrics for Lysozyme Purification using this compound

Matrix/Support Adsorption Capacity (mg/ml) Recovery Yield (%) Purification Fold Reference
RG19 on pHEMA-chitosan membrane60.88225.4[1]
RG19 on aminated nanofiber membraneNot specified98.52143[2]

Experimental Protocols

Protocol 1: Affinity Binding of Lysozyme to this compound Immobilized on a Membrane

This protocol is a generalized procedure based on common practices in affinity chromatography.[1][2]

  • Matrix Equilibration:

    • Equilibrate the this compound immobilized membrane with a binding buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) at a low flow rate for at least 3 column volumes.

  • Sample Loading:

    • Dissolve the lysozyme-containing sample (e.g., clarified chicken egg white) in the binding buffer.

    • Load the sample onto the equilibrated membrane at a controlled flow rate.

  • Washing:

    • Wash the membrane with several column volumes of the binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound lysozyme using an elution buffer with high ionic strength (e.g., 20 mM phosphate buffer + 1.0 M NaCl, pH 7.0).

    • Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.

  • Analysis:

    • Analyze the collected fractions for lysozyme concentration and activity. The purity can be assessed using SDS-PAGE or HPLC.[1][10]

Diagrams and Workflows

experimental_workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Analysis equilibration 1. Equilibrate Matrix (Binding Buffer, pH 7.0) sample_prep 2. Prepare Lysozyme Sample (in Binding Buffer) loading 3. Load Sample onto Matrix sample_prep->loading washing 4. Wash Unbound Proteins loading->washing elution 5. Elute Lysozyme (High Salt Buffer) washing->elution analysis 6. Analyze Purity & Activity (SDS-PAGE, HPLC) elution->analysis

Caption: Experimental workflow for lysozyme purification.

logical_relationships cluster_params Controllable Parameters cluster_interactions Molecular Interactions cluster_outcome Experimental Outcome pH pH electrostatic Electrostatic Forces pH->electrostatic influences ionic_strength Ionic Strength ionic_strength->electrostatic shields dye_conc Dye Concentration dye_conc->electrostatic increases sites hydrophobic Hydrophobic Interactions dye_conc->hydrophobic increases sites binding_affinity Binding Affinity & Capacity electrostatic->binding_affinity contributes to hydrophobic->binding_affinity contributes to

Caption: Factors influencing lysozyme-dye binding.

References

Technical Support Center: Improving the Fixation of Reactive Green 19 on Cotton Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the fixation of Reactive Green 19 on cotton fibers.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound fixation on cotton?

A1: this compound, a reactive dye, forms a strong covalent bond with the hydroxyl (-OH) groups of the cellulose (B213188) fibers in cotton. This reaction is typically facilitated under alkaline conditions, where the cellulose hydroxyl groups are ionized to form more nucleophilic cellulosate ions (Cell-O⁻), which then react with the dye's reactive group.[1][2] The process involves two main stages: exhaustion, where the dye moves from the dyebath to the fiber surface, and fixation, where the covalent bond is formed.[3]

Q2: What is dye hydrolysis and how does it affect fixation?

A2: Dye hydrolysis is a competing reaction where the reactive group of the dye reacts with hydroxide (B78521) ions (OH⁻) from the water in the dyebath instead of the cotton fiber.[1][4] This hydrolyzed dye can no longer form a covalent bond with the cellulose, leading to a significant reduction in fixation efficiency and poor color yield.[5][6] Controlling conditions like pH and temperature is crucial to minimize hydrolysis.[4][6]

Q3: What is the role of salt (e.g., sodium chloride, Glauber's salt) in the dyeing process?

A3: Cotton fibers and reactive dye molecules are both negatively charged in water, creating a repulsive force that hinders dye uptake.[7][8] Salt is added to the dyebath to neutralize the negative charge on the fiber surface.[9][10] This reduces the repulsion, allowing the dye molecules to approach and adsorb onto the fiber, a process known as exhaustion.[3][11][12] While salt is crucial for exhaustion, it does not directly participate in the fixation reaction.[10]

Q4: Why is an alkali (e.g., soda ash, caustic soda) necessary for fixation?

A4: An alkali, such as sodium carbonate (soda ash), is essential to create the alkaline conditions (typically pH 10.5-11) required for the fixation reaction.[5][7] The alkali raises the pH of the dyebath, which promotes the ionization of cellulose's hydroxyl groups into cellulosate ions (Cell-O⁻).[1][2] These activated sites on the cotton fiber are then able to react with the dye to form a stable covalent bond.[2][13]

Q5: Can the fixation of this compound be improved by modifying the cotton fiber?

A5: Yes, modifying the cotton fiber through a process called cationization can significantly improve dye fixation.[1] By introducing positive charges (cationic groups) into the cotton structure, the fiber's affinity for the anionic reactive dye is greatly increased.[1][14] This enhanced attraction can lead to higher dye uptake, reduced need for salt and alkali, and potentially allow for dyeing in near-neutral conditions, which also reduces dye hydrolysis.[1][14]

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of cotton with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Color Yield / Poor Fixation 1. Excessive Dye Hydrolysis: pH is too high, or the temperature is elevated for too long in the presence of alkali.[5][6] 2. Insufficient Alkali: The pH is too low for the cellulose to ionize and react with the dye.[2] 3. Inadequate Salt Concentration: Poor exhaustion of the dye onto the fiber.[3][12] 4. High Liquor Ratio: The concentration of dye, salt, and alkali is too diluted.[12][15]1. Optimize pH and Temperature: Strictly control the pH (typically 10.5-11) and temperature according to the dye's specifications. Avoid adding alkali too early in the process.[5][6] 2. Verify Alkali Dosage: Ensure the correct amount of alkali is used to achieve the target pH. Consider using a mixed-alkali system (soda ash and caustic soda) for deep shades.[2][16] 3. Adjust Salt Concentration: Optimize the salt concentration based on the shade depth. For a 1% dye concentration, a salt content of 40 g/l is often effective.[3] 4. Reduce Liquor Ratio: Use the lowest possible liquor ratio (e.g., 1:7) without compromising levelness to increase the concentration of chemicals.[3][15]
Uneven Dyeing / Shade Inconsistency 1. Improper Pretreatment: The cotton fabric is not uniformly scoured and bleached, leaving impurities like oils or waxes.[17][18] 2. Incorrect Addition of Auxiliaries: Adding salt or alkali too quickly or in a concentrated form can cause localized, rapid fixation.[18] 3. Poor Dye Solubility: The dye has not been properly dissolved before being added to the dyebath.[15] 4. Metal Ions in Water: Hard water containing calcium and magnesium ions can cause dye aggregation and precipitation.[19]1. Ensure Thorough Pretreatment: Standardize fabric preparation to guarantee uniform absorbency and cleanliness.[5][17] 2. Control Dosing: Add salt and alkali in portions or over a period of time to ensure even distribution before fixation begins.[18][20] 3. Properly Dissolve Dye: Paste the dye with cold water first, then dissolve it with hot water (50-55°C) while stirring vigorously.[12] 4. Use a Sequestering Agent: Add a chelating agent to the water to neutralize the effect of hard water ions.[18][19]
Poor Wash Fastness 1. Ineffective Removal of Hydrolyzed Dye: Unfixed and hydrolyzed dye remains on the fiber after dyeing.[7][15] 2. Premature Fixation: Alkali was added before adequate dye exhaustion and penetration into the fiber.1. Implement Thorough Soaping: After dyeing, rinse the fabric thoroughly and then "soap" it at a high temperature (e.g., 90°C for 15-20 minutes) with a suitable detergent to remove all unfixed dye.[5] 2. Optimize Dyeing Cycle: Ensure the exhaustion phase with salt is complete before adding alkali for fixation. This allows the dye to penetrate the fiber core.
Staining and Re-deposition 1. Redeposition of Unfixed Dye: Hydrolyzed dye that has been washed off the fabric redeposits onto the surface during the washing stage.[5] 2. Insufficient Washing Liquor: The volume of water used for rinsing and soaping is too low, leading to a high concentration of unfixed dye in the bath.1. Use High-Efficiency Soaping Agents: Employ soaping agents designed to keep unfixed dye suspended in the wash liquor, preventing redeposition.[5] 2. Increase Wash Liquor Volume/Flow: Ensure sufficient water volume and good turbulence during the washing-off process to effectively carry away loose dye.[5]

Quantitative Data on Fixation Parameters

Optimizing dyeing parameters is critical for improving fixation. The following tables summarize the influence of key variables on dye exhaustion and fixation, based on studies with similar reactive dyes.

Table 1: Effect of Salt Concentration on Dye Exhaustion and Fixation (Experimental Conditions: 1% Reactive Red 195, 10 g/l Soda Ash, 60°C, 30 min, Liquor Ratio 1:10)

Salt Concentration (g/L)Dye Exhaustion (%)Dye Fixation (%)
103515
204825
305938
40 70 55
507156

Data synthesized from Hossain et al. (2020). The study indicates that for this class of dye, exhaustion and fixation increase significantly up to 40 g/l of salt, after which the effect plateaus.[3]

Table 2: Effect of Alkali Concentration on Dye Exhaustion and Fixation (Experimental Conditions: 1% Reactive Red 195, 40 g/l Salt, 60°C, 30 min, Liquor Ratio 1:10)

Soda Ash Concentration (g/L)Dye Exhaustion (%)Dye Fixation (%)
26815
57035
10 71 55
157256
207257

Data synthesized from Hossain et al. (2020). Fixation is highly dependent on alkali concentration, with a significant increase observed up to 10 g/l of soda ash.[3]

Table 3: Effect of Temperature on Dye Exhaustion and Fixation (Experimental Conditions: 1% Reactive Red 195, 40 g/l Salt, 10 g/l Soda Ash, 30 min, Liquor Ratio 1:07)

Temperature (°C)Dye Exhaustion (%)Dye Fixation (%)
305218
406032
506845
60 75 58
707256
806852
906548

Data synthesized from Hossain et al. (2020). For this type of dye, the optimal balance between the rate of fixation and the rate of hydrolysis is typically found around 60°C.[3] Higher temperatures can increase hydrolysis, leading to lower fixation.[6][15]

Experimental Protocols

Standard Exhaust Dyeing Protocol for Cotton with this compound

This protocol outlines a typical laboratory-scale exhaust dyeing procedure to achieve good fixation.

1. Preparation:

  • Ensure the cotton substrate is properly scoured and bleached to remove all impurities and achieve uniform absorbency.

  • Accurately weigh the dry cotton sample. All subsequent calculations will be based on the weight of fabric (o.w.f).

  • Prepare stock solutions of this compound, sodium chloride (or Glauber's salt), and sodium carbonate (soda ash).

2. Dye Bath Setup:

  • Set the liquor ratio (e.g., 1:10). For a 10g fabric sample, this would be 100 mL of total bath volume.

  • Add the required amount of water to the dyeing vessel.

  • If the water is hard, add a sequestering agent (e.g., 0.5 g/L).

  • Add the pre-dissolved this compound dye solution to the bath.

  • Place the wetted cotton fabric into the dyebath.

3. Exhaustion Phase:

  • Start agitation and run the fabric in the dyebath for 10-15 minutes to ensure uniform wetting and initial dye absorption.

  • Gradually add the required amount of salt (e.g., 40-60 g/L, depending on shade depth) to the dyebath over 15-20 minutes.

  • Raise the temperature of the dyebath to the target dyeing temperature (e.g., 60°C).

  • Continue dyeing at this temperature for 30 minutes to allow for maximum dye exhaustion.

4. Fixation Phase:

  • After the exhaustion phase, add the required amount of pre-dissolved soda ash (e.g., 10-20 g/L) to the dyebath. It is crucial to add the alkali gradually over 10-15 minutes to prevent unlevel dyeing.[18]

  • Continue the dyeing process at the same temperature (60°C) for an additional 45-60 minutes for fixation.

5. Washing Off:

  • Drain the dyebath.

  • Rinse the fabric with cold water until the water runs clear.

  • Perform a soaping treatment to remove unfixed and hydrolyzed dye. Wash the fabric at 90-95°C for 15-20 minutes in a solution containing 2 g/L of a suitable detergent.[5]

  • Rinse the fabric thoroughly, first with hot water and then with cold water.

  • Dry the fabric.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Scoured & Bleached Cotton Fabric C Set Dyebath (Water + Dye) A->C B Prepare Dye & Chemical Solutions B->C D Add Fabric C->D E Exhaustion Phase (Add Salt, Heat to 60°C) D->E F Fixation Phase (Add Alkali) E->F G Drain & Cold Rinse F->G H Soaping at 90-95°C G->H I Hot & Cold Rinse H->I J Dry I->J

Caption: General workflow for exhaust dyeing of cotton with reactive dyes.

Chemical Fixation and Hydrolysis Pathways

G cluster_fixation Desired Fixation Reaction cluster_hydrolysis Competing Hydrolysis Reaction RD Reactive Dye (Dye-R-X) FixedDye Fixed Dye (Dye-R-O-Cell) Covalent Bond RD->FixedDye HydrolyzedDye Hydrolyzed Dye (Dye-R-OH) Cannot Fix RD->HydrolyzedDye CellOH Cotton Fiber (Cell-OH) CellO Activated Cotton (Cell-O⁻) CellOH->CellO + OH⁻ H2O Water (H2O) Alkali Alkali (OH⁻) Alkali->CellOH Alkali->HydrolyzedDye + CellO->FixedDye +

Caption: The chemical pathways of dye fixation versus dye hydrolysis.

Troubleshooting Logic for Poor Fixation

G Start Problem: Low Color Yield CheckParams Were dyeing parameters (Temp, Time, pH) correct? Start->CheckParams CheckSalt Was salt concentration adequate for the shade? CheckParams->CheckSalt Yes Sol_Params Solution: Optimize T, Time, pH per dye specification CheckParams->Sol_Params No CheckAlkali Was alkali concentration and timing correct? CheckSalt->CheckAlkali Yes Sol_Salt Solution: Adjust salt concentration (e.g., 40-60 g/L) CheckSalt->Sol_Salt No CheckWater Is water quality good? (Check for hardness) CheckAlkali->CheckWater Yes Sol_Alkali Solution: Verify alkali dosage and add it after exhaustion CheckAlkali->Sol_Alkali No CheckPretreat Was fabric pretreatment uniform and thorough? CheckWater->CheckPretreat Yes Sol_Water Solution: Use a sequestering agent CheckWater->Sol_Water No Sol_Pretreat Solution: Improve scouring and bleaching process CheckPretreat->Sol_Pretreat No

Caption: A logical flow to diagnose and solve poor dye fixation issues.

References

Troubleshooting low yield in Reactive Green 19 affinity chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in Reactive Green 19 affinity chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound affinity chromatography that can lead to low protein yield.

Q1: Why is my protein not binding to the this compound column?

A1: Failure to bind is a primary cause of low yield and can stem from several factors related to your sample, buffers, or the column itself.

  • Incorrect Buffer Conditions: The pH and ionic strength of your binding buffer are critical for successful protein-ligand interaction.[1][2] Most proteins bind to dye-ligand resins at a pH between 7.5 and 8.0.[2] Deviations from the optimal pH can alter the charge of your target protein and/or the dye, preventing binding. High salt concentrations can also interfere with ionic interactions necessary for binding.[3]

  • Sample Composition Issues:

    • Presence of Interfering Substances: Your sample may contain components that compete with your target protein for binding to the dye. This is particularly relevant for proteins that bind nucleotides, as the this compound dye can mimic their structure.[2] The presence of chelating agents (e.g., EDTA) or strong reducing agents in your sample can also negatively impact binding.

    • Improper Sample Preparation: Unclarified lysates containing particulate matter can clog the column frit and interfere with binding.[2] It is crucial to centrifuge and filter your sample before loading it onto the column.[2]

  • Column Overloading: Exceeding the binding capacity of your column will result in the target protein flowing through without binding.

  • Protein Properties: The intrinsic properties of your protein, such as its lipophilicity and the accessibility of the binding site, play a significant role in its affinity for the dye.[1]

Q2: My protein is binding to the column, but the elution yield is very low. What are the possible causes?

A2: Low elution yield can be frustrating. The issue often lies in the elution conditions or potential problems that occurred during the binding and wash steps.

  • Suboptimal Elution Buffer: The composition of your elution buffer is key to disrupting the interaction between your protein and the this compound ligand.

    • Ineffective Elution Strategy: A common method for elution is to increase the ionic strength of the buffer (e.g., with 1.5 M NaCl or KCl).[2] Other strategies include changing the pH or using a competitive eluent. If your current method is not working, you may need to try a different strategy or optimize the concentration of the eluting agent.[1][4] For example, if using a competitive eluent, you may need to increase its concentration.[1]

    • Harsh Elution Conditions: While effective, some elution conditions (e.g., very low pH) can cause your protein to denature and precipitate on the column, leading to low recovery of active protein.[1][4]

  • Protein Precipitation on the Column: Your protein may have precipitated on the column during the chromatography process. This can be caused by high protein concentration, suboptimal buffer conditions, or protein instability.[1]

  • Strong Protein-Ligand Interaction: In some cases, the affinity between your protein and the this compound dye may be very high, making elution difficult under standard conditions.

  • Insufficient Elution Volume: Ensure you are using a sufficient volume of elution buffer to completely elute the bound protein.

Q3: The eluted protein fraction is broad and has a low concentration. How can I improve this?

A3: A broad, low-concentration elution peak suggests that the elution process is not optimal.

  • Slow Elution Kinetics: The dissociation of your protein from the ligand may be slow. To address this, you can try a stop-flow technique during elution.[1] This involves pausing the flow for a few minutes after applying the elution buffer to allow more time for the protein to dissociate from the resin.[1]

  • Non-Specific Interactions: Your protein might be interacting non-specifically with the agarose (B213101) matrix. Adding a non-ionic detergent (e.g., 0.1-2% Triton™ X-100) or ethylene (B1197577) glycol to your elution buffer can help to disrupt these interactions.[2]

  • Gradient Elution: Instead of a step elution, a linear gradient of the eluting agent (e.g., salt concentration) can help to sharpen the elution peak and improve resolution.

Q4: How can I tell if my column is still good? Could ligand leakage or microbial growth be the problem?

A4: Column performance can degrade over time.

  • Ligand Leakage: While dye-ligand resins are generally stable, some hydrolysis of the dye linkage can occur, especially with changes in pH.[2] This can lead to a decrease in binding capacity over time. If you suspect ligand leakage, you will need to wash the column thoroughly before use to remove any free dye.[2]

  • Microbial Growth: If columns are not stored properly (e.g., in 20% ethanol), microbial growth can occur, which will compromise the column's performance.

  • Column Regeneration: It is crucial to properly regenerate and clean the column after each use to remove any precipitated proteins or strongly bound contaminants. A typical regeneration procedure involves washing with high and low pH buffers or chaotropic agents like 6 M urea.[2]

Data Summary Tables

Table 1: General Parameters for this compound Affinity Chromatography

ParameterRecommended Value/RangeNotes
Binding pH 7.5 - 8.0Optimal pH depends on the specific protein.[2]
Elution pH Can be shifted to acidic or basic rangesLow pH elution (e.g., pH 2.5-3.0 with 0.1 M Glycine-HCl) is common but may require immediate neutralization of fractions.[4]
Ionic Strength (Binding) Low to moderateHigh salt can interfere with binding.[3]
Ionic Strength (Elution) High (e.g., 1.5 M NaCl or KCl)A common and effective method for disrupting ionic interactions.[2]
Flow Rate (Sample Application) 0.2 - 1 mL/min (1 mL column)Slower flow rates can improve binding efficiency.[5]
Flow Rate (Wash & Elution) 1 - 2 mL/min (1 mL column)Can be increased after the sample has been loaded.[5]
Protein Concentration in Sample 1 - 10 mg/mLRecommended range to avoid overloading or excessively dilute samples.[2]

Table 2: Common Buffer Compositions

Buffer TypeTypical CompositionPurpose
Equilibration/Binding Buffer 0.01 M Tris-HCl, pH 7.5-8.0Prepares the column for sample application and facilitates protein binding.[2]
Wash Buffer Same as Equilibration/Binding BufferRemoves unbound contaminants.
High Salt Elution Buffer 0.01 M Tris-HCl, pH 7.5-8.0 + 1.5 M NaClDisrupts ionic interactions to elute the bound protein.[2]
Low pH Elution Buffer 0.1 M Glycine-HCl, pH 2.5-3.0Elutes proteins by altering their charge.[4]
Neutralization Buffer 1 M Tris-HCl, pH 9.0Used to immediately neutralize fractions eluted at low pH.[4]
Regeneration Buffer (High pH) 0.1 M Borate, pH 9.8Used for column cleaning and regeneration.[2]
Regeneration Buffer (Chaotropic) 6 M UreaUsed to remove strongly bound proteins and contaminants.[2]
Storage Solution 20% Ethanol (B145695)Prevents microbial growth during long-term storage.

Detailed Experimental Protocols

Protocol 1: General Protein Purification using this compound Agarose

  • Column Preparation:

    • If using a lyophilized resin, rehydrate it in an appropriate buffer (e.g., 0.01 M Tris-HCl, pH 7.5) for at least 30 minutes.[2]

    • Pack the column according to the manufacturer's instructions.

    • Equilibrate the column with 5-10 column volumes of Equilibration/Binding Buffer.[2]

  • Sample Preparation:

    • Clarify the protein sample by centrifugation to remove any particulate matter.[2]

    • Filter the supernatant through a 0.45 µm filter.

    • Ensure the sample is in a buffer compatible with binding (e.g., by dialysis or buffer exchange). The pH should be between 7.5 and 8.0.[2]

  • Sample Application:

    • Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 0.2-1 mL/min for a 1 mL column) to allow for sufficient interaction time between the protein and the resin.[5]

  • Washing:

    • Wash the column with 5-10 column volumes of Wash Buffer to remove unbound proteins and contaminants.[2]

    • Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound protein using an appropriate Elution Buffer (e.g., high salt or low pH).

    • Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

    • If using a low pH elution buffer, collect the fractions into tubes containing a neutralization buffer.[4]

  • Column Regeneration and Storage:

    • Regenerate the column by washing with 5-10 column volumes of regeneration buffer (e.g., high pH or chaotropic agent).[2]

    • Re-equilibrate the column with Equilibration/Binding Buffer if it will be used again shortly.

    • For long-term storage, wash the column with water and then store it in 20% ethanol at 2-8 °C.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Resin_Prep Resin Hydration & Column Packing Equilibration Column Equilibration Resin_Prep->Equilibration Sample_Loading Sample Loading Equilibration->Sample_Loading Sample_Prep Sample Clarification & Buffer Exchange Sample_Prep->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Fraction_Analysis Fraction Analysis (A280) Elution->Fraction_Analysis Regeneration Column Regeneration Fraction_Analysis->Regeneration Storage Column Storage Regeneration->Storage

Caption: General workflow for protein purification using this compound affinity chromatography.

Troubleshooting_Low_Yield cluster_binding Binding Issues cluster_elution Elution Issues cluster_column Column Integrity Start Low Protein Yield Check_Binding_Buffer Check Binding Buffer (pH, Ionic Strength) Start->Check_Binding_Buffer Optimize_Elution_Buffer Optimize Elution Buffer (Salt, pH, Competitor) Start->Optimize_Elution_Buffer Regenerate_Column Regenerate Column Start->Regenerate_Column Check_Sample_Prep Check Sample Prep (Clarification, Interfering Substances) Check_Binding_Buffer->Check_Sample_Prep Check_Column_Load Check Column Loading (Not Overloaded) Check_Sample_Prep->Check_Column_Load Check_Precipitation Check for Protein Precipitation Optimize_Elution_Buffer->Check_Precipitation Try_Stop_Flow Try Stop-Flow Elution Check_Precipitation->Try_Stop_Flow Check_Ligand_Leakage Check for Ligand Leakage Regenerate_Column->Check_Ligand_Leakage

Caption: Troubleshooting decision tree for low yield in this compound affinity chromatography.

References

Preventing aggregation of Reactive Green 19 in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Reactive Green 19 in solution.

Troubleshooting Guide: Preventing this compound Aggregation

Aggregation of this compound can manifest as visible precipitates, reduced color intensity, or inconsistent experimental results. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Precipitate formation or cloudy solution after dissolving this compound powder.
Potential CauseRecommended Action
High Dye Concentration Reduce the working concentration of the dye. If a high concentration is necessary, consider the use of anti-aggregation additives.
Inappropriate Solvent pH Adjust the pH of the solvent. Reactive dyes can have pH-dependent solubility. For many reactive dyes, a slightly alkaline pH (e.g., pH 8.3) can improve solubility and stability, though optimal pH should be determined empirically.[1]
Presence of Divalent Cations Use deionized, distilled water for all solutions to avoid the presence of divalent cations like Ca²⁺ and Mg²⁺, which can promote aggregation.
Low Temperature Increase the temperature of the solution during dissolution, as solubility often increases with temperature. However, be cautious of dye degradation at very high temperatures.
Problem: Gradual precipitation of the dye during storage or experimentation.
Potential CauseRecommended Action
High Ionic Strength The presence of salts, especially at high concentrations, can promote the aggregation of reactive dyes. If salts are necessary for the experiment, use the minimum required concentration.[2]
Temperature Fluctuations Store the dye solution at a constant, cool temperature. Avoid repeated freeze-thaw cycles.
Extended Storage Time Prepare fresh dye solutions for each experiment whenever possible. If storage is necessary, filter the solution through a 0.22 µm filter before use.

Frequently Asked Questions (FAQs)

1. What is the maximum solubility of this compound in water?

The solubility of this compound in water is temperature-dependent. At 20°C, the solubility is approximately 120 g/L, which increases to 150 g/L at 50°C.[3]

2. How can I improve the solubility of this compound?

Several strategies can be employed to enhance the solubility and prevent aggregation of this compound:

  • Use of Urea (B33335): Urea is a common additive that can significantly increase the solubility of reactive dyes by disrupting the water structure around the dye molecules and interfering with intermolecular interactions.[4]

  • Addition of Alkanolamines: Organic bases like diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) can reduce dye aggregation. DEA has been shown to be particularly effective.[5][6]

  • pH Adjustment: Maintaining a slightly alkaline pH can help in keeping the dye in its soluble form.

3. What is the effect of salts on this compound aggregation?

High concentrations of salts, such as sodium chloride (NaCl), generally promote the aggregation of reactive dyes. This is due to the "salting-out" effect, which reduces the solubility of the dye in the aqueous solution. If your experimental protocol requires the use of salts, it is advisable to add them to the solution after the dye has been fully dissolved.

4. Can I use UV-Vis spectroscopy to monitor the aggregation of this compound?

Yes, UV-Vis spectroscopy is a useful technique to monitor dye aggregation. As the dye aggregates, a blue shift (hypsochromic shift) in the maximum absorbance wavelength (λmax) is often observed. By comparing the spectra of different solutions, you can assess the extent of aggregation.

5. I am using this compound in affinity chromatography and my column is clogging. Could this be due to dye aggregation?

Yes, dye aggregation can lead to column clogging in affinity chromatography. If the dye is not fully solubilized in the coupling buffer, it can precipitate within the column matrix, leading to reduced flow and inconsistent results. It is crucial to ensure complete dissolution of the dye before coupling it to the chromatography resin.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound (10 mg/mL)
  • Weigh out 100 mg of this compound powder.

  • Add the powder to 8 mL of deionized, distilled water.

  • Gently warm the solution to 40-50°C while stirring continuously until the dye is fully dissolved.

  • If aggregation is observed, consider the addition of urea to a final concentration of 1-2 M.

  • Adjust the final volume to 10 mL with deionized, distilled water.

  • Filter the solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates.

  • Store the stock solution at 4°C, protected from light. For long-term storage, consider preparing aliquots and storing at -20°C.

Protocol 2: General Procedure for Coupling this compound to an Affinity Chromatography Resin
  • Swell the desired amount of chromatography resin (e.g., Sepharose) in deionized, distilled water according to the manufacturer's instructions.

  • Wash the resin extensively with the coupling buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0).

  • Prepare the this compound solution in the coupling buffer at the desired concentration, ensuring it is fully dissolved.

  • Add the dissolved dye solution to the washed resin and incubate with gentle agitation for 24-48 hours at room temperature.

  • After incubation, wash the resin with the coupling buffer to remove any unbound dye.

  • Block any remaining active groups on the resin by incubating with a blocking agent (e.g., 1 M ethanolamine, pH 9.0) for 4-6 hours.

  • Wash the resin extensively with a high salt buffer (e.g., 1 M NaCl) and then with the working buffer until no more dye is detected in the wash.

  • The dye-coupled resin is now ready for use in protein purification.

Visualizations

Troubleshooting Logic for this compound Aggregation

Troubleshooting_Aggregation start Problem: this compound Aggregation check_concentration Is the dye concentration high? start->check_concentration reduce_concentration Action: Reduce concentration or use additives. check_concentration->reduce_concentration Yes check_ph Is the solution pH neutral or acidic? check_concentration->check_ph No solution_stable Solution is stable. reduce_concentration->solution_stable adjust_ph Action: Adjust to a slightly alkaline pH. check_ph->adjust_ph Yes check_water_quality Are you using tap water? check_ph->check_water_quality No adjust_ph->solution_stable use_di_water Action: Use deionized, distilled water. check_water_quality->use_di_water Yes check_additives Are anti-aggregation additives being used? check_water_quality->check_additives No use_di_water->solution_stable add_urea_dea Action: Consider adding Urea or Diethanolamine (DEA). check_additives->add_urea_dea No check_additives->solution_stable Yes add_urea_dea->solution_stable

Caption: A flowchart for troubleshooting this compound aggregation issues.

Experimental Workflow for Protein Purification using this compound Affinity Chromatography

Protein_Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis prep_resin 1. Prepare Affinity Resin prep_dye 2. Prepare this compound Solution prep_resin->prep_dye couple_dye 3. Couple Dye to Resin prep_dye->couple_dye pack_column 4. Pack Column couple_dye->pack_column equilibrate 5. Equilibrate Column pack_column->equilibrate load_sample 6. Load Protein Sample equilibrate->load_sample wash 7. Wash Unbound Proteins load_sample->wash elute 8. Elute Target Protein wash->elute analyze 9. Analyze Eluted Fractions (e.g., SDS-PAGE) elute->analyze

Caption: Workflow for protein purification with this compound affinity chromatography.

References

Effect of pH and temperature on Reactive Green 19 stability and reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and reactivity of Reactive Green 19, with a focus on the effects of pH and temperature.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound in a question-and-answer format.

Issue Possible Cause & Explanation Recommended Solution
Inconsistent or low staining/labeling intensity. Suboptimal pH: The reaction between the reactive group of the dye and the substrate (e.g., amine or hydroxyl groups) is highly pH-dependent. For many reactive dyes, alkaline conditions (pH 8-9) are required to deprotonate the target functional groups, making them more nucleophilic and reactive. If the pH is too low, the reaction rate will be significantly reduced.Ensure your reaction buffer is within the optimal pH range of 8.0-9.0 for labeling proteins or other substrates. Prepare the buffer fresh and verify the pH with a calibrated meter just before use.
Incorrect Temperature: The reaction kinetics are temperature-dependent. Low temperatures will slow down the reaction rate, requiring longer incubation times, while excessively high temperatures can accelerate dye degradation.For most labeling applications, a controlled temperature between 25°C and 40°C is recommended. If you are experiencing low reactivity, consider a slightly higher temperature within this range or a longer incubation period.
Precipitation of the dye during the experiment. Exceeded Solubility: this compound has a finite solubility which is influenced by temperature. Preparing a solution that is too concentrated for the experimental temperature can lead to precipitation. The solubility of this compound is 120 g/L at 20°C and increases to 150 g/L at 50°C[1].Prepare dye solutions at concentrations known to be soluble at your experimental temperature. If you need to use a higher concentration, consider gently warming the solution to aid dissolution, but be mindful of the potential for increased degradation at higher temperatures.
Incompatible Buffer: Certain buffer components can interact with the dye, reducing its solubility.Use common, non-reactive buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffers. Avoid buffers with primary amine groups (e.g., Tris) if the dye is intended to react with other primary amines on your substrate, as the buffer will compete for the dye.
Rapid loss of dye color or suspected degradation. Hydrolysis at Inappropriate pH: Reactive dyes are susceptible to hydrolysis, especially at alkaline pH. The vinyl sulfone group, a common reactive group in such dyes, can react with hydroxyl ions in the water, rendering the dye non-reactive. This process is accelerated at higher pH values. Studies on similar reactive dyes show a significant increase in hydrolysis rate as the pH increases from 7 to 10[2][3].For storage, dissolve this compound in a slightly acidic or neutral buffer (pH 6-7) and keep it at a low temperature. Only adjust to an alkaline pH immediately before starting the labeling reaction to minimize hydrolysis.
Thermal Degradation: Elevated temperatures can lead to the breakdown of the chromophore, causing a loss of color, and can also accelerate hydrolysis.Store stock solutions at 4°C for short-term use or at -20°C for long-term storage. During experiments, avoid prolonged incubation at temperatures above 40°C unless required by the specific protocol, and even then, minimize the time at the elevated temperature.
Variable results between experimental batches. Inconsistent Dye Concentration: If the dye is not fully dissolved or if there is batch-to-batch variation in the powder's purity, the actual dye concentration in your solution may vary.Always ensure the dye is fully dissolved before use. It is good practice to determine the actual concentration of your stock solution spectrophotometrically using the dye's molar extinction coefficient.
Aging of Stock Solutions: Over time, especially if not stored properly, the dye will hydrolyze in solution, leading to a decrease in its reactivity.Prepare fresh stock solutions regularly and store them in small aliquots to avoid repeated freeze-thaw cycles. Mark the preparation date on your vials and discard old solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with proteins?

A1: The optimal pH for labeling proteins with this compound is typically in the range of 8.0 to 9.0. This alkaline condition facilitates the deprotonation of primary amine groups (like the epsilon-amino group of lysine (B10760008) residues) on the protein, making them more nucleophilic and thus more reactive towards the dye's electrophilic reactive group.

Q2: How significantly does temperature impact the reactivity of this compound?

A2: Temperature has a considerable effect on the reaction rate. As a general rule, an increase in temperature will increase the rate of the labeling reaction. However, it also increases the rate of dye hydrolysis (a competing reaction that deactivates the dye). Therefore, a balance must be struck. A common starting point is room temperature (around 25°C), with gentle warming to 30-40°C if a faster reaction is desired. For similar reactive dyes, increasing the temperature has been shown to increase the rate of hydrolysis[4].

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, it is best to store this compound as a dry powder in a cool, dark, and dry place. Once dissolved, stock solutions should be stored at 4°C for short periods (a few days) or in aliquots at -20°C for longer-term storage (months). To minimize hydrolysis, it is advisable to dissolve the dye in a buffer with a pH of around 7.0 for storage.

Q4: Can I use this compound in acidic conditions?

A4: this compound is most reactive under alkaline conditions. In acidic conditions (pH below 7), its reactivity with amine and hydroxyl groups is significantly reduced because these groups will be protonated and therefore less nucleophilic. While the dye itself is generally more stable against hydrolysis at a neutral or slightly acidic pH, it will not be effective for labeling under these conditions. Some studies on the degradation of similar dyes have explored acidic conditions, but these are typically for degradation or removal studies, not for labeling reactions[5].

Q5: How can I confirm that my this compound is still active?

A5: The most direct way to test the activity of your dye is to perform a small-scale control reaction with a standard protein, such as bovine serum albumin (BSA). You can then run the labeled protein on an SDS-PAGE gel and visualize the fluorescence of the band corresponding to BSA. If you observe a bright fluorescent band, your dye is active. Alternatively, you can monitor the hydrolysis of the dye over time using techniques like HPLC, which can separate the active dye from its hydrolyzed, non-reactive form[6]. A simpler, though less quantitative, method is to monitor the absorbance spectrum of the dye solution; a significant change in the spectrum over time can indicate degradation.

Quantitative Data Summary

The following tables summarize quantitative data on the stability and properties of this compound and similar reactive dyes.

Table 1: Effect of pH on the Degradation of Reactive Dyes

(Data for Reactive Blue 19, a dye with a similar reactive group, is used to illustrate the general trend)

pHDegradation Efficiency (%) after 60 minReference
7~20[2][3]
8~40[2][3]
9~65[2][3]
10>80[2][3]

Table 2: Effect of Temperature on the Decolorization of Reactive Dyes

(Data for Reactive Blue 19 degradation is used to illustrate the general trend)

Temperature (°C)Decolorization Efficiency (%)Reference
30~85 (at optimal conditions)[7][8]
40~88 (at optimal conditions)[7][8]
50~90 (at optimal conditions)[7][8]
60Decreased efficiency[7][8]
70Further decrease in efficiency[7][8]

Table 3: Solubility of this compound

Temperature (°C)Solubility (g/L)Reference
20120[1]
50150[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol provides a framework for testing the stability of this compound under different pH and temperature conditions.

  • Preparation of Dye Stock Solution:

    • Accurately weigh out this compound powder.

    • Dissolve in a suitable solvent (e.g., deionized water or a neutral buffer like PBS at pH 7.0) to a concentration of 1 mg/mL.

    • Ensure the dye is fully dissolved. This can be aided by gentle vortexing.

  • Preparation of Buffers:

    • Prepare a series of buffers at different pH values (e.g., pH 5, 7, 9, 11). Use buffers that are appropriate for the desired pH range (e.g., acetate (B1210297) for acidic, phosphate (B84403) for neutral, borate for alkaline).

  • Experimental Setup:

    • For each pH and temperature combination to be tested, pipette a known volume of the dye stock solution into a microcentrifuge tube or a cuvette.

    • Dilute the dye with the corresponding buffer to a final concentration suitable for spectrophotometric analysis (e.g., 25 µg/mL).

    • Prepare triplicate samples for each condition.

  • Incubation:

    • Place the samples in incubators or water baths set to the desired temperatures (e.g., 25°C, 40°C, 60°C).

  • Data Collection:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove the samples (or an aliquot) and measure the absorbance at the dye's maximum absorbance wavelength (λmax, which should be determined for your specific solution, but is typically around 630 nm).

    • Use the corresponding buffer as a blank.

  • Data Analysis:

    • Calculate the percentage of remaining dye at each time point relative to the initial absorbance at time zero.

    • Plot the percentage of remaining dye versus time for each pH and temperature condition to determine the degradation rate.

Protocol 2: Photocatalytic Degradation of this compound

This protocol outlines a typical experiment for studying the photocatalytic degradation of this compound.

  • Catalyst Preparation:

    • Synthesize or obtain the photocatalyst (e.g., ZnO or TiO2 nanoparticles).

    • Characterize the catalyst using appropriate techniques (e.g., XRD, SEM).

  • Preparation of Dye Solution:

    • Prepare a stock solution of this compound in deionized water.

    • Dilute the stock solution to the desired experimental concentration (e.g., 75 ppm)[5].

  • Photoreactor Setup:

    • Use a batch reactor system equipped with a UV lamp or a solar simulator.

    • Ensure the reactor is properly shielded to prevent UV exposure to the user.

  • Experimental Procedure:

    • Add a specific amount of the photocatalyst to a known volume of the dye solution in the reactor (e.g., 800 mg/L of nano ZnO)[9].

    • Adjust the pH of the solution to the desired value (e.g., pH 8 is often optimal for ZnO-mediated degradation)[9].

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.

    • Turn on the light source to initiate the photocatalytic reaction.

    • At specific time intervals, withdraw aliquots of the suspension.

    • Immediately centrifuge or filter the aliquots to remove the catalyst particles.

  • Analysis:

    • Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.

    • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing prep_stock Prepare Dye Stock Solution (1 mg/mL in pH 7 buffer) setup_exp Set up Experimental Samples in Triplicate for each Condition (pH, Temp) prep_stock->setup_exp prep_buffers Prepare Buffers at Various pH Values (e.g., 5, 7, 9, 11) prep_buffers->setup_exp initial_abs Measure Initial Absorbance (T=0) at λmax setup_exp->initial_abs incubation Incubate Samples at Set Temperatures (e.g., 25°C, 40°C, 60°C) initial_abs->incubation time_points Take Absorbance Readings at Regular Time Intervals incubation->time_points data_analysis Analyze Data: Calculate % Degradation vs. Time time_points->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

stability_factors Factors Affecting this compound Stability and Reactivity cluster_ph Effect of Increasing pH cluster_temp Effect of Increasing Temperature rg19 This compound (Stability & Reactivity) hydrolysis Hydrolysis (Deactivation) rg19->hydrolysis reactivity Reactivity with Substrate rg19->reactivity degradation Chromophore Degradation rg19->degradation ph pH ph->rg19 ph_hydrolysis Increases Hydrolysis Rate ph->ph_hydrolysis ph_reactivity Increases Reactivity (in alkaline range) ph->ph_reactivity temp Temperature temp->rg19 temp_hydrolysis Increases Hydrolysis Rate temp->temp_hydrolysis temp_reactivity Increases Reaction Rate temp->temp_reactivity temp_degradation Increases Degradation Rate temp->temp_degradation

Caption: Relationship between pH, temperature, and dye stability.

troubleshooting_workflow Troubleshooting Workflow for Low Reactivity of this compound start Low Staining/Labeling Intensity Observed check_ph Is the reaction pH between 8.0 and 9.0? start->check_ph adjust_ph Adjust buffer pH and re-verify with a calibrated meter. check_ph->adjust_ph No check_temp Is the reaction temperature between 25°C and 40°C? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Optimize temperature and/or increase incubation time. check_temp->adjust_temp No check_dye Is the dye stock solution fresh and properly stored? check_temp->check_dye Yes adjust_temp->check_dye new_dye Prepare a fresh dye stock solution. check_dye->new_dye No check_buffer Does the buffer contain competing amines (e.g., Tris)? check_dye->check_buffer Yes new_dye->check_buffer change_buffer Switch to a non-amine buffer like phosphate or borate. check_buffer->change_buffer Yes success Problem Resolved check_buffer->success No change_buffer->success

Caption: A decision-making workflow for troubleshooting low reactivity.

References

Technical Support Center: Reducing Non-specific Binding with Reactive Green 19

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing non-specific binding in protein purification using Reactive Green 19.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein purification?

This compound is a synthetic triazine dye. In protein purification, it is primarily used as a ligand in dye-ligand affinity chromatography. Its chemical structure allows it to bind to a variety of proteins, often mimicking the binding of natural biological molecules. It can be used to either specifically bind and purify a target protein or to reduce non-specific binding of contaminants to a different affinity matrix.

Q2: What is non-specific binding in protein purification?

Non-specific binding refers to the interaction of proteins with the chromatography matrix or other surfaces in a way that is not based on the specific affinity interaction being targeted. This can be caused by hydrophobic interactions, electrostatic interactions, or other low-affinity associations. High non-specific binding leads to a less pure protein sample and lower yield of the target protein.

Q3: How can this compound help reduce non-specific binding?

This compound can be used in two main ways to reduce non-specific binding:

  • As an affinity matrix: When used as the primary ligand, optimization of buffer conditions (pH, ionic strength) can favor the specific binding of the target protein while minimizing interactions with contaminating proteins.

  • As a soluble additive: In some applications, a low concentration of soluble this compound can be added to the sample or buffers. The dye can interact with proteins in the solution that have a non-specific affinity for it, preventing them from binding to the chromatography resin.

Q4: What types of proteins can be purified using this compound?

This compound has been shown to be effective for the purification of various proteins, including enzymes like lysozyme (B549824). Its binding is often influenced by the protein's surface charge and the presence of specific binding sites that can accommodate the dye molecule.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound for protein purification.

Issue 1: High Levels of Contaminating Proteins in the Eluate

Possible Cause Recommended Solution
Inappropriate Buffer Conditions Optimize the pH and ionic strength of your binding and wash buffers. Small changes can significantly impact the specificity of protein binding.
Hydrophobic Interactions Add a non-ionic detergent (e.g., 0.05% Tween 20) or a small amount of a non-denaturing solvent to the wash buffer to disrupt weak hydrophobic interactions.
Ionic Interactions Increase the salt concentration (e.g., 150-500 mM NaCl) in the wash buffer to disrupt non-specific electrostatic interactions.
Insufficient Washing Increase the volume of the wash buffer (e.g., from 5 column volumes to 10-20 column volumes) to ensure all non-specifically bound proteins are removed.

Issue 2: Low Yield of the Target Protein

Possible Cause Recommended Solution
Target Protein is Washing Through The binding conditions (pH, ionic strength) may be too stringent. Try decreasing the salt concentration or adjusting the pH of the binding buffer to be closer to the protein's isoelectric point (pI).
Elution Conditions are too Harsh Harsh elution conditions can denature the protein. If using a pH shift for elution, ensure the final pH is within the stable range for your protein. If using a competitive ligand, ensure it does not interfere with downstream applications.
Inefficient Elution If the target protein is not eluting completely, try a step or gradient elution with increasing concentrations of a competing agent or a more significant pH shift. You can also try decreasing the flow rate during elution to allow more time for dissociation.
Protein Precipitation on the Column The protein may be precipitating on the column due to high local concentration. Try reducing the amount of sample loaded or eluting with a buffer that increases the solubility of your protein.

Experimental Protocols

Protocol 1: Protein Purification using a this compound Affinity Column

This protocol outlines a general workflow for purifying a target protein using a pre-packed or self-packed this compound affinity chromatography column.

  • Column Equilibration:

    • Equilibrate the this compound column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Preparation and Loading:

    • Clarify the protein sample by centrifugation or filtration (0.45 µm filter).

    • Adjust the sample to the same buffer conditions as the binding buffer.

    • Load the sample onto the column at a low flow rate to maximize binding.

  • Washing:

    • Wash the column with 10-20 CV of wash buffer (e.g., binding buffer with 150-500 mM NaCl) to remove non-specifically bound proteins.

  • Elution:

    • Elute the target protein using an appropriate elution buffer. Elution can be achieved by:

      • pH shift: Using a buffer with a higher or lower pH to disrupt the interaction.

      • Increased ionic strength: Using a high salt concentration (e.g., 1-2 M NaCl).

      • Competitive elution: Including a molecule that competes with the target protein for binding to the dye.

  • Column Regeneration:

    • Regenerate the column by washing with a high salt buffer (e.g., 2 M NaCl) followed by a low pH buffer and then re-equilibrating with the binding buffer. Always consult the manufacturer's instructions for specific regeneration protocols.

Protocol 2: Using Soluble this compound to Reduce Non-specific Binding

This protocol describes a general approach for using soluble this compound as an additive to reduce non-specific binding to a primary affinity matrix (e.g., Ni-NTA, Protein A).

  • Determine Optimal Concentration:

    • Perform a pilot experiment to determine the optimal concentration of soluble this compound. Test a range of concentrations (e.g., 0.01 - 1 mg/mL) in your sample.

    • Analyze the flow-through and eluate fractions by SDS-PAGE to assess the reduction in non-specific binding and any potential impact on target protein binding.

  • Sample Preparation:

    • Add the predetermined optimal concentration of soluble this compound to your clarified protein sample.

    • Incubate the sample for a short period (e.g., 15-30 minutes) at 4°C with gentle mixing.

  • Purification:

    • Proceed with your standard affinity purification protocol. The soluble this compound will compete with the affinity matrix for binding to non-specific proteins.

Quantitative Data

The performance of this compound in protein purification can be highly dependent on the specific protein and experimental conditions. The following table summarizes example data for the purification of lysozyme from chicken egg white using a this compound immobilized membrane.[1]

ParameterValue
Binding Capacity 60.8 mg lysozyme / mL membrane
Purification Fold 25.4
Recovery 82%

Visualizations

Experimental Workflow for Protein Purification

G General Workflow for Affinity Chromatography cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Equilibration Column Equilibration Loading Sample Loading Equilibration->Loading SamplePrep Sample Preparation SamplePrep->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis Regeneration Column Regeneration Elution->Regeneration

Caption: A generalized workflow for protein purification using affinity chromatography.

Troubleshooting Logic for High Non-specific Binding

G Troubleshooting High Non-specific Binding cluster_solutions1 Buffer Optimization cluster_solutions2 Wash Optimization cluster_solutions3 Additive Options Start High Non-specific Binding Detected CheckBuffer Check Buffer Conditions (pH, Ionic Strength) Start->CheckBuffer OptimizeWash Optimize Wash Step CheckBuffer->OptimizeWash If problem persists AdjustpH Adjust pH CheckBuffer->AdjustpH AdjustSalt Increase Salt Concentration CheckBuffer->AdjustSalt Additives Consider Additives OptimizeWash->Additives If problem persists IncreaseVolume Increase Wash Volume OptimizeWash->IncreaseVolume DecreaseFlow Decrease Flow Rate OptimizeWash->DecreaseFlow Result Reduced Non-specific Binding Additives->Result Detergent Add Non-ionic Detergent Additives->Detergent SolubleDye Add Soluble this compound Additives->SolubleDye

Caption: A logical flowchart for troubleshooting high non-specific binding issues.

References

Technical Support Center: Reactive Green 19 Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and regeneration of Reactive Green 19 affinity columns. Below you will find frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a this compound affinity column?

A this compound affinity column is a type of affinity chromatography matrix used for the purification of a variety of proteins and enzymes. The immobilized this compound dye acts as a pseudo-affinity ligand, binding to proteins that have affinity for this triazine dye structure. This often includes proteins that bind nucleotides such as kinases, dehydrogenases, and other nucleotide-binding proteins.

Q2: How many times can I regenerate and reuse my this compound affinity column?

The number of regeneration cycles a this compound column can withstand depends on the nature of the samples being purified and the stringency of the regeneration protocol. With proper care and a suitable regeneration procedure, these columns can often be reused multiple times. It is advisable to monitor the column's performance, particularly its binding capacity, after each cycle to determine its remaining lifespan.

Q3: What are the common causes of reduced performance in a this compound affinity column?

Reduced performance, such as decreased binding capacity or poor separation, can be caused by several factors:

  • Fouling: Accumulation of precipitated proteins, lipids, or other sample contaminants on the column matrix.

  • Ligand Degradation: Exposure to harsh chemical conditions outside of the recommended stability range can lead to the degradation of the this compound ligand.

  • Improper Storage: Microbial growth or drying out of the column matrix during storage can irreversibly damage the column.

Q4: Is it necessary to filter my sample before loading it onto the column?

Yes, it is highly recommended to clarify your sample by centrifugation and/or filtration through a 0.22 µm or 0.45 µm filter before loading it onto the column. This will prevent clogging of the column frit and the matrix, which can lead to increased backpressure and poor performance.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use and regeneration of your this compound affinity column.

Issue 1: High Backpressure
  • Possible Cause: The column may be clogged with particulate matter from the sample or precipitated proteins.[1][2]

  • Solution:

    • Disconnect the column from the detector.

    • Reverse the flow direction of the column.

    • Wash the column with a filtered, degassed buffer at a reduced flow rate.

    • If the backpressure remains high, proceed with the column regeneration protocol.

Issue 2: Low Protein Yield
  • Possible Cause 1: The binding conditions (e.g., pH, ionic strength) are not optimal for your target protein.

  • Solution 1:

    • Ensure the pH and ionic strength of your sample and binding buffer are within the optimal range for your protein's interaction with this compound.

    • Perform small-scale batch binding experiments to determine the optimal binding conditions.

  • Possible Cause 2: The column's binding capacity has diminished due to fouling or repeated use.

  • Solution 2:

    • Regenerate the column using the recommended protocol.

    • If regeneration does not restore binding capacity, the column may need to be replaced.

  • Possible Cause 3: The target protein is eluting in the flow-through.

  • Solution 3:

    • Decrease the flow rate during sample application to allow more time for the protein to bind to the resin.

    • Confirm that the binding buffer conditions are correct.

Issue 3: Target Protein Elutes with a Broad Peak
  • Possible Cause: Non-specific interactions between the target protein and the column matrix, or suboptimal elution conditions.[1]

  • Solution:

    • Try different elution strategies, such as a step or linear gradient of the eluting agent (e.g., salt concentration).

    • Consider adding a non-ionic detergent to the elution buffer to disrupt hydrophobic interactions.

    • Pausing the flow during elution can sometimes help to collect the target protein in a more concentrated volume.[1]

Experimental Protocols

Protocol for Regeneration of a this compound Affinity Column

This protocol is a general guideline for regenerating a this compound affinity column. It is recommended to consult the manufacturer's instructions for your specific column. Always use high-purity, filtered, and degassed solutions.

Materials:

  • Regeneration Buffer A: 2 M NaCl

  • Regeneration Buffer B: 1 M NaOH

  • Neutralization Buffer: 1 M Tris-HCl, pH 7.5

  • Storage Buffer: 20% Ethanol

  • High-purity water

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Reverse Flow: Reverse the direction of flow through the column. This will help to flush out contaminants from the top of the column more efficiently.

  • High Salt Wash: Wash the column with 5 column volumes (CV) of Regeneration Buffer A (2 M NaCl) to remove ionically bound proteins and other molecules.

  • Alkaline Wash: Wash the column with 5 CV of Regeneration Buffer B (1 M NaOH) to remove strongly bound proteins, lipids, and other contaminants. Allow for a contact time of 30-60 minutes if fouling is severe.

  • Rinse with High Salt: Wash the column with 5 CV of Regeneration Buffer A (2 M NaCl) to remove the NaOH and any remaining contaminants.

  • Water Rinse: Wash the column with 5-10 CV of high-purity water until the pH of the eluate returns to neutral. You can monitor this with a pH meter or pH paper.

  • Re-equilibration: Re-equilibrate the column with your starting buffer until the pH and conductivity are stable.

  • Storage: If the column is not to be used immediately, wash it with 2-3 CV of Storage Buffer (20% Ethanol) and store it at 4°C with the ends securely capped.

Data Presentation

The following table provides an illustrative example of the expected decline in dynamic binding capacity (DBC) of an affinity column over multiple regeneration cycles. The actual performance of your this compound column may vary.

Regeneration CyclesDynamic Binding Capacity (DBC) (% of Initial)
0 (New Column)100%
1-595-100%
6-1090-95%
11-1585-90%
16-2080-85%

Note: This data is for illustrative purposes only and is based on typical performance degradation of affinity chromatography resins.

Mandatory Visualization

Below is a troubleshooting workflow for a this compound affinity column experiencing high backpressure or low yield.

G cluster_start cluster_backpressure Troubleshooting High Backpressure cluster_yield Troubleshooting Low Yield start Start: Column Performance Issue (High Backpressure or Low Yield) bp1 Reverse Column Flow start->bp1 High Backpressure ly1 Check Binding/Elution Buffers (pH, Ionic Strength) start->ly1 Low Yield bp2 Wash with Filtered Buffer at Reduced Flow bp1->bp2 bp3 Does Backpressure Decrease? bp2->bp3 bp4 Proceed to Regeneration Protocol bp3->bp4 No bp5 Continue with Experiment bp3->bp5 Yes ly2 Optimize Conditions with Small-Scale Batch Binding ly1->ly2 ly3 Is Yield Still Low? ly2->ly3 ly4 Proceed to Regeneration Protocol ly3->ly4 Yes ly5 Continue with Optimized Protocol ly3->ly5 No

Troubleshooting workflow for common issues.

References

Technical Support Center: Overcoming Reactive Green 19 Dye Leakage in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address issues with Reactive Green 19 dye leakage from chromatography matrices. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in affinity chromatography?

This compound is a synthetic triazine dye. In affinity chromatography, it is covalently immobilized onto a matrix (e.g., agarose (B213101) or Sepharose) and acts as a ligand to purify proteins. Its chemical structure can mimic natural substrates or cofactors, allowing it to bind to a variety of proteins, particularly those with nucleotide-binding sites.[1][2][3] Its affordability, ease of immobilization, and high protein binding capacity make it a popular choice for protein purification.[1][3]

Q2: What causes this compound to leak from the chromatography matrix?

Dye leakage, also known as bleeding, can occur for several reasons:

  • Incomplete Covalent Coupling: If the immobilization reaction is incomplete, non-covalently bound dye can wash out during the chromatography process.

  • Hydrolysis of the Bond: The linkage between the dye and the matrix can be susceptible to hydrolysis, especially under harsh pH conditions (either highly acidic or alkaline) or at elevated temperatures.

  • Mechanical Shearing: Physical stress on the matrix beads can cause them to break down, releasing dye-matrix fragments.

  • Aggressive Regeneration Cycles: Repeated use of harsh cleaning and regeneration solutions can weaken the covalent bond between the dye and the matrix.[4]

Q3: How can I detect and quantify this compound leakage?

Dye leakage can be detected and quantified using the following methods:

  • Visual Inspection: A faint green or yellow tint in your eluted fractions is a clear indicator of dye leakage.

  • UV-Vis Spectrophotometry: this compound has a characteristic absorbance spectrum. You can measure the absorbance of your eluate at the dye's maximum absorbance wavelength (around 620 nm for the related Cibacron Blue F3GA) to quantify the amount of leached dye.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the leached dye from other components in your sample, allowing for more precise quantification.[6]

  • Mass Spectrometry (MS): Mass spectrometry can detect the presence of the dye in your purified protein samples.

Q4: What are some more stable alternatives to this compound?

If dye leakage is a persistent issue, consider using alternative affinity ligands that may offer greater stability. Some common alternatives include:

  • Cibacron Blue 3GA: This is another widely used triazine dye that may exhibit different stability characteristics depending on the immobilization chemistry and application.[7]

  • Reactive Red 120: This dye is also used in affinity chromatography and may offer better stability in certain applications.[8]

  • Biomimetic Ligands: These are synthetically designed molecules that mimic the binding characteristics of natural ligands and can be engineered for high stability.

  • Other Affinity Systems: Depending on your target protein, other affinity systems like Immobilized Metal Affinity Chromatography (IMAC), Protein A/G for antibodies, or specific substrate/inhibitor-based ligands may be more suitable and stable.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound dye leakage.

Issue 1: Visible Color in Elution Fractions
Possible Cause Recommended Solution
Incomplete washing after immobilization Thoroughly wash the newly prepared affinity matrix with alternating high and low pH buffers (e.g., 0.1 M Tris-HCl pH 8.5 and 0.1 M sodium acetate (B1210297) pH 4.5) containing a high salt concentration (e.g., 0.5 M NaCl) to remove any non-covalently bound dye.
Hydrolysis of the dye-matrix bond due to harsh elution conditions Optimize your elution protocol. If using a low pH buffer, consider a step-wise or linear gradient to find the highest possible pH that still effectively elutes your target protein. Neutralize the eluted fractions immediately with a suitable buffer.
Matrix degradation Inspect the matrix beads under a microscope for signs of damage. If the beads are fragmented, the column needs to be repacked with fresh matrix. Avoid excessive flow rates and pressures during chromatography.
Issue 2: Leached Dye Detected by Spectrophotometry or Mass Spectrometry
Possible Cause Recommended Solution
Incompatible cleaning or regeneration agents Avoid prolonged exposure to harsh chemicals. If using agents like urea (B33335) or sodium hydroxide (B78521) for cleaning, use the lowest effective concentration and contact time. Thoroughly wash the column with a neutral buffer after regeneration to remove all traces of the cleaning agent.[9][10]
Gradual ligand leaching over multiple cycles Monitor the column performance over time. If leakage increases with each cycle, the matrix may be nearing the end of its lifespan. Consider preparing a fresh column.
Sub-optimal immobilization chemistry Review your dye immobilization protocol. Ensure that the coupling reaction is performed under optimal conditions (pH, temperature, reaction time) to maximize the formation of stable covalent bonds.

Experimental Protocols

Protocol 1: Covalent Immobilization of this compound to Agarose Beads

This protocol describes a general method for the covalent immobilization of this compound to agarose beads, aiming to create a stable affinity matrix.

Materials:

  • Cross-linked agarose beads (e.g., Sepharose CL-4B)

  • This compound dye

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Washing buffers (e.g., phosphate (B84403) or Tris buffers)

Procedure:

  • Matrix Activation:

    • Wash the agarose beads extensively with distilled water.

    • Prepare a solution of sodium carbonate (e.g., 2 M).

    • Suspend the beads in the sodium carbonate solution.

  • Dye Coupling:

    • Dissolve this compound in distilled water to create a stock solution.

    • Slowly add the this compound solution to the bead suspension while stirring gently.

    • The reaction is typically carried out at an elevated temperature (e.g., 40-60°C) for several hours. The dichlorotriazine ring of the dye reacts with the hydroxyl groups on the agarose matrix.

  • Washing of Unbound Dye:

    • After the coupling reaction, wash the beads extensively with a series of buffers to remove any non-covalently bound dye. A recommended washing sequence is:

      • Distilled water

      • High salt buffer (e.g., 1 M NaCl in wash buffer)

      • Alternating high and low pH buffers (e.g., pH 8.5 and pH 4.5)

      • Finally, equilibrate the matrix with your binding buffer.

  • Storage:

    • Store the prepared affinity matrix in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

Protocol 2: Column Regeneration to Minimize Dye Leakage

This protocol provides a general procedure for cleaning and regenerating a this compound affinity column while minimizing the risk of dye leakage.

Materials:

  • Binding buffer

  • Elution buffer

  • High salt wash buffer (e.g., binding buffer with 1-2 M NaCl)

  • Low pH wash buffer (e.g., 0.1 M acetate buffer, pH 4.0)

  • High pH wash buffer (e.g., 0.1 M Tris-HCl, pH 8.5)

  • Optional: Mild chaotropic agent (e.g., 2 M urea) or mild non-ionic detergent

  • Storage solution (e.g., 20% ethanol)

Procedure:

  • Post-Elution Wash: After eluting the target protein, wash the column with 3-5 column volumes of elution buffer.

  • High Salt Wash: Wash with 3-5 column volumes of high salt wash buffer to remove ionically bound contaminants.

  • pH Cycling:

    • Wash with 3-5 column volumes of low pH wash buffer.

    • Wash with 3-5 column volumes of high pH wash buffer.

  • Mild Chaotropic Wash (Optional): If strongly bound proteins are suspected, wash with 2-3 column volumes of a buffer containing a mild chaotropic agent like 2 M urea. Immediately follow with an extensive wash with binding buffer.

  • Re-equilibration: Equilibrate the column with at least 5-10 column volumes of binding buffer until the pH and conductivity are stable.

  • Storage: For long-term storage, wash the column with 3-5 column volumes of storage solution.

Note: Always perform a blank run after regeneration to ensure that no cleaning agents or leached dye will contaminate the next purification.

Data Presentation

The following tables provide a qualitative summary of factors influencing this compound leakage and a comparison with a common alternative. Quantitative data in the literature is scarce and often not directly comparable.

Table 1: Factors Influencing this compound Leakage

Factor Condition Leading to High Leakage Condition Leading to Low Leakage
pH pH < 4.0 or pH > 9.0pH 6.0 - 8.0
Temperature Elevated temperatures (> 40°C) for prolonged periodsRoom temperature or 4°C
Cleaning Agents High concentrations of strong bases (e.g., > 0.1 M NaOH), strong acids, or high concentrations of chaotropic agents (e.g., > 4 M Urea)Mild detergents, high salt buffers, brief exposure to mild cleaning agents
Immobilization Chemistry Incomplete reaction, low coupling efficiencyOptimized covalent coupling with stable linkages

Table 2: Qualitative Comparison of Dye-Ligand Stability

Parameter This compound Cibacron Blue 3GA
General Stability Moderate; can be prone to leakage under harsh conditions.Generally considered stable, but can also leak under harsh conditions.
pH Stability Susceptible to hydrolysis at extreme pH values.Similar susceptibility to hydrolysis at extreme pH.
Binding Capacity HighHigh
Selectivity Broad, binds to many nucleotide-dependent enzymes.Broad, with a well-documented affinity for a wide range of proteins.[7]

Visualizations

Signaling Pathways Potentially Affected by Leached Triazine Dyes

Leached triazine derivatives, the chemical class to which this compound belongs, have been shown in various studies to interact with cellular signaling pathways, which is a critical consideration for drug development professionals.[11][12][13][14] For example, some triazine derivatives have been found to inhibit kinases in pathways such as the PI3K/Akt/mTOR and EGFR signaling cascades, which are crucial in cancer cell proliferation and survival.[11][12][13][14]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation LeachedDye Leached Triazine Dye (e.g., this compound) LeachedDye->EGFR Inhibition LeachedDye->PI3K Inhibition LeachedDye->mTOR Inhibition

Potential inhibition of key signaling pathways by leached triazine dyes.
Experimental Workflow for Troubleshooting Dye Leakage

A logical workflow can help systematically address the issue of dye leakage. This involves identifying the problem, implementing corrective actions, and verifying the solution.

Troubleshooting_Workflow Start Start: Visible Dye Leakage or Positive Assay Result Quantify Quantify Leakage (UV-Vis or HPLC) Start->Quantify Check_Column_History Review Column History: Age, Number of Cycles, Regeneration Protocol Quantify->Check_Column_History Optimize_Elution Optimize Elution: Increase pH, Use Gradient Check_Column_History->Optimize_Elution Optimize_Regen Optimize Regeneration: Use Milder Reagents, Reduce Contact Time Check_Column_History->Optimize_Regen Verify Verify Solution: Blank Run Analysis Optimize_Elution->Verify Optimize_Regen->Verify Repack_Column Prepare/Repack Column with Fresh Matrix Repack_Column->Verify Evaluate_Alternative Evaluate Alternative Ligand End_Resolved Issue Resolved Verify->End_Resolved Leakage Reduced End_Persistent Issue Persists Verify->End_Persistent Leakage Continues End_Persistent->Repack_Column End_Persistent->Evaluate_Alternative

A systematic workflow for troubleshooting this compound dye leakage.
Logical Relationship of Factors Causing Dye Leakage

The primary causes of dye leakage are interconnected. This diagram illustrates the relationship between immobilization, operational parameters, and the resulting leakage.

Leakage_Causes cluster_causes Primary Causes cluster_mechanisms Mechanisms Immobilization Sub-optimal Immobilization Incomplete_Coupling Incomplete Covalent Bonding Immobilization->Incomplete_Coupling Operation Harsh Operating Conditions Bond_Hydrolysis Linkage Hydrolysis (pH, Temp) Operation->Bond_Hydrolysis Matrix_Degradation Matrix Breakdown Operation->Matrix_Degradation Leakage Dye Leakage Incomplete_Coupling->Leakage Bond_Hydrolysis->Leakage Matrix_Degradation->Leakage

Interrelationship of factors leading to dye leakage from the chromatography matrix.

References

Optimizing the degree of substitution for immobilized Reactive Green 19.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the degree of substitution for immobilized Reactive Green 19. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to address common challenges encountered during the immobilization process.

Frequently Asked Questions (FAQs)

Q1: What is the "degree of substitution" for immobilized this compound?

A1: The degree of substitution (DS) refers to the amount of this compound dye covalently bound to a solid support matrix, such as agarose (B213101) beads. It is a critical parameter in affinity chromatography and other applications as it directly influences the binding capacity and performance of the affinity medium. A higher degree of substitution generally leads to a higher binding capacity for the target molecule.

Q2: Why is it important to optimize the degree of substitution?

A2: Optimizing the degree of substitution is crucial for achieving consistent and reproducible results in applications like affinity chromatography. Too low a degree of substitution will result in low binding capacity, while an excessively high degree of substitution can lead to steric hindrance, reduced accessibility of the ligand, and potential non-specific binding.[1] Optimization ensures a balance between maximizing the binding sites and maintaining the biological activity of the target molecule.

Q3: What are the key factors that influence the degree of substitution?

A3: The primary factors influencing the degree of substitution for reactive dyes like this compound include:

  • pH of the coupling buffer: The reaction between the dye's reactive group (chlorotriazine) and the hydroxyl groups of the support is pH-dependent.

  • Reaction temperature: Temperature affects the rate of the immobilization reaction and the stability of the dye.[2][3][4]

  • Reaction time: The duration of the coupling reaction directly impacts the amount of dye that becomes immobilized.

  • Initial dye concentration: A higher concentration of dye in the coupling solution can lead to a higher degree of substitution, up to a saturation point.

  • Type of support matrix: The physical and chemical properties of the support material (e.g., agarose, sepharose) can affect the immobilization efficiency.[5]

Q4: How can I determine the degree of substitution of my immobilized this compound?

A4: The degree of substitution can be determined spectrophotometrically. This involves measuring the absorbance of the dye solution before and after the immobilization reaction. The difference in absorbance, along with the known extinction coefficient of this compound, allows for the calculation of the amount of dye bound to the support.[6] Alternatively, the bound dye can be eluted from a known quantity of the support and its concentration measured.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the degree of substitution for immobilized this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Degree of Substitution 1. Suboptimal pH of coupling buffer: The pH may be too low for efficient reaction. 2. Low reaction temperature: The reaction rate may be too slow. 3. Insufficient reaction time: The coupling reaction may not have gone to completion. 4. Low initial dye concentration: Not enough dye was available to achieve the desired substitution level. 5. Hydrolysis of the reactive dye: The dye may have reacted with water instead of the support.[2]1. Optimize pH: For triazine-based dyes, a slightly alkaline pH (typically 8.0-9.5) is recommended for coupling to hydroxyl groups on agarose. Perform small-scale experiments to determine the optimal pH for your specific support. 2. Increase temperature: Gradually increase the reaction temperature within the recommended range for the dye and support (e.g., 25-40°C). Be mindful that higher temperatures can also increase the rate of dye hydrolysis.[3][4] 3. Extend reaction time: Increase the incubation time to allow for more complete coupling. Monitor the reaction progress over time to determine the optimal duration. 4. Increase dye concentration: Use a higher initial concentration of this compound in the coupling buffer. 5. Control reaction conditions: Ensure the pH and temperature are well-controlled to minimize hydrolysis. Use freshly prepared dye solutions.
High Variability in Degree of Substitution Between Batches 1. Inconsistent reaction conditions: Variations in pH, temperature, or reaction time between experiments. 2. Inaccurate measurement of reagents: Errors in weighing the support or dye, or in preparing buffer solutions. 3. Inhomogeneous mixing: Poor mixing of the support slurry during the reaction can lead to uneven substitution.1. Standardize protocol: Strictly adhere to the optimized protocol for all batches. Use calibrated equipment for all measurements. 2. Precise measurements: Use a calibrated balance and pH meter. Prepare fresh buffers for each experiment. 3. Ensure proper mixing: Use a reliable method for gentle and consistent agitation of the support slurry throughout the reaction.
Poor Performance of the Affinity Matrix Despite Adequate Degree of Substitution 1. Steric hindrance: The dye molecules may be too densely packed, hindering access to the binding sites. 2. Non-specific binding: High dye density can sometimes increase non-specific interactions with other molecules.[1] 3. Denaturation of the ligand: Harsh immobilization conditions may have altered the structure of the dye.1. Optimize for lower DS: If high DS is causing issues, adjust the reaction conditions (e.g., lower dye concentration, shorter reaction time) to achieve a lower, more optimal degree of substitution. 2. Include blocking step: After immobilization, block any remaining active groups on the support with a small molecule like ethanolamine (B43304) to reduce non-specific binding. 3. Use milder conditions: If denaturation is suspected, try lowering the reaction temperature or using a pH closer to neutral.

Experimental Protocols

Protocol 1: Immobilization of this compound on Agarose Beads

This protocol provides a general procedure for the covalent coupling of this compound to agarose beads.

Materials:

  • Cross-linked agarose beads (e.g., Sepharose CL-6B)

  • This compound

  • Coupling buffer: 0.1 M Sodium Carbonate buffer, pH 9.0

  • Wash buffer: 1 M NaCl

  • Blocking solution: 1 M Ethanolamine, pH 8.0

  • Distilled water

Procedure:

  • Prepare the Agarose Beads:

    • Wash a desired amount of agarose beads with 10 bed volumes of distilled water to remove any storage solution.

    • Equilibrate the beads with 5 bed volumes of the coupling buffer.

  • Prepare the Dye Solution:

    • Dissolve this compound in the coupling buffer to the desired concentration (e.g., 1-10 mg/mL). Prepare this solution fresh.

  • Coupling Reaction:

    • Mix the equilibrated agarose beads with the dye solution in a sealed container.

    • Incubate the mixture at a specific temperature (e.g., 25°C) with gentle agitation for a defined period (e.g., 24 hours).

  • Washing:

    • After incubation, collect the beads by filtration or centrifugation.

    • Wash the beads extensively with the wash buffer until no more color is detected in the wash-through.

    • Follow with a wash of distilled water.

  • Blocking (Optional but Recommended):

    • Resuspend the beads in the blocking solution.

    • Incubate for 4-6 hours at room temperature with gentle agitation to block any remaining active groups on the agarose.

  • Final Wash and Storage:

    • Wash the beads thoroughly with distilled water to remove excess blocking agent.

    • Store the immobilized beads in a suitable buffer (e.g., PBS with a preservative) at 4°C.

Protocol 2: Determination of the Degree of Substitution

This protocol describes a spectrophotometric method to quantify the amount of immobilized this compound.

Materials:

  • Immobilized this compound agarose beads

  • Unbound dye solution (collected from the coupling reaction)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Measure Absorbance of Initial Dye Solution:

    • Before starting the immobilization, take an aliquot of the freshly prepared this compound solution and measure its absorbance at the maximum wavelength for the dye (around 630 nm). Dilute if necessary to be within the linear range of the spectrophotometer.

  • Measure Absorbance of Unbound Dye:

    • After the coupling reaction, collect the supernatant containing the unbound dye.

    • Measure the absorbance of the unbound dye solution at the same wavelength.

  • Calculate the Amount of Bound Dye:

    • Use the following formula to calculate the concentration of bound dye: Concentration of Bound Dye (mg/mL) = Initial Dye Concentration - Unbound Dye Concentration

    • The degree of substitution can then be expressed as mg of dye per mL of settled agarose beads.

    Note: A standard curve of known this compound concentrations versus absorbance should be prepared to ensure accurate concentration determination.

Quantitative Data

The following table provides an example of how the degree of substitution can be influenced by varying key reaction parameters. These values are illustrative and should be optimized for your specific experimental setup.

Parameter Condition 1 Condition 2 Condition 3 Resulting Degree of Substitution (mg/mL of beads)
pH 8.09.010.0Increasing trend expected
Temperature (°C) 253750Increasing trend expected, with potential for hydrolysis at higher temps
Reaction Time (hours) 122448Increasing trend expected, may plateau
Dye Concentration (mg/mL) 1510Increasing trend expected, may plateau

Visualizations

Experimental Workflow for Optimizing Degree of Substitution

experimental_workflow cluster_prep Preparation cluster_reaction Immobilization Reaction cluster_analysis Analysis cluster_optimization Optimization prep_beads Prepare Agarose Beads coupling Coupling Reaction (Vary pH, Temp, Time, Conc.) prep_beads->coupling prep_dye Prepare Dye Solution prep_dye->coupling washing Wash Beads coupling->washing measure Measure Unbound Dye (Spectrophotometry) washing->measure calculate Calculate Degree of Substitution measure->calculate evaluate Evaluate Performance (e.g., Binding Capacity) calculate->evaluate optimize Optimize Conditions evaluate->optimize optimize->coupling Iterate

Caption: Workflow for optimizing the degree of substitution of this compound.

Signaling Pathway Analogy for Immobilization

immobilization_pathway cluster_inputs Reaction Components cluster_conditions Reaction Conditions cluster_outputs Products support Agarose Support (Hydroxyl Groups) immobilized_dye Immobilized this compound (Covalent Bond) support->immobilized_dye dye This compound (Chlorotriazine Group) dye->immobilized_dye hydrolyzed_dye Hydrolyzed Dye (Inactive) dye->hydrolyzed_dye Side Reaction pH Optimal pH pH->immobilized_dye pH->hydrolyzed_dye temp Optimal Temperature temp->immobilized_dye temp->hydrolyzed_dye time Sufficient Time time->immobilized_dye

Caption: Factors influencing the outcome of the this compound immobilization reaction.

References

Technical Support Center: Enhancing Reactive Green 19 Degradation with Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Reactive Green 19 (RG19) using Advanced Oxidation Processes (AOPs).

Frequently Asked Questions (FAQs)

Q1: What are Advanced Oxidation Processes (AOPs) and why are they effective for degrading dyes like this compound?

A1: Advanced Oxidation Processes are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater.[1][2] They are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules, like the azo dye this compound, into simpler and less harmful compounds, and ultimately mineralizing them to CO2 and H2O.[2][3][4] Common AOPs include ozonation, Fenton and photo-Fenton processes, photocatalysis (e.g., using TiO2 or ZnO), and UV/H2O2 treatments.[1][2] These methods are particularly effective for treating textile wastewater containing dyes that are often resistant to conventional biological treatment methods.[5]

Q2: I am not seeing the expected degradation efficiency for this compound. What are the most critical experimental parameters I should check?

A2: Several key parameters significantly influence the efficiency of AOPs for dye degradation. You should verify the following:

  • pH of the solution: The pH affects the surface charge of the photocatalyst and the generation of hydroxyl radicals.[6] For instance, in photocatalytic degradation using a CdO-TiO2 nanocomposite, the optimal pH for RG-19 degradation was found to be 7.5.[6] For Fenton and photo-Fenton processes, an acidic pH (around 3) is often optimal.[7]

  • Catalyst/Oxidant Dosage: There is an optimal concentration for the catalyst or oxidant. For example, in a photocatalytic study, the best degradation of RG-19 was achieved with a catalyst loading of 1 g/L.[6][8] An excess of catalyst can lead to turbidity, which blocks light penetration, while too little will result in fewer active sites for the reaction.[6] Similarly, an excess of hydrogen peroxide in UV/H2O2 systems can scavenge hydroxyl radicals, reducing efficiency.[9]

  • Initial Dye Concentration: Higher initial dye concentrations can decrease degradation efficiency. This is because more dye molecules compete for the limited number of hydroxyl radicals and the dye itself can absorb UV light, hindering the activation of the photocatalyst.[6]

  • Light Source and Intensity (for photocatalysis and photo-Fenton): Ensure your light source has the appropriate wavelength and intensity to activate your specific photocatalyst. Insufficient light intensity will result in a lower rate of radical formation.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation of this compound is typically monitored by measuring the change in its concentration over time. A common and effective method is UV-Vis spectrophotometry.[6][10][11] You would measure the absorbance of the solution at the maximum wavelength (λmax) of this compound and use a calibration curve to determine the concentration. Additionally, to assess the mineralization of the dye, you can measure the reduction in Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD).[9][10]

Troubleshooting Guides

Issue 1: Low Decolorization Rate in Photocatalytic Degradation
Potential Cause Troubleshooting Step
Suboptimal pH Verify the pH of your solution. The optimal pH for RG-19 degradation using CdO-TiO2 is 7.5.[6] Adjust the pH using dilute acid or base and re-run the experiment.
Incorrect Catalyst Dosage An excess of catalyst can increase turbidity and block light penetration.[6] A dosage of 1 g/L was found to be optimal for CdO-TiO2.[6][8] Try varying the catalyst concentration (e.g., 0.5, 1.0, 1.5 g/L) to find the optimum for your specific setup.
Catalyst Agglomeration Sonication of the catalyst suspension before the experiment can help to break up agglomerates and increase the active surface area.
Insufficient Light Source Ensure your UV or visible light source is functioning correctly and provides sufficient intensity to activate the photocatalyst. Check the manufacturer's specifications for the lamp's emission spectrum and intensity.
Dye Concentration Too High High initial dye concentrations can hinder light penetration and reduce the catalyst's efficiency.[6] Consider diluting the initial dye solution. An optimal initial concentration in one study was 75 ppm.[6]
Issue 2: Incomplete Mineralization (TOC/COD removal is low despite color removal)
Potential Cause Troubleshooting Step
Formation of Stable Intermediates Decolorization occurs when the chromophore of the dye is broken down, but this does not always lead to complete mineralization. The formation of stable organic intermediates can result in persistent TOC/COD.
Insufficient Reaction Time Mineralization is often a slower process than decolorization. Extend the reaction time and continue to monitor TOC/COD levels.
Suboptimal Oxidant Concentration In processes like UV/H2O2 or Fenton, the concentration of the oxidant is crucial. An excess of H2O2 can act as a scavenger for hydroxyl radicals.[9] Optimize the H2O2 dosage.
Need for a Hybrid System Combining different AOPs or an AOP with a biological treatment step can enhance mineralization. For example, a photo-Fenton process has been shown to be highly effective in reducing TOC.
Issue 3: Poor Reproducibility of Results
Potential Cause Troubleshooting Step
Inconsistent Experimental Conditions Ensure all parameters (pH, temperature, catalyst/oxidant dose, initial dye concentration, stirring speed, light intensity) are precisely controlled and consistent between experiments.
Catalyst Deactivation In photocatalysis, the catalyst surface can become fouled by dye molecules or intermediates. Consider washing and regenerating the catalyst between runs.
Fluctuations in Light Source Intensity The output of UV lamps can decrease over time. Monitor the lamp's intensity and replace it if necessary.
Inaccurate Measurement Techniques Calibrate your pH meter and spectrophotometer regularly. Ensure proper sample preparation and dilution techniques.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the degradation of this compound and other reactive dyes using different AOPs.

Table 1: Optimal Parameters for this compound Degradation

AOP MethodTarget PollutantOptimal pHOptimal Catalyst/Oxidant DoseOptimal Initial Dye ConcentrationDegradation EfficiencyReference
Photocatalysis (CdO-TiO2)This compound7.51 g/L75 ppm94.53% in 180 min[6][8]
Ozonation/Persulfate (O3/S2O82-)This compound840 mM Na2S2O8Not specified85% color removal[12]
UV/H2O2This compoundNot specifiedNot specifiedNot specifiedComplete decolorization in ~20 min, >63% TOC removal in 90 min[9]
Anodic Oxidation (BDD electrode)This compound3-11N/ANot specified~90% color removal, ~80% TOC removal[13]

Table 2: Comparison of Degradation Efficiency for Different AOPs on Reactive Dyes

AOP MethodDyeDegradation/Color RemovalTOC/COD RemovalReference
Ozonation (O3)This compound75%10%[12]
Ozonation/Persulfate (O3/S2O82-)This compound85%27.82%[12]
UV/H2O2Reactive Blue 1991% in 3 hours-[14]
Fenton (H2O2/Fe2+)Reactive Blue 19>98%36.8%[14]
Photo-Fenton (H2O2/Fe2+/UV)Reactive Blue 1999.4%94.5%[14]

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound using a Solid Catalyst

This protocol is based on the methodology for photocatalytic degradation using a nanocomposite catalyst.[6]

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) in deionized water. Prepare working solutions of the desired concentration (e.g., 75 ppm) by diluting the stock solution.

  • Reactor Setup: Use a batch photoreactor equipped with a UV or visible light source. The reactor should have a system for continuous stirring to ensure a homogenous suspension.

  • pH Adjustment: Adjust the pH of the dye solution to the desired value (e.g., 7.5) using dilute HCl or NaOH.

  • Catalyst Addition: Add the photocatalyst (e.g., CdO-TiO2 nanocomposite) to the dye solution at the desired loading (e.g., 1 g/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Sample Analysis: Centrifuge or filter the samples to remove the catalyst particles. Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the λmax of this compound. Measure TOC or COD to determine the extent of mineralization.

Protocol 2: Degradation of this compound using the Fenton Process

This protocol outlines the general procedure for the Fenton process.

  • Preparation of Reagents: Prepare a stock solution of this compound. Prepare solutions of ferrous sulfate (B86663) (FeSO4·7H2O) and hydrogen peroxide (H2O2).

  • Reactor Setup: Use a glass beaker or reactor with a magnetic stirrer.

  • pH Adjustment: Adjust the pH of the dye solution to the acidic range, typically around pH 3, using sulfuric acid.

  • Initiation of Fenton Reaction: Add the required amount of the ferrous sulfate solution to the dye solution and stir. Then, add the hydrogen peroxide solution to initiate the Fenton reaction.

  • Reaction and Sampling: Allow the reaction to proceed with continuous stirring. Withdraw samples at specific time intervals.

  • Quenching the Reaction: To stop the reaction in the collected samples, immediately add a substance that quenches the remaining H2O2, such as sodium sulfite, and adjust the pH to above 7 to precipitate the iron ions.

  • Sample Analysis: Centrifuge or filter the samples to remove the precipitated iron hydroxide. Analyze the supernatant for the residual dye concentration and TOC/COD.

Visualizations

AOP_Mechanism AOP e.g., UV, O3, Fenton's Reagent Radicals Hydroxyl Radicals (•OH) Sulfate Radicals (SO4•-) AOP->Radicals Generates RG19 This compound (Complex Organic Pollutant) Intermediates Simpler Organic Intermediates RG19->Intermediates Oxidized by •OH EndProducts CO2 + H2O + Mineral Acids (Mineralization) Intermediates->EndProducts Further Oxidation Photocatalysis_Workflow start Start prep_solution Prepare this compound Solution start->prep_solution adjust_ph Adjust pH prep_solution->adjust_ph add_catalyst Add Photocatalyst adjust_ph->add_catalyst dark_stir Stir in Dark (Adsorption Equilibrium) add_catalyst->dark_stir illuminate Illuminate with UV/Visible Light dark_stir->illuminate sampling Take Samples at Intervals illuminate->sampling analysis Analyze Samples (UV-Vis, TOC) sampling->analysis analysis->sampling Continue until degradation is complete end End analysis->end

References

Validation & Comparative

A Comparative Guide to Albumin Purification: Reactive Green 19 vs. Cibacron Blue 3GA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient purification of albumin is a critical step in numerous applications. Two commonly employed dye-ligand affinity chromatography media for this purpose are Reactive Green 19 and Cibacron Blue 3GA. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the most suitable resin for your specific needs.

Performance Comparison

The selection of an appropriate affinity resin is often dictated by its binding capacity, the purity of the eluted albumin, and the overall recovery yield. While extensive data is available for Cibacron Blue 3GA, specific quantitative performance metrics for this compound in albumin purification are less documented in readily available literature. The following tables summarize the available data to facilitate a comparative analysis.

Table 1: Quantitative Performance Data for Albumin Purification

ParameterCibacron Blue 3GAThis compound
Binding Capacity - 18 mg/mL (on Blue Sepharose 6 Fast Flow) - 48.6 mg/g (on magnetic silica (B1680970) particles, from artificial plasma)[1][2] - 147 mg/g (on polyamide hollow-fiber membranes, from aqueous solution)[3] - 230 mg/g (on polyamide hollow-fiber membranes, from human plasma)[3]Data not readily available in cited literature.
Purity ~97% (from artificial plasma using magnetic silica particles)[1][2] ~99% (using magnetic poly(vinyl alcohol) beads)[4]Data not readily available in cited literature.
Recovery/Desorption High desorption ratios (up to 98%) observed with 0.5 M NaSCN or 1.0 M NaCl[3]Data not readily available in cited literature.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving high-yield and high-purity albumin. Below are representative protocols for albumin purification using Cibacron Blue 3GA immobilized on different matrices. A general protocol for this compound-Agarose is also provided, though specific performance data from this protocol is not available in the cited sources.

Protocol 1: Albumin Purification using Cibacron Blue 3GA-Magnetic Silica Particles

This protocol describes the purification of Human Serum Albumin (HSA) from an artificial plasma medium.

1. Ligand Immobilization:

  • Suspend 100 mg of silica-coated magnetite particles in 100 mL of a solution containing 0-5 mg/mL Cibacron Blue 3GA dissolved in 0.1 M NaOH.
  • Carry out the binding reaction at 80°C for 4 hours.
  • Wash the particles with distilled water to remove unbound dye.

2. Adsorption (Binding):

  • Equilibrate the Cibacron Blue 3GA-magnetic silica particles in a buffer at pH 5.5.
  • Incubate the particles with the artificial plasma sample containing HSA. The highest adsorption is achieved at this pH[1].

3. Elution (Desorption):

  • After washing the particles to remove unbound proteins, elute the bound HSA using a 1.0 M NaCl solution[1][2].

Protocol 2: Albumin Purification using Cibacron Blue 3GA-Polyamide Hollow-Fiber Membranes

This protocol is suitable for albumin adsorption from both aqueous solutions and human plasma.

1. Ligand Immobilization:

  • Treat microporous polyamide hollow-fiber membranes with 3 M HCl for 30 minutes.
  • Incubate the membranes with a 10 mg/mL solution of Cibacron Blue 3GA in water at 60°C for 1 hour with stirring.
  • Add a 20% w/v NaCl aqueous solution and continue incubation for another hour.
  • Catalyze the reaction by adding a 25% w/v Na2CO3 solution and incubate at 80°C for 4 hours[3].

2. Adsorption (Binding):

  • The maximum HSA adsorption is observed at pH 5.0[3]. Equilibrate the dye-attached hollow-fibers in a buffer of this pH.
  • Pass the aqueous HSA solution or human plasma through the hollow-fiber membranes.

3. Elution (Desorption):

  • Elute the bound HSA using a 0.1 M Tris-HCl buffer containing either 0.5 M NaSCN or 1.0 M NaCl[3].

Protocol 3: General Protocol for Albumin Purification using this compound-Agarose

This is a general procedure for protein purification using this compound immobilized on an agarose (B213101) matrix. Optimization for albumin purification would be required.

1. Column Preparation and Equilibration:

  • Wash the this compound-Agarose matrix with 3-5 column volumes of water or equilibration buffer.
  • Equilibrate the column with 5-10 column volumes of a suitable buffer (e.g., 0.01 M Tris-HCl, pH 7.5-8.0).

2. Sample Application:

  • Apply the protein solution (typically 1-10 mg/mL) to the column[3].

3. Washing:

  • Wash the column with 5-10 column volumes of equilibration buffer to remove unbound proteins.

4. Elution:

  • Elute the bound protein using a high salt concentration (e.g., equilibration buffer + 1.5 M NaCl)[3]. Other elution methods include changing the pH or using chaotropic agents.

Experimental Workflows

Visualizing the experimental process can aid in understanding the key steps involved in albumin purification with each dye.

Albumin_Purification_Cibacron_Blue_3GA start Start sample_prep Sample Preparation (e.g., Plasma) start->sample_prep equilibration Column Equilibration (Binding Buffer, pH 5.0-5.5) sample_prep->equilibration binding Binding of Albumin to Cibacron Blue 3GA equilibration->binding wash Wash (Remove Unbound Proteins) binding->wash elution Elution (High Salt Buffer, e.g., 1.0 M NaCl) wash->elution purified_albumin Purified Albumin elution->purified_albumin

Albumin Purification Workflow with Cibacron Blue 3GA.

Albumin_Purification_Reactive_Green_19 start Start sample_prep Sample Preparation start->sample_prep equilibration Column Equilibration (e.g., Tris-HCl, pH 7.5-8.0) sample_prep->equilibration binding Binding of Albumin to this compound equilibration->binding wash Wash (Equilibration Buffer) binding->wash elution Elution (e.g., High Salt Buffer) wash->elution purified_albumin Purified Albumin elution->purified_albumin

References

A Comparative Guide to Triazine Dyes in Protein Binding: Featuring Reactive Green 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of triazine dyes in protein binding, with a special focus on Reactive Green 19 alongside other commonly used dyes such as Cibacron Blue 3GA and Procion Red HE-3B. Triazine dyes are synthetic ligands widely employed in affinity chromatography for protein purification due to their cost-effectiveness, high stability, and impressive protein binding capacity.[1][2]

Performance Overview of Triazine Dyes

Triazine dyes exhibit differential binding affinities and specificities towards various proteins. This selectivity is influenced by the dye's molecular structure, the protein's surface characteristics, and the experimental conditions such as pH and ionic strength. While extensive quantitative data for direct comparison is not always available for every dye, qualitative performance and specific applications have been well-documented for several key triazine dyes.

Quantitative Data Summary

The following table summarizes the available quantitative data for the protein binding performance of select triazine dyes. It is important to note that direct comparative studies for this compound are limited in publicly available literature.

DyeTarget ProteinBinding Affinity (Kd)Binding CapacityElution ConditionsReference
This compound Data not availableData not availableData not availableData not available
Cibacron Blue 3GA 5,10-methylenetetrahydrofolate reductase1.2 µMNot specifiedNot specified[1]
Human Serum AlbuminQualitatively strong binding15.5 mg/g (wet adsorbent)1M NaCl[3][4]
DNA AntibodiesQualitatively strong binding>90% binding1.0 M NaCl[4]
Procion Red HE-3B 5,10-methylenetetrahydrofolate reductaseSimilar to Cibacron Blue 3GANot specifiedNot specified[1]
NADP+-dependent dehydrogenasesHigher affinity than Cibacron Blue 3GANot specifiedNot specified[3]

Experimental Methodologies

The data presented in this guide is derived from experiments conducted using dye-ligand affinity chromatography. Below are detailed protocols for key experimental stages.

General Protocol for Dye-Ligand Affinity Chromatography

A standard procedure for protein purification using triazine dye affinity chromatography involves several key steps:

  • Matrix Activation and Dye Immobilization: The process begins with the activation of a support matrix, commonly agarose, to which the triazine dye is covalently coupled.

  • Column Packing and Equilibration: The dye-immobilized matrix is then packed into a chromatography column and equilibrated with a binding buffer suitable for the target protein.

  • Sample Application: The protein sample is loaded onto the column, allowing the target protein to bind to the immobilized dye.

  • Washing: The column is washed with the binding buffer to remove unbound proteins and other impurities.

  • Elution: The bound protein is then eluted from the column using a change in buffer composition, such as an increase in ionic strength (e.g., with NaCl or KCl) or a change in pH.[5][6]

  • Regeneration: The column is regenerated by washing with high and low pH buffers to remove any remaining bound molecules, preparing it for subsequent purification cycles.

Specific Protocol: Determining Binding Affinity by Fluorescence Quenching

Binding affinity (Kd) can be determined by monitoring the quenching of intrinsic protein fluorescence upon titration with the dye.

  • A solution of the purified protein in a suitable buffer is placed in a fluorometer cuvette.

  • The intrinsic tryptophan fluorescence of the protein is excited (e.g., at 280 nm) and the emission spectrum is recorded (e.g., from 300 to 400 nm).

  • Aliquots of a concentrated dye solution are incrementally added to the protein solution.

  • After each addition, the fluorescence emission spectrum is recorded.

  • The decrease in fluorescence intensity at the emission maximum is plotted against the dye concentration.

  • The dissociation constant (Kd) is then calculated by fitting the binding data to a suitable binding isotherm equation.[1]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using Graphviz depict a typical workflow for dye-ligand affinity chromatography and the logical relationship in dye selection.

DyeLigandChromatography cluster_prep Column Preparation cluster_purification Purification Cycle cluster_analysis Analysis & Regeneration Matrix Select Support Matrix (e.g., Agarose) Activation Activate Matrix Matrix->Activation Immobilization Immobilize Triazine Dye Activation->Immobilization Packing Pack Column Immobilization->Packing Equilibration Equilibrate with Binding Buffer Packing->Equilibration Load Load Protein Sample Equilibration->Load Wash Wash Unbound Proteins Load->Wash Elute Elute Target Protein Wash->Elute Collect Collect Fractions Elute->Collect Regeneration Regenerate Column Elute->Regeneration Analysis Analyze Purity & Activity Collect->Analysis Regeneration->Equilibration Reuse

A typical workflow for dye-ligand affinity chromatography.

DyeSelectionLogic cluster_protein Target Protein Properties cluster_dye Triazine Dye Selection Protein Target Protein Cofactor Known Cofactor Binding? (e.g., NAD+, NADP+) Protein->Cofactor Structure Structural Information Protein->Structure CB3GA Cibacron Blue 3GA (Prefers NAD+) Cofactor->CB3GA NAD+ PRHE3B Procion Red HE-3B (Prefers NADP+) Cofactor->PRHE3B NADP+ RG19 This compound Structure->RG19 Empirical testing OtherDyes Other Triazine Dyes Structure->OtherDyes Structure-based selection

Logical considerations for selecting a triazine dye.

Concluding Remarks

Triazine dyes are powerful tools for protein purification, offering a balance of selectivity, capacity, and affordability. While Cibacron Blue 3GA and Procion Red HE-3B are well-characterized for their interactions with nucleotide-binding proteins, the performance of other dyes like this compound is less documented in comparative studies. The choice of dye should be guided by the specific properties of the target protein and may require empirical screening to identify the optimal ligand for a given purification challenge. Further quantitative studies are needed to fully elucidate the comparative performance of a wider range of triazine dyes, which will undoubtedly enhance their application in research and biopharmaceutical development.

References

A comparative study of the fastness properties of different reactive dyes on cotton.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fastness properties of different classes of reactive dyes on cotton fabric. The information is supported by experimental data from various studies, offering insights into the performance of these dyes in terms of their resistance to washing, light, and rubbing.

Introduction to Reactive Dyes

Reactive dyes are a popular choice for dyeing cellulosic fibers like cotton due to their ability to form a strong, covalent bond with the fiber. This chemical bonding results in excellent wet fastness properties.[1] Reactive dyes are broadly classified based on their reactive groups, which dictate their reactivity, application temperature, and overall fastness performance. Key classes include Monochlorotriazine (MCT), Dichlorotriazine (DCT), Vinyl Sulfone (VS), and Bifunctional reactive dyes.

Comparative Fastness Properties

The fastness properties of reactive dyes are critical indicators of their performance and durability. These properties are primarily assessed in three key areas: wash fastness, light fastness, and rubbing fastness.

Data Presentation

The following tables summarize the fastness properties of different reactive dyes on cotton, compiled from various research findings. It is important to note that the dyeing process, including the concentration of dye, salt, and alkali, can significantly influence the fastness ratings.[1]

Table 1: Comparison of Conventional (Remazol) vs. Modern (Avitera) Reactive Dyes

Fastness PropertyConventional Reactive Dye (Remazol - VS type)Modern Reactive Dye (Avitera)
Wash Fastness (Color Change)Good (4)Excellent (4-5)
Wash Fastness (Staining)Good (4)Excellent (4-5)
Rubbing Fastness (Dry)Very Good (4-5)Excellent (5)
Rubbing Fastness (Wet)Good to Very Good (3-4)Very Good (4)
Light Fastness Fair to Moderate (3-4)Moderate (4)

Source: Compiled from studies comparing conventional and Avitera reactive dyes.[2][3][4]

Table 2: General Fastness Properties of Different Reactive Dye Classes

Reactive Dye ClassWash FastnessLight FastnessRubbing Fastness (Wet)Key Characteristics
Monochlorotriazine (MCT) Very Good to Excellent (4-5)Moderate to Good (4-5)Good (3-4)Hot dyeing type, good leveling properties.
Dichlorotriazine (DCT) Good to Very Good (4)Moderate (3-4)Moderate to Good (3)Cold dyeing type, higher reactivity than MCT.
Vinyl Sulfone (VS) Very Good to Excellent (4-5)Fair to Good (3-5)Good (3-4)Versatile application temperatures, good fixation.[5]
Bifunctional Excellent (5)Good to Very Good (4-5)Very Good (4)High fixation rates, good all-round fastness.[6][7]

Note: The ratings are on a scale of 1 to 5 for wash and rubbing fastness (where 5 is excellent) and on a scale of 1 to 8 for light fastness (where 8 is excellent).[8] The light fastness of reactive dyes is significantly influenced by the chromophore structure.[9] These are general ratings and can vary based on specific dye chemistry and application conditions.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of reactive dye fastness properties on cotton.

experimental_workflow Experimental Workflow for Fastness Property Evaluation cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_testing Fastness Testing cluster_analysis Data Analysis scouring Scouring & Bleaching mercerization Mercerization scouring->mercerization dye_prep Dye Solution Preparation mercerization->dye_prep dyeing Dyeing of Cotton Fabric dye_prep->dyeing washing_off Washing Off & Soaping dyeing->washing_off wash_fastness Wash Fastness (ISO 105-C06) washing_off->wash_fastness light_fastness Light Fastness (ISO 105-B02) washing_off->light_fastness rubbing_fastness Rubbing Fastness (ISO 105-X12) washing_off->rubbing_fastness assessment Grey Scale / Blue Wool Scale Assessment wash_fastness->assessment light_fastness->assessment rubbing_fastness->assessment comparison Comparative Analysis of Results assessment->comparison

Caption: Workflow for evaluating reactive dye fastness on cotton.

Experimental Protocols

Detailed methodologies for the key fastness tests are provided below, based on International Organization for Standardization (ISO) standards.

Wash Fastness Test (ISO 105-C06)

This test determines the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: Launder-Ometer or a similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Procedure:

    • A dyed cotton specimen is stitched together with a multifibre fabric.

    • The composite specimen is placed in a stainless-steel container with a specified amount of detergent solution and stainless-steel balls (to simulate mechanical action).

    • The container is then rotated in the Launder-Ometer at a specified temperature (e.g., 40°C, 60°C) for a specific duration (e.g., 30 minutes).

    • After the washing cycle, the specimen is rinsed and dried.

    • The change in color of the dyed specimen and the degree of staining on the multifibre fabric are assessed using the Grey Scale for Color Change and the Grey Scale for Staining, respectively.

Light Fastness Test (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Apparatus: Xenon arc lamp apparatus with controlled humidity and temperature.

  • Procedure:

    • A portion of the dyed cotton specimen is partially covered with an opaque mask.

    • The specimen, along with a set of Blue Wool standards (references with known lightfastness), is exposed to the light from the xenon arc lamp under specified conditions of temperature and humidity.

    • The exposure is continued until a specified change in color is observed on the Blue Wool standards.

    • The light fastness of the specimen is then rated by comparing the change in color of the exposed portion to the unexposed portion with the fading of the Blue Wool standards. The rating is given on a scale of 1 (very poor) to 8 (excellent).

Rubbing Fastness Test (ISO 105-X12)

This test assesses the degree of color transfer from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: Crockmeter.

  • Procedure:

    • A specimen of the dyed cotton fabric is mounted on the base of the Crockmeter.

    • A square of standard white cotton rubbing cloth is fixed to the rubbing finger of the Crockmeter.

    • The rubbing finger is then moved back and forth over the dyed specimen with a specified pressure for a set number of cycles (typically 10).

    • The test is performed under both dry and wet conditions (with the rubbing cloth wetted to a specific moisture content).

    • The degree of staining on the white rubbing cloth is assessed using the Grey Scale for Staining.

Conclusion

The selection of a reactive dye for a specific application on cotton depends on the desired fastness properties. Bifunctional reactive dyes generally offer the highest all-around fastness, making them suitable for applications requiring high durability. Modern reactive dyes, such as the Avitera series, also demonstrate superior fastness properties compared to conventional reactive dyes, along with environmental benefits. While Vinyl Sulfone and Monochlorotriazine dyes provide good to excellent fastness, their performance can be influenced by the specific dye structure and dyeing conditions. For applications where high lightfastness is critical, the choice of chromophore within the reactive dye molecule is a key consideration. The experimental protocols outlined in this guide provide a standardized basis for the comparative evaluation of these dyes, enabling informed decisions in research and development.

References

Unraveling the Genotoxic Profile of Reactive Green 19 in Comparison to Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the genotoxic potential of the azo dye Reactive Green 19 (RG19) reveals a complex profile that varies with the experimental model, highlighting the intricate nature of dye toxicology. This guide provides a comparative overview of the genotoxicity of RG19 alongside other notable azo dyes, supported by experimental data and detailed methodologies for key assays, to inform researchers, scientists, and drug development professionals.

Azo dyes, characterized by the presence of one or more azo (-N=N-) bonds, are widely used in the textile, food, and cosmetic industries. However, their potential to induce genetic damage, or genotoxicity, is a significant concern. The biotransformation of azo dyes can lead to the formation of aromatic amines, which are known to be mutagenic and carcinogenic.

Comparative Genotoxicity of Azo Dyes

The genotoxicity of this compound and other selected azo dyes has been evaluated across various in vitro and in vivo models. The following table summarizes key findings from a range of studies, providing a comparative look at their potential to induce DNA damage, gene mutations, and chromosomal aberrations. It is important to note that the genotoxic potential of these dyes can be influenced by the specific cell type, metabolic activation system, and the experimental conditions used in each study.

DyeChemical ClassAssayCell/OrganismKey FindingsReference(s)
This compound AzoComet Assay3D Human Dermal EquivalentGenotoxic in a dose-responsive manner.[1][2][3]
Comet AssayNormal Human Dermal Fibroblasts (NHDF)Non-genotoxic.[1][3]
Ames TestSalmonella typhimuriumWeak mutagenic potential in its formulated form.[4]
Micronucleus AssayHaCaT and HepaRG cellsNot genotoxic.[5][6]
Disperse Red 1 AzoMicronucleus AssayHuman Lymphocytes & HepG2 cellsIncreased micronuclei frequencies.[7]
Micronucleus AssayMouse Bone MarrowIncreased frequencies of micronucleated polychromatic erythrocytes at 0.5 and 50 mg/kg bw.[1]
Comet AssayMouse LiverIncreased primary DNA damage at 0.005 mg/kg bw.[1]
Sudan I AzoComet Assay & Micronucleus TestHepG2 cellsDose-dependent increase in DNA migration and micronuclei frequencies (25-100 µM).[8]
Reactive Red 120 AzoAmes Test & Comet AssayS. typhimurium & NHDFNon-mutagenic and non-genotoxic.[9]
Reactive Orange 16 AzoMicronucleus AssayHaCaT and HepaRG cellsNot genotoxic.[5][6]

Experimental Protocols

The assessment of genotoxicity relies on a battery of well-established assays. Below are detailed methodologies for three key experiments commonly employed in the evaluation of azo dyes.

The Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the chosen cell line or tissue.

  • Embedding: Approximately 1 x 10^5 cells/mL are mixed with low melting point agarose (B213101) at 37°C and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate from the nucleus. Broken DNA fragments migrate faster, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Analysis: Comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail (% Tail DNA) and the tail moment using specialized software.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

  • Strain Selection: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift or base-pair substitutions).

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation, which is often required for the conversion of pro-mutagens into active mutagens. For azo dyes, a modified protocol including flavin mononucleotide (FMN) is often necessary to facilitate the reductive cleavage of the azo bond.[10][11]

  • Exposure: The bacterial strains are exposed to various concentrations of the test dye in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

The micronucleus assay detects chromosomal damage by identifying small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Cell Culture and Treatment: A suitable cell line (e.g., human lymphocytes, CHO, HepG2) is cultured and exposed to different concentrations of the test dye.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis (the final stage of cell division), resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

  • Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is stained with a suitable dye (e.g., Giemsa or a fluorescent dye), and the nuclei are counterstained.

  • Scoring: The frequency of micronuclei is determined by scoring a predefined number of binucleated cells (typically 1000-2000) under a microscope. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in genotoxicity testing of azo dyes, the following diagrams have been generated.

Genotoxicity_Workflow cluster_0 Initial Screening cluster_1 Chromosomal Damage Assessment cluster_2 Data Analysis & Risk Assessment Ames Ames Test (Mutagenicity) Micronucleus In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) Ames->Micronucleus If Positive Comet Comet Assay (DNA Damage) Comet->Micronucleus If Positive Analysis Dose-Response Analysis Micronucleus->Analysis Risk Genotoxic Risk Assessment Analysis->Risk TestCompound Test Azo Dye TestCompound->Ames TestCompound->Comet

Caption: A generalized workflow for the genotoxicity assessment of azo dyes.

Azo_Dye_Activation AzoDye Azo Dye (Pro-mutagen) MetabolicActivation Metabolic Activation (e.g., Liver S9, Azoreductases) AzoDye->MetabolicActivation AromaticAmine Aromatic Amines (Reactive Metabolites) MetabolicActivation->AromaticAmine DNABinding Covalent Binding to DNA AromaticAmine->DNABinding DNAAdducts DNA Adducts DNABinding->DNAAdducts Genotoxicity Genotoxic Effects (Mutations, Chromosomal Aberrations) DNAAdducts->Genotoxicity

Caption: Metabolic activation of azo dyes leading to genotoxicity.

References

Bioremediation efficiency of different microorganisms on Reactive Green 19.

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry is a significant contributor to water pollution, with azo dyes like Reactive Green 19 (RG19) being a primary concern due to their complex aromatic structures and low biodegradability. Bioremediation offers a cost-effective and environmentally friendly alternative to conventional physicochemical treatments for the removal of these recalcitrant pollutants. This guide provides a comparative analysis of the efficiency of different microorganisms—bacteria, fungi, and algae—in the bioremediation of this compound, supported by experimental data.

Comparative Efficiency of Microorganisms

The effectiveness of bioremediation is highly dependent on the type of microorganism and the operational conditions. Bacteria, fungi, and algae have all demonstrated the ability to decolorize and degrade RG19, primarily through enzymatic actions.

Bacteria have been extensively studied for their dye-degrading capabilities. Species such as Pseudomonas aeruginosa, Bacillus megaterium, and Bacillus velezensis, as well as bacterial consortia, have shown high decolorization efficiencies.[1][2][3] Bacterial degradation of azo dyes is often initiated by an azoreductase enzyme that cleaves the azo bond (-N=N-), typically under anaerobic or microaerophilic conditions.[4] This initial step breaks down the dye molecule into smaller, often colorless, aromatic amines, which can then be further mineralized under aerobic conditions.[5]

Fungi , particularly white-rot fungi like Trametes versicolor and Pleurotus ostreatus, are proficient degraders of a wide range of organic pollutants, including dyes.[6][7] Their efficacy stems from the secretion of powerful extracellular ligninolytic enzymes such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases.[8] These enzymes are non-specific and can oxidize a broad spectrum of substrates, making them highly effective against complex dye structures.[9]

Algae , such as Chlorella vulgaris, contribute to dye removal through biosorption and enzymatic degradation.[10][11] The algal biomass can adsorb dye molecules onto its surface, while some species also possess enzymes like azoreductase that can break down the dye.[9][12] Algae-based remediation, or phycoremediation, is considered a sustainable approach as it can be coupled with biofuel production.[13][14]

Quantitative Data on Bioremediation Efficiency

The following table summarizes the quantitative data from various studies on the bioremediation of this compound by different microorganisms.

Microorganism/ConsortiumInitial Dye Concentration (mg/L)Incubation TimeDecolorization Efficiency (%)Key ConditionsReference
Pseudomonas aeruginosa509 days94pH 7, 37°C[1]
Bacillus megateriumNot Specified48 hours92.3pH 11.3, 37°C[2]
Bacillus velezensisNot Specified48 hours84.2pH 11.3, 37°C[2]
Bacterial Consortium (Zobellella taiwanensis & Bacillus pumilus)10024 hours>97pH 8.3, 32.04°C[3]
Trametes versicolor U97 (Free cells)Not SpecifiedNot Specified~44Agitation and non-agitation[6]
Pleurotus ostreatus (grown on sorghum)Not SpecifiedNot SpecifiedNot Specified for RG19 alone-[7]
Chlorella vulgaris (Decolorization)Not Specified48 hoursUp to 99.9pH 11.3, 30°C
Chlorella vulgaris (Adsorption)Not Specified14 days68.1 - 97.8pH 11.3, 30°C

Experimental Protocols

The general methodology for assessing the bioremediation of this compound involves several key steps, from the isolation and preparation of the microbial culture to the analysis of dye degradation.

Microorganism and Culture Conditions
  • Bacterial Studies: Bacteria are typically isolated from textile effluent or dye-contaminated soil.[1][15] The isolated strains are then cultured in a nutrient-rich medium (e.g., Nutrient Broth) and subsequently transferred to a mineral salt medium (MSM) containing this compound for decolorization experiments.[16] Incubation is often carried out at a specific pH and temperature, for instance, pH 7 and 37°C for P. aeruginosa.[1]

  • Fungal Studies: White-rot fungi like Trametes versicolor can be grown in a liquid medium such as malt (B15192052) extract liquid medium.[6] For bioremediation studies, the fungal mycelium is introduced into a medium containing the dye.

  • Algal Studies: Microalgae like Chlorella vulgaris are cultivated in a suitable medium like Bold's Basal Medium (BBM).[10] The algal culture is then exposed to the dye solution under controlled conditions of light, temperature, and pH.

Decolorization Assay

The core of the experimental protocol is the decolorization assay. A known concentration of this compound is added to the microbial culture in a liquid medium. The flasks are incubated under specific conditions (e.g., static or shaking, defined temperature and pH). At regular intervals, aliquots of the culture medium are withdrawn, centrifuged to remove the microbial biomass, and the absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the maximum wavelength of the dye (around 635 nm for RG19).[1] The percentage of decolorization is then calculated using the following formula:

Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Biodegradation Analysis

To confirm that the color removal is due to degradation and not just adsorption, further analytical techniques are employed. These include:

  • UV-Vis Spectroscopy: Changes in the UV-Vis spectrum of the dye solution over time can indicate the breakdown of the chromophore.

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify changes in the functional groups of the dye molecule, providing evidence of biodegradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent dye and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to identify the chemical structure of the intermediate and final degradation products.[3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the bioremediation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Microbial Culture (Bacteria/Fungi/Algae) Inoculation Inoculation into Mineral Salt Medium + Dye Culture->Inoculation Media Growth Medium Preparation Media->Inoculation Dye This compound Stock Solution Dye->Inoculation Incubation Incubation (Controlled pH, Temp, Time) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Spectro UV-Vis Spectrophotometry (Decolorization %) Centrifugation->Spectro Advanced_Analysis Biodegradation Analysis (FTIR, HPLC, GC-MS) Spectro->Advanced_Analysis

Caption: A generalized workflow for a bioremediation study of this compound.

Signaling Pathways in Azo Dye Biodegradation

The microbial degradation of azo dyes involves a series of enzymatic reactions. While specific signaling pathways for this compound are not extensively detailed in the provided literature, the general mechanism for bacterial azo dye reduction is understood to involve flavin-dependent azoreductases. These enzymes transfer reducing equivalents (from NADH or NADPH) to the azo bond, leading to its cleavage. The expression of these azoreductases can be induced by the presence of the azo dyes themselves.

The following diagram illustrates a simplified logical relationship in the bacterial degradation of an azo dye.

Signaling_Pathway AzoDye Azo Dye (e.g., RG19) Cell Bacterial Cell AzoDye->Cell Azoreductase Azoreductase (Enzyme) AzoDye->Azoreductase Substrate Cell->Azoreductase Induces Expression Amines Aromatic Amines (Colorless) Azoreductase->Amines Catalyzes Cleavage NADH NADH/NADPH NADH->Azoreductase Provides Reducing Equivalents Mineralization Further Degradation (Mineralization) Amines->Mineralization

Caption: Simplified pathway of bacterial azo dye degradation.

References

A Comparative Guide to Large-Scale Protein Purification: Cost-Benefit Analysis of Reactive Green 19

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting an optimal purification strategy is a critical decision that balances cost, yield, purity, and scalability. Dye-ligand affinity chromatography, a subset of affinity chromatography, offers a compelling alternative to more traditional methods. This guide provides an in-depth cost-benefit analysis of using Reactive Green 19, a synthetic triazine dye, for large-scale protein purification, comparing its performance against other common techniques.

This compound functions as a biomimetic ligand, mimicking the structure of biological cofactors like NAD+ or ATP. This allows it to bind to a variety of proteins, including dehydrogenases, kinases, and albumin, making it a versatile tool for protein capture and purification.

Performance Comparison of Purification Strategies

The economic viability of any large-scale purification process is heavily influenced by the choice of chromatography resin and overall process efficiency.[1] Downstream processing often represents the most significant portion of total manufacturing costs.[2] this compound offers a potentially cost-effective solution, particularly when compared to highly specific but expensive affinity tags.[3][4]

Purification StrategyPrincipleTypical Binding CapacityPurity Achieved (Single Step)Typical YieldRelative Cost (Resin)Scalability & Reusability
This compound Biomimetic Affinity (Triazine Dye)10-20 mg/mL (e.g., BSA)Moderate to High (e.g., 47-fold for Lysozyme[5])High (87-90% for Lysozyme[5])Low to MediumExcellent; stable for multiple cycles[5]
Cibacron Blue 3G-A Biomimetic Affinity (Anthraquinone Dye)5-15 mg/mL (e.g., Albumin)Moderate to HighHighLow to MediumExcellent; widely used for albumin and dehydrogenases[6]
His-Tag (IMAC) Metal Chelation AffinityHigh (up to 40 mg/mL)Moderate; often requires a polishing step[4][7]Good to HighLowExcellent; one of the most common and cost-effective tags[3][6]
GST-Tag Enzyme-Substrate Affinity~8-10 mg/mLHighGoodMediumGood; tag can enhance solubility but is large (26 kDa)[6]
Ion Exchange (IEX) Charge-Based InteractionVery High (>100 mg/mL)Low to Moderate; depends on sample complexityVery High (>90%)LowExcellent; a standard workhorse for capture and polishing[8]
Antibody/Protein A/G Immunoaffinity5-40 mg/mLVery High to HomogeneityGood to HighVery HighGood, but can be sensitive to harsh regeneration conditions

Key Experimental Protocols

Detailed and reproducible protocols are essential for successful protein purification. Below are methodologies for this compound affinity chromatography and, for comparison, a standard His-tag purification.

This protocol is a general guideline for purifying proteins using a pre-packed this compound agarose (B213101) column. Optimization of pH, ionic strength, and elution conditions is recommended for each specific protein.

Materials:

  • This compound-Agarose column

  • Equilibration/Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Wash Buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, pH 7.5)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5 or a specific counter-ligand like ATP/NADH)

  • Regeneration Buffer (e.g., 6 M Urea or 0.1 M NaOH, followed by extensive washing)

  • Clarified protein lysate

Methodology:

  • Column Equilibration: Equilibrate the this compound column with 5-10 column volumes (CV) of Equilibration/Binding Buffer at a linear flow rate recommended by the manufacturer.

  • Sample Loading: Load the clarified protein lysate onto the column. The optimal flow rate should be determined empirically to maximize binding. Collect the flow-through fraction for analysis.

  • Washing: Wash the column with 10-15 CV of Wash Buffer to remove unbound and weakly bound contaminants. The high salt concentration in the wash buffer helps to disrupt non-specific ionic interactions.

  • Elution: Elute the target protein using Elution Buffer. This can be achieved by increasing the ionic strength (e.g., with a high salt concentration) or by using a competitive counter-ligand (e.g., 1-10 mM NAD+/NADH for dehydrogenases). Collect fractions and monitor protein concentration using A280nm absorbance.

  • Analysis: Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess purity and yield.

  • Regeneration: Regenerate the column by washing with 3-5 CV of Regeneration Buffer, followed immediately by 5-10 CV of Equilibration/Binding Buffer to prepare it for the next run or for storage in an appropriate solution (e.g., 20% ethanol). Studies have shown consistent binding capacity after multiple cycles of use.[5]

This protocol outlines the purification of a hexa-histidine (His6)-tagged protein using a Nickel-NTA (Ni-NTA) resin.[9]

Materials:

  • Ni-NTA Agarose column

  • Lysis/Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Clarified lysate containing His-tagged protein

Methodology:

  • Column Equilibration: Equilibrate the Ni-NTA column with 5-10 CV of Lysis/Binding Buffer.

  • Sample Loading: Load the clarified lysate onto the column.

  • Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with Elution Buffer, which contains a high concentration of imidazole to compete with the His-tag for binding to the nickel ions.[10] Collect fractions.

  • Analysis: Assess purity and yield of all fractions via SDS-PAGE.

Visualizing Mechanisms and Workflows

Understanding the underlying principles and processes is facilitated by visual diagrams. The following are generated using Graphviz (DOT language) and adhere to the specified design constraints.

cluster_0 Biomimetic Interaction RG19 This compound (Triazine Dye) BindingSite Cofactor Binding Site RG19->BindingSite Mimics Shape & Charge Distribution Cofactor Natural Cofactor (e.g., NAD+, ATP) Cofactor->BindingSite Natural Ligand Protein Target Protein (e.g., Dehydrogenase) Lysate Crude Protein Lysate Clarify Clarification (Centrifugation/Filtration) Lysate->Clarify Load Load Sample Clarify->Load Column This compound Column Wash Wash Unbound Proteins Column->Wash Bind Regen Regenerate Column Column->Regen Load->Column Elute Elute Target Protein Wash->Elute FT_Waste Flow-through & Wash (Impurities) Wash->FT_Waste Purified Purified Protein Elute->Purified Regen->Load Reuse cluster_costs Cost Factors cluster_performance Performance Factors ResinCost Resin Cost & Lifetime (Reusability) Decision Process Viability ResinCost->Decision BufferCost Buffer & Reagent Consumption BufferCost->Decision LaborCost Labor & Process Time LaborCost->Decision Yield Product Yield (%) Yield->Decision Purity Final Purity (%) & Need for Polishing Purity->Decision Capacity Binding Capacity (mg/mL) Capacity->Decision

References

Comparing the photostability of Reactive Green 19 with other fluorescent dyes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is a critical decision in the design of reliable and reproducible fluorescence-based assays. Among the key performance attributes of a fluorophore, photostability—its resistance to photochemical degradation upon exposure to light—is paramount for applications requiring long-term or high-intensity illumination, such as live-cell imaging and high-throughput screening.

Quantitative Comparison of Photostability

The photostability of a fluorescent dye can be quantified by its photobleaching quantum yield (Φb). This value represents the probability that an excited fluorophore will undergo irreversible photodegradation. A lower photobleaching quantum yield indicates higher photostability. The following table summarizes the key photophysical properties related to the photostability of Fluorescein, Rhodamine B, and Alexa Fluor 488.

Fluorescent DyeMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Photobleaching Quantum Yield (Φb)Relative Photostability
Fluorescein (FITC)~75,000~0.92High (e.g., ~10⁻⁴ - 10⁻⁵)Low
Rhodamine B~110,000~0.31Moderate (e.g., ~10⁻⁶)Moderate
Alexa Fluor 488~71,000~0.92Low (e.g., ~10⁻⁷)High

Note: The photobleaching quantum yields can vary depending on the experimental conditions (e.g., solvent, oxygen concentration, intensity of illumination).

Observations:

  • Alexa Fluor 488 exhibits the highest photostability among the compared dyes, with a significantly lower photobleaching quantum yield.[1] This makes it an excellent choice for demanding imaging applications that require prolonged or intense light exposure.[1]

  • Rhodamine B is more photostable than Fluorescein.[1]

  • Fluorescein is known to be susceptible to photobleaching, which can limit its use in experiments requiring long-term imaging.[1][2]

Mechanisms of Photobleaching

Photobleaching is an irreversible process that renders a fluorophore non-fluorescent. The primary mechanism involves the photochemical alteration of the dye's structure, often initiated from the excited triplet state. Upon excitation, a fluorophore transitions from its ground singlet state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can either relax back to the ground state by emitting a photon (fluorescence) or transition to a long-lived triplet state (T₁). In the triplet state, the fluorophore is more susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically damage the dye and cause it to lose its fluorescence.

G General Mechanism of Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Non-Fluorescent State T1->Bleached Reaction with O₂ (Photobleaching) G Experimental Workflow for Photostability Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sample Prepare Dilute Dye Solutions (Sample and Standard) measure_abs Measure Absorbance (Abs < 0.05) prep_sample->measure_abs initial_fluor Measure Initial Fluorescence (F₀) measure_abs->initial_fluor illuminate Continuous Illumination (Constant Intensity) initial_fluor->illuminate record_fluor Record Fluorescence Decay F(t) illuminate->record_fluor fit_curve Fit Decay Curve to F(t) = F₀ * e^(-kb*t) record_fluor->fit_curve calc_yield Calculate Photobleaching Quantum Yield (Φb) fit_curve->calc_yield

References

A Researcher's Guide to Protein Cross-Reactivity with Reactive Dye Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various proteins with different reactive dye ligands. Understanding these interactions is crucial for applications ranging from protein purification and analysis to the development of novel therapeutics. This document summarizes quantitative data, details key experimental protocols, and visualizes essential workflows to aid in the selection and application of reactive dyes in your research.

Introduction to Protein-Dye Interactions

Reactive dyes, originally developed for the textile industry, have become invaluable tools in biotechnology and drug discovery. Their ability to bind a wide range of proteins with varying affinities makes them useful for affinity chromatography, where they can act as pseudo-affinity ligands.[1][2] The interaction between a protein and a reactive dye is complex and can involve a combination of electrostatic, hydrophobic, and hydrogen bonding forces.[3] This multi-faceted binding mechanism contributes to the broad specificity and, consequently, the cross-reactivity observed with these ligands.

The structure of the dye molecule, particularly the chromophore and the reactive group (often a triazine ring), plays a significant role in determining its binding profile.[3] Common reactive dyes used in protein applications include Cibacron Blue 3G-A, Procion Red HE-3B, and Reactive Green 19. While some dyes exhibit a preference for certain protein classes, such as nucleotide-dependent enzymes, significant cross-reactivity with other proteins is frequently observed.[4][5] This guide aims to provide a comparative overview of these interactions to inform experimental design and interpretation.

Comparative Analysis of Protein-Dye Binding Affinity

The following table summarizes the binding affinities of several common proteins with different reactive dye ligands. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction. It is important to note that binding affinity can be influenced by experimental conditions such as pH, ionic strength, and the presence of metal ions.[6]

ProteinReactive Dye LigandDissociation Constant (Kd)Comments
Albumin (Human Serum) Cibacron Blue F3G-AStrong binding (Kd in µM range)Binds tightly, often used for albumin depletion from plasma samples.[7]
Albumin (Human Serum) Procion Red HE-3BWeaker interaction than with Cibacron Blue F3G-ACan be used for purification of other proteins by allowing albumin to flow through.[7]
Lysozyme Cibacron Blue F3G-A0.0506 - 0.0845 mg/mLBinding capacity increases with temperature, suggesting chemical interactions and potential new binding site formation.[8]
Yeast Alcohol Dehydrogenase Procion Turquoise MXGNot specified, but high affinityA dynamic binding capacity of 107.6 units/g of resin was determined.[9]
Lactate Dehydrogenase Dichlorotriazine dyesIrreversible inactivationThese dyes act as affinity labels for nucleotide-dependent enzymes.[4]
Glucose-6-Phosphate Dehydrogenase Dichlorotriazine dyesIrreversible inactivationCompetitive with NADP+.[4]
Hexokinase Dichlorotriazine dyesIrreversible inactivationCompetitive with ATP.[4]
Hexokinase (Yeast) Cibacron Blue F3G-A250 µMBinding is enhanced by the presence of bivalent metal ions like Zn2+.[5]
α-Fetoprotein (Human) Cibacron Blue F3G-AStrongest adsorption among tested dyesInteraction strength depends on the degree of dye substitution on the gel.[7]
α-Fetoprotein (Human) Procion Red HE-3BRelatively weak interactionCan be utilized for the enrichment of α-fetoprotein through negative chromatography.[7]

Experimental Protocols

Accurate assessment of protein-dye cross-reactivity relies on robust experimental methodologies. Below are detailed protocols for key techniques used to quantify these interactions.

Affinity Chromatography

This technique is used to separate and purify proteins based on their specific binding to an immobilized ligand (the reactive dye).

experimental_workflow cluster_prep Column Preparation cluster_run Chromatography Run cluster_analysis Analysis prep1 Swell and degas chromatography resin prep2 Pack the column with the resin prep1->prep2 prep3 Equilibrate column with binding buffer prep2->prep3 run1 Load protein sample onto the column prep3->run1 run2 Wash column to remove unbound proteins run1->run2 run3 Elute bound proteins with elution buffer run2->run3 analysis1 Collect and analyze fractions (e.g., SDS-PAGE, UV-Vis) run3->analysis1 analysis2 Determine protein concentration and purity analysis1->analysis2

Affinity Chromatography Workflow

Materials:

  • Chromatography column

  • Reactive dye-immobilized resin (e.g., Cibacron Blue Sepharose)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Elution Buffer (e.g., Binding Buffer + 1 M NaCl, or a specific competing ligand)

  • Protein sample

Protocol:

  • Column Preparation:

    • Prepare a slurry of the dye-affinity resin in the Binding Buffer.

    • Pack the column with the resin, ensuring no air bubbles are trapped.

    • Wash the column with 5-10 column volumes of Binding Buffer to equilibrate the resin.

  • Sample Application:

    • Load the protein sample onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with 5-10 column volumes of Binding Buffer to remove any unbound or weakly bound proteins.

  • Elution:

    • Elute the bound proteins by applying the Elution Buffer. This can be done using a step or gradient elution.

  • Analysis:

    • Collect fractions throughout the process and analyze them for protein content (e.g., by measuring absorbance at 280 nm) and purity (e.g., by SDS-PAGE).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (dye) to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

itc_workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep1 Prepare protein solution in buffer exp1 Load protein into the sample cell prep1->exp1 prep2 Prepare dye ligand solution in the same buffer exp2 Load dye ligand into the injection syringe prep2->exp2 exp1->exp2 exp3 Titrate dye into the protein solution exp2->exp3 analysis1 Measure heat changes after each injection exp3->analysis1 analysis2 Generate a binding isotherm analysis1->analysis2 analysis3 Fit the data to a binding model to determine Kd, n, and ΔH analysis2->analysis3

Isothermal Titration Calorimetry Workflow

Materials:

  • Isothermal Titration Calorimeter

  • Purified protein solution

  • Reactive dye solution

  • Dialysis buffer

Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the dye ligand extensively against the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and dye solutions.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe.

    • Load the protein solution into the sample cell and the dye solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the dye solution into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of dye to protein.

    • Fit the resulting binding isotherm to a suitable binding model to calculate the thermodynamic parameters (Kd, n, ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (protein) to an immobilized ligand (dye) in real-time.

spr_workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis prep1 Activate the sensor chip surface prep2 Immobilize the reactive dye ligand prep1->prep2 prep3 Block remaining active sites prep2->prep3 bind1 Inject protein solution (analyte) over the surface prep3->bind1 bind2 Monitor association in real-time bind1->bind2 bind3 Inject running buffer to monitor dissociation bind2->bind3 analysis1 Generate sensorgrams (response vs. time) bind3->analysis1 analysis2 Fit the data to kinetic models analysis1->analysis2 analysis3 Determine association (ka), dissociation (kd), and affinity (Kd) constants analysis2->analysis3

Surface Plasmon Resonance Workflow

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Reactive dye ligand

  • Purified protein analyte

  • Running buffer (e.g., HBS-EP)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the reactive dye solution over the activated surface to achieve covalent immobilization.

    • Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active sites.

  • Binding Measurement:

    • Inject a series of concentrations of the protein analyte over the sensor surface and a reference flow cell.

    • Monitor the binding response (in Resonance Units, RU) during the association phase.

    • Switch to running buffer to monitor the dissociation of the protein from the immobilized dye.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Logical Relationships in Protein-Dye Interactions

The interaction between a protein and a reactive dye ligand is governed by a combination of factors, leading to a spectrum of binding affinities and specificities.

logical_relationships cluster_protein cluster_dye cluster_conditions Protein Protein Properties Interaction Protein-Dye Interaction Protein->Interaction p1 Amino Acid Composition p2 Surface Charge Distribution p3 Hydrophobic Patches p4 Presence of Binding Pockets (e.g., nucleotide-binding sites) Dye Dye Properties Dye->Interaction d1 Chromophore Structure (e.g., anthraquinone, azo) d2 Reactive Group (e.g., triazine) d3 Sulfonic Acid Groups Conditions Experimental Conditions Conditions->Interaction c1 pH c2 Ionic Strength c3 Temperature c4 Presence of Metal Ions

Factors Influencing Protein-Dye Interactions

Conclusion

The cross-reactivity of proteins with reactive dye ligands is a complex phenomenon that can be both a powerful tool and a potential challenge in experimental design. While dyes like Cibacron Blue 3G-A show a strong affinity for a broad range of proteins, others, such as Procion Red HE-3B, can exhibit more selective interactions. A thorough understanding of the principles of these interactions, coupled with the application of quantitative analytical techniques, is essential for leveraging the full potential of reactive dyes in research and development. This guide provides a foundational framework for comparing and selecting appropriate dye ligands and for designing experiments to characterize their interactions with target proteins. Researchers are encouraged to perform their own screening and characterization experiments under their specific experimental conditions to ensure optimal results.

References

Advanced Oxidation Processes for Reactive Green 19 Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective removal of textile dyes like Reactive Green 19 (RG19) from wastewater is a significant environmental challenge due to their complex aromatic structures and resistance to conventional treatment methods. Advanced Oxidation Processes (AOPs) have emerged as a promising solution, utilizing highly reactive hydroxyl radicals (•OH) to degrade these recalcitrant pollutants. This guide provides an objective comparison of the efficacy of various AOPs for RG19 removal, supported by experimental data.

Comparative Efficacy of Advanced Oxidation Processes

The following table summarizes the performance of different AOPs in degrading this compound, based on published experimental data. The efficiency of these processes is influenced by various operational parameters.

Advanced Oxidation Process (AOP)Catalyst/ReagentsInitial Dye Conc. (mg/L)pHReaction Time (min)Degradation Efficiency (%)TOC/COD Removal (%)Reference
Photocatalysis CdO-TiO₂ nanocomposite757.518094.53 (Decolorization)Not Specified
nano ZnONot Specified8160100 (Decolorization)Not Specified
Ozonation O₃Not SpecifiedNot SpecifiedNot Specified75 (Color Removal)10 (COD Removal)
O₃/S₂O₈²⁻1009Not SpecifiedComplete DecolorizationNot Specified
O₃/UV5241054Complete DecolorizationNot Specified
UV/H₂O₂ UV/H₂O₂Not SpecifiedOptimal20Complete Decolorization>63 (TOC Removal)
Photo-Fenton Fe²⁺/H₂O₂/UVNot Specified390Not Specified95 (TOC Removal)
Anodic Oxidation Boron-Doped Diamond (BDD) ElectrodeNot Specified3-11<30Complete DecolorizationNot Specified

Experimental Protocols

Detailed methodologies for the key AOPs are provided below to facilitate the replication of these experiments.

Photocatalytic Degradation using CdO-TiO₂ Nanocomposite
  • Catalyst Synthesis: CdO-TiO₂ nanocomposites are synthesized via the sol-gel method. Precursors, such as cadmium acetate (B1210297) and titanium isopropoxide, are hydrolyzed separately at 80°C. The pH is adjusted using 0.1N HCl or NH₄OH. The precursor solutions are then mixed, stirred vigorously for 3 hours at 80°C, dried in a hot air oven at 100°C, and finally calcined at 450°C for 3 hours.

  • Experimental Setup: The photocatalytic degradation is conducted in a batch reactor (e.g., a 250 mL beaker) under solar or simulated solar irradiation.

  • Procedure:

    • Prepare a 75 mg/L aqueous solution of this compound.

    • Adjust the pH of the solution to 7.5 using 0.1N HCl or NaOH.

    • Add the CdO-TiO₂ nanocomposite catalyst at a loading of 1 g/L.

    • Place the beaker on a magnetic stirrer to ensure a homogenous suspension.

    • Expose the solution to solar irradiation for 180 minutes.

    • Withdraw aliquots at regular intervals, centrifuge to remove the catalyst, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum wavelength of RG19 to determine the degradation efficiency.

Ozonation with Persulfate (O₃/S₂O₈²⁻)
  • Experimental Setup: A batch reactor equipped with an ozone generator and a gas diffuser is used.

  • Procedure:

    • Prepare a 100 mg/L solution of this compound.

    • Adjust the initial pH of the solution to 9.

    • Add sodium persulfate (Na₂S₂O₈) to achieve a concentration of 60 mM.

    • Bubble ozone gas through the solution at a constant flow rate.

    • Monitor the decolorization by taking samples at different time intervals and analyzing them with a UV-Vis spectrophotometer.

UV/H₂O₂ Process
  • Experimental Setup: A photochemical reactor equipped with a UV lamp (e.g., a low-pressure mercury lamp) is used. The reactor should have a system for continuous stirring.

  • Procedure:

    • Prepare an aqueous solution of this compound.

    • Adjust the pH to the optimal level (which needs to be determined experimentally, but is often in the acidic to neutral range for this process).

    • Add the optimal dose of hydrogen peroxide (H₂O₂).

    • Turn on the UV lamp to initiate the reaction.

    • Collect samples at regular time intervals and measure the absorbance to determine the extent of decolorization.

    • For mineralization studies, measure the Total Organic Carbon (TOC) of the initial and final samples.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the treatment of this compound using Advanced Oxidation Processes.

AOP_Workflow cluster_prep Preparation cluster_reaction AOP Treatment cluster_analysis Analysis Dye_Solution Prepare this compound Aqueous Solution Adjust_pH Adjust Initial pH Dye_Solution->Adjust_pH Add_Reagents Add Catalyst/Reagents (e.g., TiO₂, H₂O₂, Fe²⁺, O₃) Adjust_pH->Add_Reagents Irradiation Apply Energy Source (UV, Solar, Ultrasound) Add_Reagents->Irradiation Sampling Collect Samples at Intervals Irradiation->Sampling Analysis Analyze Samples: - UV-Vis (Decolorization) - TOC/COD (Mineralization) Sampling->Analysis

Safety Operating Guide

Proper Disposal of Reactive Green 19: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) for Reactive Green 19 and follow all institutional and local emergency protocols.

This guide provides essential safety and logistical information for the proper disposal of this compound, a common laboratory dye. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This compound is considered a hazardous substance, and proper handling is crucial to prevent exposure.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves, such as nitrile or light weight rubber gloves.[2]

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[2] Contact lenses should be avoided as they can absorb and concentrate irritants.[2]

  • Respiratory Protection: In powder form, use a NIOSH-certified respirator to avoid inhaling dust.[1] All handling of the powder should be done in a well-ventilated area or a chemical fume hood.[3]

  • Protective Clothing: An overall or lab coat should be worn to prevent skin contact.[2]

Handling and Storage:

  • Store this compound in a cool, dry, well-ventilated area in its original, securely sealed container.[2]

  • Keep the substance away from incompatible materials, particularly strong oxidizing agents.[2][3]

  • Avoid generating dust during handling.[1][2]

  • Do not eat, drink, or smoke in areas where the dye is handled.[2] Always wash hands thoroughly with soap and water after handling.[2]

Disposal Procedures

All waste containing this compound must be handled in strict accordance with local, state, and federal regulations.[1][2] Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

Solid Waste Disposal (Powder)

Solid this compound waste and materials contaminated with the dry powder (e.g., weigh boats, contaminated paper towels) should be disposed of as hazardous waste.

Procedure:

  • Containment: Carefully sweep up any spilled solid material, avoiding dust generation.[1][2][3] Use dry clean-up procedures.[2]

  • Labeling: Place the waste in a clean, dry, sealable, and clearly labeled container.[2] The label should include "Hazardous Waste" and the chemical name "this compound."

  • Collection: Arrange for a hazardous waste pickup with your institution's EH&S department.[4]

  • Decontamination: Thoroughly decontaminate any equipment used for cleanup.[2]

Liquid Waste Disposal (Aqueous Solutions and Unexhausted Dye Baths)

Aqueous solutions of this compound and unexhausted dye baths require treatment before disposal. As a reactive dye, solutions may have a basic pH. It is crucial to neutralize the pH before disposal.

Procedure:

  • Neutralization: For unexhausted, basic fiber-reactive dye baths, neutralize the solution to a pH between 6.0 and 8.0. This can typically be achieved by adding an acid, such as citric acid or a dilute solution of a suitable acid, incrementally while monitoring the pH with test strips or a meter.

  • Consult Local Regulations: Before pouring any neutralized solution down the drain, confirm with your local publicly owned treatment works (POTW) or your institution's EH&S department if this is permissible. Some regulations prohibit the drain disposal of any dye waste, regardless of pH.[5]

  • Alternative Disposal: If drain disposal is not permitted, collect the neutralized liquid waste in a clearly labeled, sealed container. The label should indicate "Hazardous Waste," "Neutralized this compound solution," and list all constituents.

  • Collection: Arrange for a hazardous waste pickup with your institution's EH&S department.

Note: Never dispose of un-neutralized or highly colored dye solutions directly into the sewer system.[6] this compound is not readily biodegradable and can be harmful to aquatic life.[7]

Spill Response

Minor Spills (Powder):

  • Clean up spills immediately.[2]

  • Wearing appropriate PPE, gently sweep or vacuum the powder. Use explosion-proof vacuums if available.[2] Avoid any methods that generate dust.[2]

  • Place the collected material in a labeled, sealable container for hazardous waste disposal.[2][3]

  • Ventilate the area and wash the spill site after the material has been removed.[3]

Major Spills:

  • Evacuate the area and restrict access.

  • Alert your institution's emergency responders and EH&S department, providing them with the location and nature of the hazard.[2]

  • Move upwind from the spill.[2]

  • Prevent the spillage from entering drains, sewers, or water courses.[1][2]

Regulatory and Hazard Data

While specific quantitative disposal limits for this compound are not widely published and are often site-specific, the following table summarizes key hazard and regulatory information.

ParameterValue / InformationSource
Hazard Codes Xi (Irritant)[8]
Risk Statements R36: Irritating to eyes[7]
Safety Statements S22: Do not breathe dustS26: In case of contact with eyes, rinse immediately with plenty of water and seek medical adviceS36: Wear suitable protective clothing[7][8]
Hazard Class Skin and serious eye damage/irritation (Category 2, 2B)Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3]
EPA Hazardous Waste Code Not specifically listed. However, waste from dye production may be classified as K181 if it contains certain aniline (B41778) compounds.[3][9] Waste may also be classified as D002 (corrosive) if pH is ≥ 12.5 or D003 (reactive) depending on the process.[10][11]
Aquatic Toxicity Fish Toxicity LC50 > 500 mg/L (Rainbow Trout, 49 Hrs)[7]

Experimental Protocols Referenced

No specific experimental protocols were cited in the generation of this guidance. The procedures outlined are based on standard laboratory safety practices and information derived from Safety Data Sheets for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solution, Dye Bath) waste_type->liquid_waste Liquid contain_solid Contain in a sealed, labeled container solid_waste->contain_solid neutralize Neutralize pH to 6.0-8.0 liquid_waste->neutralize pickup Arrange for Hazardous Waste Pickup via EH&S contain_solid->pickup check_drain Is drain disposal permitted by EH&S? neutralize->check_drain drain_disposal Dispose down drain with plenty of water check_drain->drain_disposal Yes contain_liquid Contain in a sealed, labeled container check_drain->contain_liquid No contain_liquid->pickup

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Reactive Green 19

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Reactive Green 19

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification

This compound is classified as a hazardous substance and requires careful handling.[1] Key hazards include:

  • Respiratory Sensitization: Inhalation of dust may lead to irritation and sensitization. It is advisable to treat all reactive dyes as potential respiratory sensitizers.[2][3]

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[2][4]

  • Explosive Dust: The fine powder of this dye can form explosive mixtures with air.[1][4]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound, particularly in its powdered form.

Protection Type Equipment Specifications and Rationale
Eye Protection Safety GogglesProvides full coverage to protect against dust particles and potential splashes.[5] Contact lenses may absorb irritants and should be avoided.[1]
Hand Protection Nitrile or Rubber GlovesImpervious gloves are necessary to prevent skin contact and sensitization.[1][5][6]
Respiratory Protection N95 Respirator or Dust MaskEssential for handling the powdered dye to prevent inhalation of airborne particles and potential respiratory sensitization.[2][6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][4]
Body Protection Laboratory Coat or OverallsA dedicated lab coat or overalls should be worn to protect skin and clothing from contamination.[1][8][9]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedures to ensure the safe handling of this compound from receipt to use.

  • Preparation and Inspection:

    • Before handling, ensure all required PPE is available and in good condition.

    • Inspect the container for any damage or leaks.[1]

    • Work in a designated, well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.[1][2][4][7]

  • Weighing and Solution Preparation:

    • Handle the solid dye carefully to avoid generating dust.[1][2]

    • Use dry, clean, and compatible tools for weighing.

    • When preparing solutions, add the powder slowly to the solvent to prevent splashing.

  • During Use:

    • Keep the container tightly sealed when not in use.[1][4]

    • Avoid all direct contact with the skin and eyes.[1]

    • Prohibit eating, drinking, or smoking in the handling area.[1][7]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete.[1][4]

    • Clean the work area to remove any residual dye.

    • Store this compound in its original, clearly labeled container in a cool, dry, and well-ventilated location.[1]

    • Store away from incompatible materials, such as strong oxidizing agents.[1]

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Inspect Container prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Weigh Powder Carefully prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Clean Work Area handle3->post1 post2 Wash Hands Thoroughly post1->post2 post3 Store Chemical Properly post2->post3

Caption: Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials (excess dye, contaminated PPE, and cleaning materials) in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Regulatory Compliance:

    • All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1]

  • Disposal Methods:

    • Consult your institution's Environmental Health and Safety (EHS) office or a certified waste management provider for approved disposal procedures.[1]

    • Incineration at a licensed facility is a common disposal method for such dyes.[1]

    • Empty containers must be thoroughly rinsed before being recycled or discarded as regular waste. If not properly decontaminated, they should be treated as hazardous waste.[1]

Emergency Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the hazard and mitigate risks.

Minor Spills (Small, contained amount of powder)
  • Immediate Action: Alert personnel in the immediate area.

  • PPE: Ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a respirator.[1]

  • Cleanup:

    • Use a dry cleanup method; do not use water to clean the initial spill as this can spread the dye.[1]

    • Carefully sweep or vacuum the spilled powder. Use a vacuum cleaner equipped with a HEPA filter if available.[1]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination: Once the bulk of the powder is removed, decontaminate the area with a damp cloth or paper towels. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor.

Major Spills (Large quantity or spread over a wide area)
  • Evacuate: Immediately evacuate the affected area and alert others to do the same.[1]

  • Isolate: Close doors to the contaminated area to prevent the spread of dust.

  • Alert: Notify your institution's emergency response team or EHS department immediately. Provide details about the location, the substance spilled, and the approximate quantity.[1]

  • First Aid: If anyone has come into contact with the dye, move them to a safe area and follow first aid procedures (e.g., flush eyes, wash skin).

  • Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of trained emergency responders.[1]

cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs minor1 Alert Area Personnel spill->minor1 Small & Contained major1 Evacuate Area spill->major1 Large or Uncontained minor2 Don PPE minor1->minor2 minor3 Dry Cleanup minor2->minor3 minor4 Package Waste minor3->minor4 major2 Isolate Spill major1->major2 major3 Call Emergency Response major2->major3 major4 Provide First Aid major3->major4

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.